Thiamine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4OS/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15)/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRWCGZRTZMZEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N4OS+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50220251 | |
| Record name | Thiamine ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid with a slight odor; [HSDB] Crystals; [Avocado Research MSDS], Solid | |
| Record name | Thiamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17375 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thiamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
500.0 mg/mL | |
| Record name | Thiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70-16-6, 59-43-8 | |
| Record name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methylthiazolium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiamine ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiamine ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50220251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.387 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMINE ION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ABT0J945J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Thiamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
248 °C | |
| Record name | Thiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00152 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000235 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Crucial Role of Thiamine in the Citric Acid Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiamine, also known as vitamin B1, is an essential micronutrient whose active form, this compound pyrophosphate (TPP), plays a central and indispensable role in cellular energy metabolism. As a critical cofactor for several key multi-enzyme complexes, TPP is integral to the catabolism of carbohydrates and branched-chain amino acids.[1][2] This guide provides an in-depth technical overview of this compound's core functions within the citric acid cycle, detailing the biochemical mechanisms, presenting quantitative data, outlining experimental protocols, and visualizing the associated pathways.
This compound Pyrophosphate: The Bioactive Form
This compound itself is biologically inactive. To become a functional coenzyme, it must be phosphorylated to this compound pyrophosphate (TPP). This conversion is catalyzed by the enzyme this compound pyrophosphokinase, a process that is dependent on the presence of magnesium and ATP.[2] TPP's critical role in the citric acid cycle stems from its function as a coenzyme for two major regulatory enzyme complexes: the pyruvate dehydrogenase complex (PDHc) and the α-ketoglutarate dehydrogenase complex (α-KGDHc).[1][2]
Pyruvate Dehydrogenase Complex (PDHc): The Gateway to the Citric Acid Cycle
The pyruvate dehydrogenase complex is a large, multi-enzyme complex located in the mitochondrial matrix that links glycolysis to the citric acid cycle. It catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, a primary substrate for the citric acid cycle.[3] This reaction is a critical control point in glucose metabolism.
The PDH complex consists of three catalytic enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide acetyltransferase (E2), and dihydrolipoamide dehydrogenase (E3). This compound pyrophosphate is the essential coenzyme for the E1 component, pyruvate dehydrogenase.
The mechanism of TPP action in the PDHc is as follows:
-
The acidic proton on the thiazole ring of TPP is removed, forming a carbanion.
-
This carbanion attacks the carbonyl carbon of pyruvate.
-
The resulting adduct is decarboxylated, leaving a hydroxyethyl-TPP intermediate.
-
The hydroxyethyl group is then transferred to the lipoamide cofactor of the E2 enzyme, regenerating the TPP carbanion.
A deficiency in this compound leads to reduced PDHc activity, causing an accumulation of pyruvate. This pyruvate is then shunted into anaerobic metabolism, leading to an overproduction of lactic acid and a state of lactic acidosis.[3]
α-Ketoglutarate Dehydrogenase Complex (α-KGDHc): A Key Regulatory Point in the Citric Acid Cycle
The α-ketoglutarate dehydrogenase complex is another large, multi-enzyme complex in the mitochondrial matrix that catalyzes a crucial, rate-limiting step in the citric acid cycle: the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA.[2][4] Structurally and mechanistically, the α-KGDH complex is very similar to the PDH complex, consisting of three enzymes: α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3).
Similar to its role in the PDHc, this compound pyrophosphate is the essential coenzyme for the E1k component, α-ketoglutarate dehydrogenase. The catalytic mechanism is analogous to that of the PDHc, involving the TPP-mediated decarboxylation of α-ketoglutarate and the subsequent transfer of the succinyl group to the lipoamide cofactor of the E2k enzyme.
Impaired α-KGDHc activity due to this compound deficiency disrupts the flow of the citric acid cycle, leading to reduced production of NADH and FADH2, and consequently, a decrease in ATP synthesis.[2]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of this compound pyrophosphate with the pyruvate dehydrogenase complex and the effects of this compound deficiency on citric acid cycle enzyme activities.
| Enzyme Complex | Species | This compound Pyrophosphate (TPP) Km (µM) | Notes |
| Pyruvate Dehydrogenase Complex | Bovine Adrenals | 2.3 (without Mg2+) | Magnesium ions reduce the Km to 1.1 µM.[5] |
| Pyruvate Dehydrogenase Complex | HeLa Cells | 0.06 | The competitive inhibitor 3-deazathis compound pyrophosphate has a Ki of 0.0026 µM.[6] |
| Enzyme/Condition | Tissue | Percentage Decrease in Activity | Reference |
| Pyruvate Dehydrogenase Complex (PDHc) | This compound-deficient mouse brain | 10.5% | [7] |
| α-Ketoglutarate Dehydrogenase Complex (α-KGDHc) | This compound-deficient mouse brain | 21.5% | [7] |
| Succinate Dehydrogenase (SDH) | This compound-deficient mouse brain | 27% | [7] |
| Succinate Thiokinase (STH) | This compound-deficient mouse brain | 24% | [7] |
Experimental Protocols
Measurement of Pyruvate Dehydrogenase (PDH) Activity
This protocol describes a coupled enzyme assay to determine PDH activity in cell or tissue extracts. The production of NADH is coupled to the reduction of a tetrazolium salt, MTT, which forms a colored product that can be measured spectrophotometrically.[8]
Materials:
-
0.25 M Tris-HCl Buffer (pH 8.0)
-
0.2 M Sodium Pyruvate
-
4 mM Coenzyme A (CoA)
-
40 mM NAD+
-
40 mM this compound Pyrophosphate (TPP)
-
10 mM MgCl2
-
200 mM Dithiothreitol (DTT)
-
Citrate Synthase
-
5,5-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Cell or tissue extract
-
Microplate reader capable of measuring absorbance at 412 nm or 565 nm depending on the specific kit.[8][9]
Procedure:
-
Sample Preparation: Homogenize cells or tissues in an appropriate assay buffer on ice. Centrifuge to remove insoluble material and collect the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.
-
Assay:
-
Calculation: The rate of change in absorbance is directly proportional to the PDH activity. A standard curve can be generated using known concentrations of NADH to quantify the enzyme activity.
Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity
This protocol outlines a colorimetric assay to measure α-KGDH activity. The principle is similar to the PDH assay, where the production of NADH is coupled to the reduction of a chromogenic probe.[4]
Materials:
-
α-KGDH Assay Buffer
-
α-Ketoglutarate Substrate
-
NAD+
-
Colorimetric Probe (e.g., WST-8)
-
NADH Standard
-
Cell or tissue extract
-
Microplate reader capable of measuring absorbance at 450 nm.[4]
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described for the PDH assay.[4]
-
Reaction Mixture: Prepare a reaction mixture containing the α-KGDH assay buffer, α-ketoglutarate substrate, and NAD+.
-
Assay:
-
Add the sample to the wells of a 96-well plate.
-
Add the reaction mixture to initiate the reaction.
-
Add the colorimetric probe.
-
Incubate the plate at 37°C and measure the absorbance at 450 nm in a kinetic mode.[4]
-
-
Calculation: The α-KGDH activity is proportional to the rate of increase in absorbance. An NADH standard curve is used for quantification.[4]
Signaling Pathways and Regulation
The activity of the PDH and α-KGDH complexes is tightly regulated to meet the cell's energy demands. This regulation occurs through both allosteric mechanisms and covalent modification.
Pyruvate Dehydrogenase Complex Regulation:
-
Product Inhibition: Acetyl-CoA and NADH, the products of the PDHc reaction, are allosteric inhibitors of the complex.
-
Covalent Modification: The activity of the PDHc is regulated by a phosphorylation/dephosphorylation cycle. Pyruvate dehydrogenase kinase (PDK) phosphorylates and inactivates the E1 subunit, while pyruvate dehydrogenase phosphatase (PDP) dephosphorylates and activates it.
-
Role of this compound Phosphates: this compound diphosphate (TPP) has been shown to inhibit PDK, leading to the activation of PDHc. Conversely, this compound triphosphate (ThTP) can inhibit PDP, resulting in the inactivation of the complex.[10]
α-Ketoglutarate Dehydrogenase Complex Regulation:
-
Product Inhibition: Succinyl-CoA and NADH are allosteric inhibitors of the α-KGDH complex.
-
Calcium Activation: Ca2+ ions are important activators of α-KGDHc, which is significant in tissues with high energy demands like muscle.[11]
-
Redox Regulation: The α-KGDH complex is sensitive to the mitochondrial redox state and can be inhibited by oxidative stress.[12]
Visualizations
Caption: Mechanism of the Pyruvate Dehydrogenase Complex.
References
- 1. This compound Biochemistry [this compound.dnr.cornell.edu]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. [Interaction of this compound pyrophosphate and some of its analogs with the pyruvate dehydrogenase complex from the adrenal cortex] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in the efficiency of 3-deazathis compound and oxythis compound pyrophosphates as inhibitors of pyruvate dehydrogenase complex and growth of HeLa cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tricarboxylic acid cycle enzymes following this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
- 9. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 10. researchgate.net [researchgate.net]
- 11. Independent modulation of the activity of alpha-ketoglutarate dehydrogenase complex by Ca2+ and Mg2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Ketoglutarate dehydrogenase: A mitochondrial redox sensor - PMC [pmc.ncbi.nlm.nih.gov]
The Core Molecular Mechanism of Thiamine Pyrophosphate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine pyrophosphate (TPP), the biologically active form of vitamin B1, is an essential coenzyme in all living systems. It plays a central role in carbohydrate and amino acid metabolism by catalyzing the cleavage and formation of carbon-carbon bonds adjacent to carbonyl groups. TPP-dependent enzymes are crucial for cellular respiration and biosynthetic pathways, making them attractive targets for drug development. This guide provides a detailed examination of the molecular mechanism of TPP, including its catalytic cycle, the enzymes it co-regulates, and the experimental methodologies used to study its function.
The Catalytic Machinery: The TPP Coenzyme
The catalytic prowess of TPP resides in its thiazolium ring. The C2 carbon of this ring is unusually acidic, and upon deprotonation by the enzyme, it forms a highly nucleophilic carbanion, also known as an ylide. This ylide is the key reactive species that initiates the catalytic cycle. The positive charge on the adjacent nitrogen atom in the thiazolium ring stabilizes this carbanion, making its formation energetically feasible within the enzyme's active site.
The General Catalytic Cycle of TPP-Dependent Enzymes
TPP-dependent enzymes catalyze a variety of reactions, including decarboxylations, oxidative decarboxylations, and transketolase reactions. Despite the diversity of these transformations, the core mechanism follows a conserved four-step catalytic cycle:
-
Nucleophilic Attack: The TPP ylide performs a nucleophilic attack on the carbonyl carbon of the substrate (e.g., an α-keto acid like pyruvate). This forms a covalent bond between the coenzyme and the substrate, creating a tetrahedral intermediate.
-
Bond Cleavage (Decarboxylation): The thiazolium ring acts as an "electron sink," facilitating the cleavage of a carbon-carbon bond. In the case of α-keto acid decarboxylases, this results in the release of carbon dioxide.
-
Rearrangement and Transfer: The resulting intermediate, a resonance-stabilized enamine, can then be protonated or can attack another substrate, leading to the transfer of a two-carbon unit.
-
Product Release and Coenzyme Regeneration: The final product is released from the TPP coenzyme, regenerating the active ylide for the next catalytic cycle.
Key TPP-Dependent Enzymes and their Significance
Several key metabolic enzymes rely on TPP as a cofactor. Understanding their specific mechanisms is crucial for comprehending cellular metabolism and identifying potential therapeutic targets.
Pyruvate Dehydrogenase Complex (PDC)
The pyruvate dehydrogenase complex is a large, multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[1] The E1 component of this complex is a TPP-dependent enzyme. The acetyl group from pyruvate is transferred to a lipoamide cofactor on the E2 component, which then transfers it to coenzyme A.[2] The activity of PDC is tightly regulated by phosphorylation and dephosphorylation, as well as by allosteric effectors such as ATP, NADH, and acetyl-CoA.[1]
Transketolase
Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway, where it catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. This allows for the interconversion of sugars and the production of precursors for nucleotide biosynthesis (ribose-5-phosphate) and aromatic amino acid synthesis (erythrose-4-phosphate).
Quantitative Data on TPP-Dependent Enzymes
The following tables summarize key kinetic and inhibition constants for several TPP-dependent enzymes. This data is essential for comparative analysis and for the design of enzyme inhibitors.
| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) |
| Pyruvate Dehydrogenase (E1) | Homo sapiens | Pyruvate | 25-50 | - | - |
| Ehrlich ascites tumor cells | Pyruvate | 46 | - | - | |
| Ehrlich ascites tumor cells | NAD⁺ | 110 | - | - | |
| Ehrlich ascites tumor cells | Coenzyme A | 36 | - | - | |
| Pyruvate Decarboxylase | Saccharomyces cerevisiae | Pyruvate | - | 10 | - |
| Saccharomyces carlsbergensis | Pyruvate | - | - | - | |
| Zymomonas mobilis | Pyruvate | - | 397 ± 20 (decarboxylation) | - | |
| α-Ketoglutarate Dehydrogenase | Bovine adrenals | α-Ketoglutarate | 190 | - | - |
| Bovine adrenals | Coenzyme A | 12 | - | - | |
| Bovine adrenals | NAD⁺ | 25 | - | - | |
| Transketolase | Rat | Xylulose 5-phosphate | - | - | - |
| Rat | Ribose 5-phosphate | - | - | - |
| Inhibitor | Enzyme | Organism | K_i_ (µM) | Type of Inhibition |
| Oxythis compound Pyrophosphate (OTPP) | Pyruvate Dehydrogenase Complex | Bovine adrenals | 0.07 | Competitive |
| Pyruvate Dehydrogenase Complex | - | 0.025 | Competitive | |
| Transketolase | Yeast | 0.03 | - | |
| α-Ketoglutarate Dehydrogenase Complex | Bovine adrenals | ~30 | Competitive | |
| 3-Deazathis compound Pyrophosphate (DATPP) | Pyruvate Dehydrogenase Complex | - | 0.0026 | Competitive |
| This compound Thiazolone Pyrophosphate (TTPP) | Pyruvate Dehydrogenase Complex | Rat brain | - | Non-competitive |
| N3'-pyridyl this compound (N3PT) | Transketolase | Plasmodium falciparum | - | Competitive |
Experimental Protocols
A variety of experimental techniques are employed to investigate the structure, function, and mechanism of TPP-dependent enzymes.
Expression and Purification of Human Pyruvate Dehydrogenase (E1 Component)
This protocol describes the overexpression of the α and β subunits of human E1 in E. coli and subsequent purification using affinity chromatography.[2][3]
-
Vector Construction: The cDNAs for the mature forms of human E1α and E1β are subcloned into an expression vector, such as pQE-9, which allows for the addition of a polyhistidine tag for purification.
-
Transformation and Expression: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., M15). A 5 mL overnight culture is used to inoculate 1 L of LB medium containing appropriate antibiotics. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Protein expression is then induced with IPTG, and the culture is grown for an additional 4 hours at 37°C.[2]
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM KH₂PO₄, pH 8.0, 300 mM KCl, 1 mM PMSF, 1 mM benzamidine, and 10% glycerol), and lysed by sonication. The lysate is clarified by centrifugation.[2]
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA agarose column. The column is washed with wash buffer (lysis buffer with 20 mM imidazole) to remove unbound proteins. The His-tagged E1 protein is then eluted with a linear gradient of 0.2 M imidazole in elution buffer (50 mM KH₂PO₄, pH 7.0, containing 300 mM KCl).[2]
-
Dialysis and Concentration: Fractions containing the purified E1 are pooled, concentrated, and dialyzed against a storage buffer (e.g., 50 mM KH₂PO₄, pH 7.0).[2]
Kinetic Analysis of TPP-Dependent Enzymes
Enzyme kinetics studies are essential to determine parameters such as K_m_ and k_cat_, and to elucidate the mechanism of inhibition by various compounds. A common method is a spectrophotometric assay. The following is a general protocol for determining the kinetic parameters of an enzyme.[4][5]
-
Reaction Mixture Preparation: Prepare a series of reaction mixtures in cuvettes, each containing a buffered solution at the optimal pH for the enzyme, the necessary cofactors (e.g., TPP, Mg²⁺), and varying concentrations of the substrate.
-
Enzyme Addition: Initiate the reaction by adding a small, constant amount of the purified enzyme to each reaction mixture.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and measure the change in absorbance at a specific wavelength over time. The wavelength is chosen to monitor the appearance of a product or the disappearance of a substrate.
-
Initial Velocity Calculation: Determine the initial velocity (v₀) of the reaction for each substrate concentration from the linear portion of the absorbance versus time plot.
-
Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Fit the data to the Michaelis-Menten equation to determine the V_max_ and K_m_. The k_cat_ can then be calculated by dividing the V_max_ by the total enzyme concentration.[4]
X-ray Crystallography of Human Pyruvate Dehydrogenase
X-ray crystallography provides high-resolution three-dimensional structures of proteins, offering invaluable insights into the enzyme's active site, cofactor binding, and catalytic mechanism.[6][7]
-
Crystallization: Purified human E1 protein (at a concentration of ~17 mg/mL in a buffer containing TPP and MgCl₂) is used for crystallization trials. The vapor diffusion method (sitting or hanging drop) is commonly employed. Crystals of human E1 have been grown in solutions containing polyethylene glycol (PEG) 3350, ammonium sulfate, and a buffer at a specific pH.[2][7]
-
Data Collection: A single, high-quality crystal is mounted and flash-cooled in liquid nitrogen. The crystal is then exposed to a focused beam of X-rays, and the resulting diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete dataset.
-
Structure Determination: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined using methods such as molecular replacement (if a homologous structure is available) or experimental phasing. An electron density map is then calculated, into which the amino acid sequence of the protein is fitted to build an atomic model.
-
Structure Refinement: The initial model is refined against the experimental data to improve its accuracy and agreement with known geometric parameters.
Synthesis of this compound Pyrophosphate Analogs
The synthesis of TPP analogs is a powerful tool for probing the structure and function of TPP-dependent enzymes and for developing specific inhibitors. Oxythis compound is a well-studied this compound antagonist.[8]
Synthesis of Oxythis compound:
Oxythis compound can be synthesized from this compound hydrochloride. A common method involves the deamination of the 4'-amino group of the pyrimidine ring.[9]
-
Deamination of this compound: this compound hydrochloride is dissolved in an acidic solution (e.g., 5N HCl).[9]
-
Reaction with Nitrous Acid: Sodium nitrite is added to the solution to generate nitrous acid in situ, which reacts with the primary amino group of this compound, converting it to a hydroxyl group.[9]
-
Purification: The resulting oxythis compound can be purified by recrystallization.[9]
Phosphorylation to Oxythis compound Pyrophosphate (OTPP):
To be an effective inhibitor of TPP-dependent enzymes, oxythis compound must be pyrophosphorylated. This can be achieved enzymatically using this compound pyrophosphokinase or through chemical synthesis. A common chemical method involves reacting oxythis compound with pyrophosphoryl chloride.[9][10]
Conclusion
The molecular mechanism of this compound pyrophosphate is a fascinating example of coenzyme catalysis, central to fundamental metabolic pathways. The ability of the thiazolium ring to form a stabilized carbanion enables a diverse range of biochemical transformations. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for researchers in biochemistry, enzymology, and drug development. The methodologies outlined in this guide provide a framework for further investigation into the intricate world of TPP-dependent enzymes and for the rational design of novel therapeutics targeting these crucial cellular machines.
References
- 1. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Pyruvate dehydrogenase complex deficiency is linked to regulatory loop disorder in the αV138M variant of human pyruvate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression and characterization of human tetrameric pyruvate dehydrogenase and its individual subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxythis compound - Wikipedia [en.wikipedia.org]
- 9. This compound and selected this compound antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Quest for the "Anti-Beriberi Factor": A Technical History of Thiamine's Discovery and Isolation
For decades, the debilitating disease known as beriberi ravaged populations, particularly in Asia, where polished white rice was a dietary staple. Its cause remained a mystery, attributed to everything from miasmas to infectious agents. This guide provides an in-depth technical account of the pivotal experiments and scientific breakthroughs that led to the discovery, isolation, and synthesis of thiamine (Vitamin B1), the crucial micronutrient absent in polished rice.
This document details the chronological progression of research, focusing on the experimental methodologies and quantitative findings that unraveled the etiology of beriberi and laid the foundation for the science of vitamins. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this landmark achievement in nutritional science and medicine.
Early Observations: The Dawn of a Nutritional Paradigm
The journey to understanding this compound began not with a direct search for a new compound, but with the clinical observation of beriberi and the pioneering work of Christiaan Eijkman, a Dutch physician and pathologist.
Christiaan Eijkman and Polyneuritis in Chickens
In the 1890s, while working in the Dutch East Indies (now Indonesia), Christiaan Eijkman observed that chickens fed polished rice from military rations developed a paralytic illness strikingly similar to beriberi, which he termed polyneuritis gallinarum.[1][2] His initial hypothesis, in line with the prevailing germ theory, was that the disease was caused by a bacterial infection.[1]
A serendipitous change in the chickens' diet, however, shifted the course of his investigation. When the military cook was replaced, the new cook refused to provide "military rice" for "civilian chickens," and the birds were subsequently fed unpolished, or "brown," rice.[1] Eijkman noted a rapid recovery in the afflicted chickens. This led him to conduct controlled experiments to investigate the dietary link.
-
Objective: To determine the effect of different types of rice on the health of chickens.
-
Subjects: Domestic chickens (Gallus gallus domesticus).
-
Methodology:
-
Control Group: A group of chickens was fed a diet consisting of unpolished "brown" rice.
-
Experimental Group: A second group of chickens was fed a diet consisting exclusively of polished "white" rice.
-
Observation: Both groups were observed over a period of several weeks for the onset of neurological symptoms.
-
Intervention: Chickens that developed paralysis in the experimental group were switched to the unpolished rice diet and monitored for recovery.
-
-
Results: Chickens in the experimental group consistently developed symptoms of polyneuritis within a few weeks, while the control group remained healthy.[2] The afflicted chickens recovered when their diet was changed to unpolished rice.
Gerrit Grijns and the "Partial Starvation" Hypothesis
Gerrit Grijns, Eijkman's successor, continued this line of research and refined the interpretation of the experimental findings.[3][4] Through a series of meticulous experiments, Grijns demonstrated that beriberi was not caused by a toxin but rather by the absence of an essential nutrient.[4] He proposed the concept of "partial starvation," suggesting that certain foods contain minute quantities of indispensable substances required for the proper functioning of the nervous system.[3]
-
Objective: To test the hypothesis that beriberi is a nutritional deficiency disease.
-
Subjects: Chickens.
-
Methodology:
-
Grijns fed chickens various diets, including autoclaved (heat-sterilized) meat and other single-food diets, demonstrating that polyneuritis could be induced without the presence of polished rice.[3]
-
He showed that the "protective substance" in rice bran was soluble in water and alcohol and was destroyed by heat.
-
The Race for Isolation: From "Aberic Acid" to "Vitamine"
The work of Eijkman and Grijns set the stage for a scientific quest to isolate and identify the elusive "anti-beriberi factor."
Umetaro Suzuki and the Discovery of "Aberic Acid"
In 1910, Japanese scientist Umetaro Suzuki successfully extracted a water-soluble, anti-beriberi compound from rice bran, which he named "aberic acid" and later "oryzanin."[5][6] He demonstrated its effectiveness in curing beriberi in pigeons. However, due to a German translation of his work that omitted the claim of a newly discovered nutrient, his findings did not receive widespread international recognition at the time.[7]
Casimir Funk and the Coining of "Vitamine"
In 1912, Polish biochemist Casimir Funk, working at the Lister Institute in London, independently isolated a substance from rice bran that cured polyneuritis in pigeons.[8][9] Believing the substance to be a vital amine, he coined the term "vitamine" (from "vital" and "amine").[7][8] Although it was later discovered that not all vitamins are amines, the name stuck (with the 'e' eventually being dropped). Funk's work was instrumental in popularizing the concept of vitamins as essential dietary components for preventing diseases like beriberi, scurvy, and pellagra.[8][9]
-
Objective: To isolate the anti-beriberi substance from rice bran and test its efficacy.
-
Subjects: Pigeons (Columba livia domestica).
-
Methodology:
-
Pigeons were fed a diet of polished rice to induce polyneuritis.
-
Funk subjected rice bran to a series of chemical extractions and fractionations.
-
The resulting concentrates were administered to the sick pigeons.
-
-
Results: A small dose of the isolated concentrate was sufficient to bring about a rapid cure in pigeons suffering from polyneuritis.[10]
-
Quantitative Data: While precise records are scarce, reports indicate that a daily dose of a partially purified preparation could prevent beriberi symptoms.[11]
Crystallization and Structural Elucidation: The Birth of this compound
The final steps in the journey involved the purification of the vitamin in its crystalline form and the determination of its chemical structure.
Barend Jansen and Willem Donath: The First Crystalline Form
In 1926, Dutch chemists Barend Jansen and Willem Donath, working in the same laboratory in Batavia as Eijkman and Grijns, successfully isolated the anti-beriberi factor in crystalline form from rice bran.[12][13] This was a major breakthrough, as it provided a pure substance for further chemical analysis. They named the crystalline substance "aneurine."[11]
-
Extraction: The active substance was extracted from rice bran using an acidified aqueous solution.
-
Adsorption: The extract was then treated with an adsorbent material like fuller's earth or activated charcoal, to which the vitamin would bind.
-
Elution: The vitamin was subsequently eluted (released) from the adsorbent using a basic solution.
-
Precipitation and Purification: A series of precipitation steps using reagents like silver nitrate and phosphotungstic acid were employed to further purify the substance.
-
Crystallization: The final step involved inducing the purified substance to form crystals.
Robert R. Williams: Unraveling the Structure and Achieving Synthesis
The definitive chemical structure of the vitamin was determined by the American chemist Robert R. Williams. In 1935, after years of painstaking work, he elucidated the complex structure of the molecule, revealing it to be composed of a pyrimidine ring and a thiazole ring linked by a methylene bridge.[14] He named the compound "this compound," to reflect the presence of sulfur ("thio") and its amine group.[14][15]
In 1936, Williams and his colleague J.K. Cline achieved the first chemical synthesis of this compound, a landmark achievement that paved the way for its commercial production and the widespread fortification of foods.[15][16]
The synthesis of this compound by Williams and Cline involved the separate synthesis of the pyrimidine and thiazole moieties, followed by their condensation.
-
Synthesis of the Pyrimidine Moiety (Grewe-Buchner Pyrimidine Synthesis): This involved a multi-step process starting from simpler organic precursors to construct the 4-amino-5-bromomethyl-2-methylpyrimidine.
-
Synthesis of the Thiazole Moiety: The 4-methyl-5-(β-hydroxyethyl)thiazole was also synthesized through a series of chemical reactions.
-
Condensation: The final and crucial step was the quaternization reaction between the pyrimidine and thiazole components to form the this compound molecule.[15]
Quantitative Data and Physicochemical Properties
The isolation and synthesis of this compound allowed for its precise quantification and the characterization of its physical and chemical properties.
Table 1: Key Milestones in the Discovery and Isolation of this compound
| Year | Scientist(s) | Key Contribution |
| 1897 | Christiaan Eijkman | Demonstrated that a diet of polished rice causes polyneuritis in chickens, which can be reversed with unpolished rice.[7] |
| 1901 | Gerrit Grijns | Proposed that beriberi is a nutritional deficiency disease caused by the absence of a specific substance.[4] |
| 1910 | Umetaro Suzuki | Isolated a water-soluble anti-beriberi factor from rice bran, which he named "aberic acid" or "oryzanin".[5][7] |
| 1912 | Casimir Funk | Independently isolated the anti-beriberi factor and coined the term "vitamine".[7][8] |
| 1926 | Barend Jansen & Willem Donath | First to isolate the anti-beriberi vitamin in crystalline form.[12][13] |
| 1935 | Robert R. Williams | Determined the chemical structure of the vitamin and named it this compound.[14] |
| 1936 | Robert R. Williams & J.K. Cline | Achieved the first chemical synthesis of this compound.[15][16] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value |
| Chemical Formula | C₁₂H₁₇N₄OS⁺·Cl⁻·HCl |
| Molecular Weight | 337.27 g/mol [17][18] |
| Appearance | White to almost white crystalline powder or colorless crystals.[17][19] |
| Odor | Slight, characteristic thiazole-like odor.[17][19] |
| Solubility | Very soluble in water; slightly soluble in ethanol; insoluble in ether, benzene, chloroform, and acetone.[17] |
| Melting Point | ~250 °C (decomposes)[17][19] |
| pH (1% aqueous solution) | 2.7 - 3.4[19] |
| Stability | Stable in acidic solutions; unstable in neutral and alkaline solutions. Degraded by heat.[17] |
Conclusion
The discovery and isolation of this compound represent a monumental achievement in the history of medicine and nutritional science. It was a journey that began with astute clinical observations and culminated in the complex chemical synthesis of a life-saving molecule. This progression from identifying a dietary problem to providing a chemical solution not only conquered the devastating disease of beriberi but also firmly established the concept of vitamins, transforming our understanding of health and nutrition. The methodologies developed by these pioneering scientists laid the groundwork for the discovery of other essential micronutrients and continue to inform research in biochemistry and drug development today.
References
- 1. Christiaan Eijkman (1856–1930) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. smj.sma.org.sg [smj.sma.org.sg]
- 3. Gerrit Grijns in Java: Beriberi and the Concept of ‘Partial Starvation’ [worldneurologyonline.com]
- 4. Grijns Suggests the Cause of Beriberi | Research Starters | EBSCO Research [ebsco.com]
- 5. Umetaro Suzuki Vitamin A, Vitamin B1 | Japan Patent Office [jpo.go.jp]
- 6. Dr. Umetaro Suzuki’s Relentless Commitment to Research Led to the Discovery of Vitamin B1 and Contributed to the Successful Production of Numerous Medicines in Japan - Our Stories - Daiichi Sankyo [daiichisankyo.com]
- 7. Vitamin - Wikipedia [en.wikipedia.org]
- 8. datatorch.com [datatorch.com]
- 9. Casimir Funk - Wikipedia [en.wikipedia.org]
- 10. Casimir Funk | Polish biochemist | Britannica [britannica.com]
- 11. This compound and selected this compound antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Robert R. Williams - Wikipedia [en.wikipedia.org]
- 15. portlandpress.com [portlandpress.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. This compound hydrochloride | 67-03-8 [chemicalbook.com]
- 18. This compound Hydrochloride | C12H18Cl2N4OS | CID 6202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. fishersci.com [fishersci.com]
thiamine's impact on neuronal function and signaling
An In-depth Technical Guide on Thiamine's Impact on Neuronal Function and Signaling
Introduction
This compound, or Vitamin B1, is an essential water-soluble vitamin critical for the proper functioning of the central and peripheral nervous systems.[1][2][3] Its biologically active form, this compound pyrophosphate (TPP), acts as an indispensable coenzyme for several key enzymes involved in carbohydrate and energy metabolism.[4][5][6][7] The brain is particularly vulnerable to this compound deficiency due to its high metabolic rate and near-exclusive reliance on glucose for energy.[2][8] Consequently, a deficit in this compound can lead to a cascade of detrimental events, including impaired energy metabolism, oxidative stress, inflammation, and ultimately, selective neuronal cell death, manifesting in severe neurological and psychiatric disorders such as Wernicke-Korsakoff syndrome (WKS).[2][5][9][10][11]
This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound impacts neuronal function and signaling. It details this compound's core role in cellular bioenergetics, its influence on major neurotransmitter systems, and its contribution to neuroprotection. The guide also summarizes quantitative data from key studies, outlines experimental protocols used to investigate this compound deficiency, and presents visual diagrams of the critical pathways involved.
This compound Metabolism and its Central Role as a Coenzyme
Once it crosses the blood-brain barrier, this compound is converted into its active form, this compound pyrophosphate (TPP), by the enzyme this compound pyrophosphokinase.[6][7][12] TPP is a vital cofactor for three critical enzyme complexes that link carbohydrate metabolism to cellular energy production and biosynthetic pathways.[5][12][13]
-
Pyruvate Dehydrogenase Complex (PDHC): Located in the mitochondria, PDHC catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA.[7][14] This reaction is a crucial link between glycolysis and the tricarboxylic acid (TCA) cycle.[6]
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): This mitochondrial enzyme complex is a key rate-limiting step in the TCA cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[7][15][16]
-
Transketolase (TKT): A cytosolic enzyme, TKT is a central component of the pentose phosphate pathway (PPP).[4][6][7] This pathway is essential for generating NADPH, a primary cellular reductant for antioxidant defense, and for producing ribose-5-phosphate, a precursor for nucleotide synthesis.[2][6][8][17]
This compound deficiency leads to reduced activity of these enzymes, impairing cerebral glucose metabolism, decreasing ATP production, and promoting oxidative stress.[5][15][18]
Impact on Neurotransmitter Systems
This compound is fundamentally linked to the synthesis and regulation of several key neurotransmitters. Its deficiency disrupts the delicate balance between excitatory and inhibitory signaling in the brain.[1]
Acetylcholine
This compound plays a critical role in the synthesis of acetylcholine (ACh), a neurotransmitter essential for memory, cognition, and muscle control.[3][14][19] The synthesis of ACh requires acetyl-CoA, which is primarily generated from pyruvate by the TPP-dependent PDH complex.[14][19][20] this compound deficiency impairs PDH activity, leading to reduced acetyl-CoA levels and a subsequent decrease in ACh synthesis.[21][22] This deficit in cholinergic function is a significant contributor to the cognitive impairments seen in WKS.[22]
GABA and Glutamate
The balance between the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and the primary excitatory neurotransmitter, glutamate, is crucial for normal brain function. This compound deficiency affects the metabolism of both.[15] The TPP-dependent α-KGDH complex is a key enzyme in the TCA cycle, which produces precursors for the synthesis of glutamate and GABA.[15][23] Studies in this compound-deficient animal models have shown decreased brain levels of glutamate and GABA.[15][24] This imbalance can contribute to excitotoxicity and neuronal damage.[11] Furthermore, some studies suggest that this compound deficiency can alter the density of GABA-A and glutamate-NMDA receptors in specific brain regions.[25]
Serotonin and Other Neurotransmitters
This compound is also involved in the metabolism of other neurotransmitters, such as serotonin.[1] Its deficiency can indirectly affect the activity of the cerebellum, hippocampus, and hypothalamus, regions where serotonergic pathways are prominent.[1]
Neuroprotection, Myelination, and Antioxidant Defense
Beyond its direct role in metabolism and neurotransmitter synthesis, this compound contributes to neuronal health through several other mechanisms.
Myelin Sheath Maintenance
This compound is necessary for the proper maintenance and synthesis of myelin, the protective sheath that insulates nerve fibers and ensures rapid nerve impulse conduction.[1][26][27] this compound deficiency can lead to the breakdown of myelin sheaths (demyelination), contributing to neuropathy and impaired nerve function.[1][26][28] The synthesis of fatty acids, which are major components of myelin, is dependent on NADPH produced via the TPP-dependent transketolase in the pentose phosphate pathway.[2][8]
Antioxidant Defense
This compound deficiency is strongly associated with increased oxidative stress.[9][10][29] This occurs through two primary mechanisms:
-
Impaired Mitochondrial Function: Reduced activity of PDH and α-KGDH leads to mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[1]
-
Depletion of NADPH: Reduced transketolase activity impairs the pentose phosphate pathway, leading to a depletion of NADPH.[17] NADPH is essential for regenerating the primary cellular antioxidant, glutathione, from its oxidized state.[17][30]
This increase in oxidative stress contributes significantly to the region-specific neuronal death observed in this compound deficiency.[9][29][31]
Quantitative Data Summary
The following tables summarize quantitative findings from experimental studies on this compound deficiency, primarily using rodent models.
Table 1: Impact of this compound Deficiency on this compound-Dependent Enzyme Activity
| Enzyme | Brain Region | Model | Duration | Activity Reduction (%) | Reference |
| α-Ketoglutarate Dehydrogenase | Lateral Vestibular Nucleus, Hypothalamus | Pyrithis compound-induced TD (Rat) | Onset of symptoms | ~30% | [23] |
| α-Ketoglutarate Dehydrogenase | Sub-medial Thalamic Nucleus | TD Diet (Mouse) | 10 days | 52% | [16][32] |
| α-Ketoglutarate Dehydrogenase | Cortex | TD Diet (Mouse) | 10 days | 20% | [16][32] |
| Pyruvate Dehydrogenase | Whole Brain | Tea-induced TD (Rat) | 7-8 weeks | (Implied, leading to 60% ↓ in ACh synthesis) | [21] |
| Transketolase | Cortex, Hippocampus | TD Diet (Mouse) | 14 days | Significant reduction | [17] |
Table 2: Alterations in Neurotransmitter and Metabolite Levels in this compound Deficiency
| Substance | Brain Region | Model | Change | Reference |
| Acetylcholine Synthesis | Whole Brain | Tea-induced TD (Rat) | ↓ 35-60% | [21] |
| Glutamate | Whole Brain | TD Diet (Rat) | ↓ (Decreased) | [15][24] |
| GABA | Whole Brain | TD Diet (Rat) | ↓ (Decreased) | [15][24] |
| NADPH | Whole Brain, Hippocampus | TD Diet (Mouse) | ↓ (Decreased) | [17] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the study of this compound's neuronal impact.
Induction of this compound Deficiency in Rodent Models
A common approach to study the neurological consequences of this compound deficiency is through dietary manipulation in rodents, sometimes accelerated by the use of a this compound antagonist.[33][34]
-
Objective: To create an in vivo model that mimics the neurochemical and pathological changes of human Wernicke-Korsakoff Syndrome.[33][34]
-
Method 1: this compound-Deficient Diet:
-
Housing: Animals are housed individually with controlled light-dark cycles and access to food and water ad libitum.
-
Diet: A custom-formulated diet devoid of this compound but otherwise nutritionally complete is provided. Control animals receive the same diet supplemented with a normal amount of this compound.
-
Duration: The diet is maintained for a period ranging from days to weeks (e.g., 9-30 days) until neurological symptoms appear or for a predetermined experimental endpoint.[29][35][36]
-
Method 2: Pyrithis compound-Induced this compound Deficiency (PTD):
-
Rationale: Pyrithis compound is a this compound antagonist that inhibits this compound pyrophosphokinase, accelerating the onset of deficiency.[15][22]
-
Procedure: In addition to the this compound-deficient diet, animals receive daily injections (intraperitoneal) of pyrithis compound.
-
Endpoint: Treatment continues until the onset of severe neurological signs, such as ataxia, seizures, or loss of righting reflex (~16 days).[33][34] At this point, animals may be euthanized for analysis or administered parenteral this compound to study recovery processes.[33][34]
-
Measurement of α-KGDH Activity
-
Objective: To quantify the activity of the TPP-dependent enzyme α-ketoglutarate dehydrogenase in brain tissue homogenates.
-
Protocol Summary (adapted from various neurochemical studies):
-
Tissue Preparation: Brain regions of interest (e.g., thalamus, cortex) are rapidly dissected, weighed, and homogenized in a cold buffer solution (e.g., phosphate buffer with protease inhibitors).
-
Assay Principle: The activity of α-KGDH is measured spectrophotometrically by following the rate of reduction of NAD+ to NADH, which causes an increase in absorbance at 340 nm.
-
Reaction Mixture: The homogenate is added to a reaction mixture containing α-ketoglutarate (substrate), coenzyme A, NAD+, and other necessary components like magnesium chloride and a detergent to permeabilize mitochondrial membranes. The reaction is initiated by adding the tissue sample.
-
Measurement: The change in absorbance at 340 nm is recorded over time using a spectrophotometer.
-
Calculation: Enzyme activity is calculated based on the rate of NADH formation and normalized to the total protein content of the sample, typically expressed as nmol/min/mg protein.
-
Conclusion
This compound is a cornerstone of neuronal health, playing an integral role in central energy metabolism, neurotransmitter synthesis, antioxidant defense, and myelin maintenance.[1][3][19][27] Its active form, TPP, functions as a critical coenzyme for PDH, α-KGDH, and TKT, placing it at the nexus of several fundamental biochemical pathways.[5] this compound deficiency disrupts these pathways, leading to a devastating cascade of events including energy failure, oxidative stress, impaired cholinergic and glutamatergic signaling, and ultimately, selective neurodegeneration.[5][10][22] The experimental models and quantitative data presented herein underscore the profound and multifaceted impact of this compound on the nervous system. For researchers and drug development professionals, understanding these core mechanisms is vital for developing therapeutic strategies for a range of neurodegenerative and metabolic disorders where this compound metabolism is implicated. Future research may further elucidate the non-coenzyme roles of this compound derivatives and explore novel this compound precursors with enhanced bioavailability for neuroprotective applications.[13]
References
- 1. The importance of this compound (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Neurological, Psychiatric, and Biochemical Aspects of this compound Deficiency in Children and Adults [frontiersin.org]
- 3. mister-blister.com [mister-blister.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. This compound pyrophosphate - Wikipedia [en.wikipedia.org]
- 8. Neurological, Psychiatric, and Biochemical Aspects of this compound Deficiency in Children and Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxidative stress is associated with region-specific neuronal death during this compound deficiency - ProQuest [proquest.com]
- 10. academic.oup.com [academic.oup.com]
- 11. m.youtube.com [m.youtube.com]
- 12. This compound metabolism is critical for regulating correlated growth of dendrite arbors and neuronal somata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Effects of this compound and Precursors with Higher Bioavailability: Focus on Benfotiamine and Dibenzoylthis compound [mdpi.com]
- 14. kaizennutritionwellness.com [kaizennutritionwellness.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to this compound deficiency may contribute to regional selective vulnerability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Publishers Panel [diagnostykalaboratoryjna.eu]
- 19. poweronpoweroff.com [poweronpoweroff.com]
- 20. This compound, gastrointestinal beriberi and acetylcholine signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Impairment of acetylcholine synthesis in this compound deficient rats developed by prolonged tea consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Acetyl-CoA and acetylcholine metabolism in nerve terminal compartment of this compound deficient rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Activities of this compound-dependent enzymes in two experimental models of this compound-deficiency encephalopathy. 2. alpha-Ketoglutarate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Brain glutamate and gamma-aminobutyrate (GABA) metabolism in thiamin-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The neurochemical pathology of this compound deficiency: GABAA and glutamateNMDA receptor binding sites in a goat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. backandbodyny.com [backandbodyny.com]
- 27. cogniultra.com [cogniultra.com]
- 28. researchgate.net [researchgate.net]
- 29. Oxidative stress is associated with region-specific neuronal death during this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. This compound Deficiency: The Hidden Cause of Fatigue & Brain Fog - Live Vitae [livevitae.com]
- 31. academic.oup.com [academic.oup.com]
- 32. Responses of the mitochondrial alpha-ketoglutarate dehydrogenase complex to this compound deficiency may contribute to regional selective vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Brain and Behavioral Pathology in an Animal Model of Wernicke’s Encephalopathy and Wernicke-Korsakoff Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 34. BioKB - Publication [biokb.lcsb.uni.lu]
- 35. This compound Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice [mdpi.com]
- 36. This compound Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Animal experiments on this compound avitaminosis and cerebral function - PubMed [pubmed.ncbi.nlm.nih.gov]
Genetic Basis of Thiamine Metabolism Disorders: A Technical Guide for Researchers and Drug Development Professionals
Abstract: Thiamine (Vitamin B1) is an indispensable micronutrient whose active form, this compound pyrophosphate (TPP), serves as a critical cofactor for enzymes central to carbohydrate and energy metabolism. While dietary this compound deficiency is well-documented, a growing body of research has illuminated a class of rare, inherited metabolic disorders caused by genetic defects in this compound transport and phosphorylation. These disorders, though individually rare, present with severe and often overlapping neurological, hematological, and metabolic phenotypes. Early and accurate diagnosis is paramount, as many of these conditions are treatable with high-dose this compound supplementation. This technical guide provides an in-depth overview of the core genes implicated in these disorders (SLC19A2, SLC19A3, SLC25A19, and TPK1), their associated clinical syndromes, underlying pathophysiology, and quantitative biochemical markers. Furthermore, it details diagnostic workflows and key experimental protocols for the functional characterization of genetic variants, offering a vital resource for researchers, clinical scientists, and professionals engaged in therapeutic development for these rare diseases.
Introduction to this compound Metabolism
This compound is a water-soluble vitamin that, in its biologically active form, this compound pyrophosphate (TPP), is essential for cellular function.[1][2] TPP is a cofactor for key enzymes in central metabolic pathways, including the pyruvate dehydrogenase complex (PDH), α-ketoglutarate dehydrogenase (α-KGDH) in the Krebs cycle, and transketolase in the pentose phosphate pathway.[3][4] The maintenance of cellular this compound homeostasis is dependent on a coordinated system of transporters and enzymes.
The process begins with the uptake of dietary this compound from the intestine and its transport into cells via two primary high-affinity transporters: this compound Transporter 1 (THTR-1), encoded by the SLC19A2 gene, and this compound Transporter 2 (THTR-2), encoded by SLC19A3.[3][5] Once inside the cell, free this compound is phosphorylated to its active TPP form by the enzyme this compound pyrophosphokinase 1, which is encoded by the TPK1 gene.[3][6] For its role in mitochondrial energy metabolism, TPP must be transported from the cytosol into the mitochondrial matrix. This crucial step is mediated by the mitochondrial TPP transporter, encoded by the SLC25A19 gene.[3][7] Genetic defects in any of these four key genes can disrupt this pathway, leading to a range of severe metabolic disorders.[5][8][9]
Genetic Disorders of this compound Transport and Metabolism
Inherited disorders of this compound metabolism are autosomal recessive conditions caused by biallelic pathogenic variants in genes responsible for this compound transport or activation.[10][11][12] These defects lead to tissue-specific or systemic this compound deficiency, manifesting in four primary syndromes.
Table 1: Overview of Core Genetic this compound Metabolism Disorders
| Disorder Name | Abbreviation | Gene | Protein | Chromosomal Locus | Inheritance | Core Clinical Phenotypes |
|---|---|---|---|---|---|---|
| This compound-Responsive Megaloblastic Anemia Syndrome | TRMA | SLC19A2 | This compound Transporter 1 (THTR-1) | 1q24.2 | Autosomal Recessive | Megaloblastic anemia, sensorineural hearing loss, diabetes mellitus.[10][13] |
| Biotin-Thiamine Responsive Basal Ganglia Disease | BTBGD | SLC19A3 | This compound Transporter 2 (THTR-2) | 2q36.3 | Autosomal Recessive | Recurrent subacute encephalopathy, dystonia, seizures, basal ganglia necrosis.[1][14][15] |
| Amish Lethal Microcephaly / this compound Metabolism Dysfunction Syndrome 4 | ALM / THMD4 | SLC25A19 | Mitochondrial TPP Transporter | 17q25.3 | Autosomal Recessive | ALM: Severe congenital microcephaly, 2-oxoglutaric aciduria, early death.[16][17] THMD4: Episodic encephalopathy, polyneuropathy, bilateral striatal necrosis.[16][18] |
| this compound Pyrophosphokinase 1 Deficiency | TPK1 Deficiency / THMD5 | TPK1 | this compound Pyrophosphokinase 1 | 7q35 | Autosomal Recessive | Episodic encephalopathy (often febrile-illness induced), ataxia, dystonia.[6][18][19] |
This compound-Responsive Megaloblastic Anemia Syndrome (TRMA)
TRMA is caused by mutations in the SLC19A2 gene, which encodes the widely expressed this compound transporter THTR-1.[11][20][21] Most pathogenic variants lead to a truncated, nonfunctional protein, impairing cellular this compound uptake.[20] The classic triad of symptoms—megaloblastic anemia, non-type 1 diabetes mellitus, and progressive sensorineural deafness—typically manifests between infancy and adolescence.[13] The anemia is responsive to high-dose this compound treatment, though the hearing loss is generally irreversible.[10][13]
Biotin-Thiamine Responsive Basal Ganglia Disease (BTBGD)
BTBGD results from mutations in the SLC19A3 gene, encoding THTR-2.[12][14] THTR-2 is crucial for this compound transport across the blood-brain barrier.[22] Consequently, its dysfunction leads to severe neurological manifestations. The classic presentation occurs in childhood (3-10 years) with episodes of subacute encephalopathy, confusion, seizures, ataxia, and dystonia, often triggered by fever or stress.[14][23] If untreated, this can progress to coma and death.[14] As the name suggests, treatment involves lifelong supplementation with both biotin and high-dose this compound, which can lead to significant clinical improvement.[12][23]
SLC25A19-Related this compound Metabolism Dysfunction
Mutations in SLC25A19, which encodes the mitochondrial TPP transporter, give rise to two distinct phenotypes.[16]
-
Amish Lethal Microcephaly (ALM): This severe phenotype is associated with a specific missense mutation (c.530G>C, p.Gly177Ala) found in the Old Order Amish population.[7][16] It is characterized by severe congenital microcephaly, developmental failure, seizures, 2-oxoglutaric aciduria, and death within the first year of life.[16][17]
-
This compound Metabolism Dysfunction Syndrome 4 (THMD-4): This is a less severe, non-Amish phenotype characterized by febrile illness-associated episodic encephalopathy, progressive polyneuropathy, and bilateral striatal necrosis.[16][18][24]
This compound Pyrophosphokinase 1 Deficiency (TPK1 Deficiency / THMD5)
Caused by mutations in the TPK1 gene, this disorder impairs the conversion of this compound into its active cofactor form, TPP.[6][19] This leads to a functional this compound deficiency despite normal cellular uptake. The clinical picture is one of variable, often episodic, neurological dysfunction.[6] Patients typically present with ataxia, dystonia, and encephalopathic episodes that are frequently triggered by febrile illness.[6][18][25] Some patients show significant clinical improvement with this compound supplementation.[6][25]
Quantitative Data Summary
Quantitative data are essential for understanding the epidemiology and for the biochemical diagnosis of these disorders.
Table 2: Quantitative Data on this compound Metabolism Disorders
| Disorder | Gene | Prevalence / Incidence | Key Quantitative Biomarkers & Findings |
|---|---|---|---|
| TRMA | SLC19A2 | Rare; >183 individuals from >138 families reported worldwide.[13] | Megaloblastic anemia with normal serum Vitamin B12/folate.[13] |
| BTBGD | SLC19A3 | Rare; prevalence in Saudi Arabia estimated at ~1 in 1,000,000.[14] >169 individuals reported worldwide.[23] | Profoundly decreased free this compound in cerebrospinal fluid (CSF) and fibroblasts.[8] |
| ALM | SLC25A19 | ~1 in 500 births in the Old Order Amish of Lancaster County, PA.[7][16][17] | Elevated urinary alpha-ketoglutaric acid (2-oxoglutaric aciduria).[16][26] |
| THMD4 | SLC25A19 | Very rare; ~16 individuals reported to date.[16] | Elevated urinary alpha-ketoglutaric acid. |
| TPK1 Deficiency | TPK1 | Very rare; ~28 patients reported as of 2023.[6] | Decreased concentrations of TPP in blood and muscle tissue.[8] Mild lactic acidosis may be present.[3] |
Diagnostic Approaches and Experimental Protocols
A definitive diagnosis of a this compound metabolism disorder requires a combination of clinical evaluation, biochemical testing, and molecular genetic analysis. Rapid diagnosis is critical as prompt initiation of this compound therapy can be life-saving and prevent irreversible neurological damage.[25][27]
Diagnostic Workflow
The diagnostic process typically follows a structured pathway from clinical suspicion to molecular confirmation. Whole-exome sequencing (WES) has become a powerful tool for identifying pathogenic variants in the relevant genes.[28][29]
Experimental Protocols
This is a functional assay to assess this compound status by measuring the activity of the TPP-dependent enzyme transketolase in erythrocytes.[30]
-
Principle: The transketolase activity in a patient's erythrocyte lysate is measured both with and without the addition of exogenous TPP. The ratio of stimulated to unstimulated activity gives the activity coefficient (ETKAC). In this compound deficiency, the baseline enzyme is unsaturated with its cofactor, and the addition of TPP leads to a significant increase in activity, resulting in a high ETKAC value.[30]
-
Methodology:
-
Sample Preparation: Collect whole blood in heparinized tubes. Prepare washed erythrocytes by centrifuging and removing plasma and buffy coat, followed by washing with isotonic saline. Lyse the packed red cells with cold deionized water.[30]
-
Assay Reaction: The assay is typically performed in a spectrophotometer. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.[30]
-
Reaction Mixture (Unstimulated): Prepare a reaction buffer containing ribose-5-phosphate (substrate) and ancillary enzymes to couple the transketolase reaction to NADH oxidation. Add the erythrocyte lysate.
-
Reaction Mixture (Stimulated): Prepare the same mixture as above, but with the addition of a saturating concentration of TPP.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance over time) for both stimulated and unstimulated samples.
-
Calculate the ETKAC: ETKAC = (Activity with added TPP) / (Activity without added TPP).
-
-
-
Interpretation:
-
ETKAC < 1.15: this compound sufficiency.
-
ETKAC 1.15 - 1.25: Low risk or marginal deficiency.
-
ETKAC > 1.25: High risk of deficiency.[30]
-
This protocol is used to functionally validate variants in transporter genes like SLC19A2 and SLC19A3 by measuring their ability to import this compound into cells.
-
Principle: Cells are engineered to express either the wild-type (WT) or a mutant version of the this compound transporter. The rate of uptake of radioactively labeled this compound (e.g., [³H]this compound) is measured. A pathogenic mutation will result in significantly reduced uptake compared to the WT transporter.[31]
-
Methodology:
-
Cell Culture and Transfection:
-
Use a suitable human cell line (e.g., HEK293, ARPE-19) that has low endogenous this compound transport.
-
Transfect cells with expression vectors containing either WT or mutant SLC19A2/SLC19A3 cDNA. A mock (empty vector) transfection serves as a negative control.
-
Seed cells onto poly-D-lysine-coated 96-well plates and culture for 24-48 hours to allow for protein expression.[31]
-
-
Uptake Assay:
-
Wash cells with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Prepare an uptake solution containing a known concentration of [³H]this compound mixed with unlabeled this compound in HBSS.
-
Incubate the cells with the uptake solution for a short, defined period (e.g., 5 minutes) at 37°C.[31]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radioactivity.
-
-
Quantification:
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
Normalize the radioactive counts to the protein concentration in each well.
-
-
-
Data Analysis: Compare the this compound uptake rate (e.g., in pmol/mg protein/min) between cells expressing WT transporter, mutant transporter, and the mock control. Pathogenic loss-of-function variants will show uptake levels similar to the mock control and significantly lower than WT. For competitive inhibition studies, IC₅₀ values can be determined by performing the assay with varying concentrations of an inhibitor.[31]
Drug Development Considerations
The primary therapeutic intervention for all known genetic this compound metabolism disorders is supplementation with high-dose this compound.[8][9]
-
This compound Supplementation: Dosing varies by disorder. For TRMA (SLC19A2), doses of 25-200 mg/day are used.[9] For BTBGD (SLC19A3), higher doses of 10-40 mg/kg/day are required.[9] TPK1 deficiency may respond to doses around 30 mg/kg/day.[9] The rationale is that at very high concentrations, this compound can enter cells via low-affinity transport mechanisms, bypassing the defective high-affinity transporter.[20] For TPK1 deficiency, high substrate levels may help rescue the activity of a partially functional mutant enzyme.[32]
-
Drug-Nutrient Interactions: A critical area for drug development is the potential for prescription drugs to inhibit this compound transporters. Research has shown that certain drugs can act as inhibitors of THTR-2 (SLC19A3).[31][33] This raises the possibility that such medications could induce or exacerbate a this compound deficiency state in vulnerable individuals, particularly those with heterozygous carrier status for SLC19A3 mutations. High-throughput screening of compound libraries against this compound transporters is a valuable strategy to identify such interactions early in the drug development process.
-
Future Directions: While this compound therapy is effective, it does not reverse all symptoms, such as the hearing loss in TRMA.[13] This underscores the need for novel therapeutic approaches. Future research may focus on small molecule chaperones to correct the folding of mutant proteins, gene replacement therapy to restore functional protein expression, or downstream pathway modulators to mitigate the metabolic consequences of TPP deficiency.
Conclusion
The genetic disorders of this compound metabolism represent a distinct class of treatable inborn errors of metabolism. Caused by mutations in four key genes—SLC19A2, SLC19A3, SLC25A19, and TPK1—these conditions disrupt the fundamental processes of cellular energy production. While their clinical presentations can be complex and variable, a common thread is the potential for severe, life-threatening neurological and systemic disease. For researchers and clinicians, a high index of suspicion is crucial. For drug development professionals, understanding the intricate roles of these transporters and enzymes is vital, not only for developing targeted therapies but also for recognizing potential off-target effects of other medications on this compound homeostasis. The continued application of advanced genetic sequencing and functional validation techniques will further expand our understanding and improve the diagnosis and management of these rare but important disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Loss-of-Function Mutation in this compound Transporter 1 in a Family With Autosomal Dominant Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound pyrophosphokinase deficiency: report of two Chinese cases and a literature review [frontiersin.org]
- 7. Amish Lethal Microcephaly | Encyclopedia MDPI [encyclopedia.pub]
- 8. Genetic defects of this compound transport and metabolism: A review of clinical phenotypes, genetics, and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Treatment of genetic defects of this compound transport and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound responsive megaloblastic anemia syndrome - Wikipedia [en.wikipedia.org]
- 11. This compound-responsive megaloblastic anemia syndrome: MedlinePlus Genetics [medlineplus.gov]
- 12. Biotin-thiamine-responsive basal ganglia disease: MedlinePlus Genetics [medlineplus.gov]
- 13. This compound-Responsive Megaloblastic Anemia Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. radiopaedia.org [radiopaedia.org]
- 15. Biotin-thiamine-responsive basal ganglia disease - Wikipedia [en.wikipedia.org]
- 16. SLC25A19-Related this compound Metabolism Dysfunction - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Orphanet: Amish lethal microcephaly [orpha.net]
- 18. Clinical and Genetic Studies of this compound Metabolism Dysfunction Syndrome 4: Case Series and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. genecards.org [genecards.org]
- 20. SLC19A2 gene: MedlinePlus Genetics [medlineplus.gov]
- 21. This compound transporter 1 - Wikipedia [en.wikipedia.org]
- 22. neurology.org [neurology.org]
- 23. Biotin-Thiamine-Responsive Basal Ganglia Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Amish lethal microcephaly - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 25. This compound Pyrophosphokinase Deficiency due to Mutations in the TPK1 Gene: A Rare, Treatable Neurodegenerative Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pnas.org [pnas.org]
- 27. sequencing.com [sequencing.com]
- 28. sequencing.com [sequencing.com]
- 29. Rapid Sequencing-Based Diagnosis of this compound Metabolism Dysfunction Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status - PMC [pmc.ncbi.nlm.nih.gov]
- 31. academic.oup.com [academic.oup.com]
- 32. Expanding the clinical and molecular spectrum of this compound pyrophosphokinase deficiency: a treatable neurological disorder caused by TPK1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Genetic Variants of the Human this compound Transporter (SLC19A3, THTR2)—Potential Relevance in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Thiamine's Crucial Role in Mitigating Oxidative Stress and Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine (Vitamin B1) is an essential micronutrient whose active form, this compound pyrophosphate (TPP), is a critical cofactor for key enzymes in central energy metabolism.[1] Its role extends far beyond its classical metabolic functions, demonstrating significant neuroprotective properties through the attenuation of oxidative stress and neuroinflammation. This compound deficiency (TD) compromises oxidative phosphorylation, elevates oxidative stress, and triggers inflammatory cascades, leading to neuronal damage and death, pathologies that are hallmarks of various neurodegenerative diseases.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's role in these processes, summarizes quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways. The evidence strongly supports the therapeutic potential of this compound and its derivatives, such as benfotiamine, in neurological disorders associated with oxidative and inflammatory damage.
Core Metabolic Functions of this compound in the Central Nervous System
This compound's primary role in the nervous system is as an indispensable cofactor for several key enzymes involved in glucose, amino acid, and lipid metabolism.[2] The brain's high energy demand and reliance on glucose metabolism make it particularly vulnerable to this compound deficiency.[2][3]
The main active form, this compound pyrophosphate (TPP), is a necessary cofactor for three critical metabolic enzymes:[4]
-
Pyruvate Dehydrogenase Complex (PDHC): Links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA.
-
α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A rate-limiting enzyme within the TCA cycle.
-
Transketolase (TK): A key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), which produces NADPH and precursors for nucleotide synthesis.[4]
Impairment of these enzymes due to this compound deficiency disrupts mitochondrial energy production, leading to decreased ATP, accumulation of lactate, and a cascade of downstream pathological events.[2][3]
This compound Deficiency as a Catalyst for Oxidative Stress
This compound deficiency is a potent inducer of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant systems responsible for their detoxification.[4] This occurs through two primary mechanisms.
Mitochondrial Dysfunction and ROS Generation
Reduced activity of PDHC and α-KGDH cripples the TCA cycle, impairing oxidative phosphorylation and leading to a dysfunctional electron transport chain.[1] This mitochondrial impairment results in increased electron leakage and the overproduction of ROS, such as superoxide radicals.[1][2] The brain, with its high oxygen consumption rate, is exceptionally susceptible to this ROS-induced damage.[2]
Impairment of the Pentose Phosphate Pathway and Antioxidant Defense
This compound deficiency reduces the activity of transketolase, a crucial enzyme in the pentose phosphate pathway (PPP).[4] A major function of the PPP is to produce NADPH, which serves as the primary reducing equivalent for the glutathione system.[4] NADPH is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG), a reaction catalyzed by glutathione reductase. GSH is a major cellular antioxidant, directly scavenging ROS and acting as a cofactor for glutathione peroxidase (GPx).[4] Therefore, TD-induced impairment of TK activity leads to NADPH depletion, compromising the cell's primary antioxidant defense system and exacerbating oxidative stress.[4]
References
- 1. Neuroinflammation regulates the balance between hippocampal neuron death and neurogenesis in an ex vivo model of this compound deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of this compound (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Deficiency and Neuroinflammation Are Important Contributors to Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Thiamine Derivatives in Core Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical biochemical pathways dependent on thiamine derivatives. It is designed to serve as a comprehensive resource, detailing the molecular mechanisms, quantitative kinetics, and experimental methodologies essential for research and development in this field. The document focuses on the core enzymatic reactions where this compound pyrophosphate (TPP) is an indispensable cofactor, linking carbohydrate, fat, and amino acid metabolism.
Introduction to this compound and its Derivatives
This compound (Vitamin B1) is a water-soluble vitamin essential for all living organisms.[1] In its biologically active form, This compound pyrophosphate (TPP) , also known as this compound diphosphate (TDP), it functions as a critical coenzyme for a number of key enzymes involved in central metabolism.[2][3] The conversion of dietary this compound to TPP is catalyzed by the enzyme this compound diphosphokinase.[4] Within the cell, several forms of this compound exist, including free this compound, this compound monophosphate (TMP), TPP, and this compound triphosphate (TTP), each with distinct roles.[1][5] While TPP is the most abundant and metabolically active as a coenzyme, other derivatives like TTP are implicated in non-coenzymatic functions, including nerve impulse transmission and cellular stress signaling.[5][6][7]
This compound deficiency can lead to severe neurological and cardiovascular disorders, such as Beriberi and Wernicke-Korsakoff syndrome, underscoring the vital role of these pathways in human health.[6]
Core this compound-Dependent Metabolic Hubs
TPP is a mandatory cofactor for four major enzyme complexes that are situated at critical crossroads of cellular metabolism. These enzymes catalyze oxidative decarboxylation reactions and the transfer of two-carbon units.[2][8]
The Pyruvate Dehydrogenase Complex (PDC)
The Pyruvate Dehydrogenase Complex (PDC) is a cornerstone of aerobic metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle.[3][9] Located in the mitochondrial matrix, this multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of pyruvate to acetyl-CoA, which then enters the TCA cycle for energy production.[9][10] The reaction requires five cofactors: TPP, lipoic acid, FAD, NAD+, and Coenzyme A.[3] TPP is specifically required by the first component, pyruvate dehydrogenase (E1), to initiate the decarboxylation of pyruvate.[10][11]
The α-Ketoglutarate Dehydrogenase Complex (KGDHC)
Similar in structure and mechanism to PDC, the α-Ketoglutarate Dehydrogenase Complex (KGDHC) is a key rate-limiting enzyme within the TCA cycle.[8] It catalyzes the conversion of α-ketoglutarate to succinyl-CoA and CO₂, generating NADH in the process.[8] This reaction is a critical control point for the metabolic flux through the TCA cycle.[9] TPP is the essential cofactor for the E1 component of the complex, α-ketoglutarate dehydrogenase, which is responsible for the decarboxylation of α-ketoglutarate. Reduced KGDHC activity is implicated in several neurodegenerative diseases.[8]
Transketolase (TKT) and the Pentose Phosphate Pathway (PPP)
Transketolase (TKT) is a crucial TPP-dependent enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[12] The PPP runs parallel to glycolysis and is vital for producing NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for generating pentose sugars required for nucleotide synthesis.[12] TKT catalyzes the transfer of a two-carbon glycoaldehyde unit from a ketose donor to an aldose acceptor, thereby interconnecting the PPP with the glycolytic pathway.[12][13]
Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC)
The BCKDC is a mitochondrial multi-enzyme complex that catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[14] Structurally and mechanistically similar to PDC and KGDHC, the BCKDC carries out the irreversible oxidative decarboxylation of branched-chain α-keto acids derived from the transamination of BCAAs.[14] The activity of BCKDC is tightly regulated by a dedicated kinase and phosphatase.[15] Dysregulation of this complex leads to the accumulation of BCAAs and their toxic byproducts, resulting in Maple Syrup Urine Disease (MSUD).[16]
Quantitative Data on this compound-Dependent Enzymes
The kinetic properties of these enzymes are critical for understanding their function and for developing targeted therapeutics. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for its substrate.
| Enzyme Complex | Organism/Tissue | Substrate | Km (µM) | Reference |
| Pyruvate Dehydrogenase | Pig Heart | Pyruvate | 25 ± 4 | [17] |
| Pig Heart | This compound Pyrophosphate (TPP) | 0.05 ± 0.01 | [17] | |
| Pig Heart | NAD⁺ | 53 ± 5 | [17] | |
| Pig Heart | CoA | 1.9 ± 0.2 | [17] | |
| Transketolase | Human (recombinant) | Xylulose-5-Phosphate (X5P) | 160 ± 30 | [18] |
| Human (recombinant) | Ribose-5-Phosphate (R5P) | 330 ± 50 | [18] | |
| E. coli | This compound Pyrophosphate (TPP) | 113 ± 40 | [19] | |
| BCKDC | Mammalian | Branched-chain α-keto acids | Similar Km values to each other | [14] |
| This compound Derivative | Human Tissue | Concentration (nmol/g wet weight) | Reference |
| Total this compound | Liver | ~10 | [20] |
| Brain | ~5-10 | [20] | |
| Heart | ~5-15 | [20] | |
| Skeletal Muscle | ~2-5 | [20] | |
| This compound Diphosphate (TPP) | Liver | 8.8 ± 0.9 | [20] |
| This compound Triphosphate (TTP) | Liver | 0.11 ± 0.01 | [20] |
Non-Coenzymatic and Signaling Roles
Beyond their well-established coenzymatic functions, this compound derivatives, particularly TTP and adenosine this compound triphosphate (AThTP), are emerging as important molecules in cellular signaling.[6][21] These non-coenzyme roles are independent of catalysis and involve allosteric regulation of proteins and participation in stress-response pathways.[5][7][22]
Key non-coenzymatic functions include:
-
Nerve Impulse Transmission: TTP is thought to be involved in nerve membrane function and may play a role in the phosphorylation of proteins associated with synaptic signaling.[1][5]
-
Stress Response: In bacteria and potentially in eukaryotes, TTP and AThTP levels increase in response to amino acid starvation and energy stress, suggesting they act as signaling molecules.[21][23]
-
Allosteric Regulation: this compound and its derivatives have been shown to regulate the activity of key metabolic enzymes that do not use TPP as a cofactor, such as malate dehydrogenase and glutamate dehydrogenase, through allosteric binding.[22]
Detailed Experimental Protocols
Accurate measurement of this compound-dependent enzyme activity and the quantification of this compound derivatives are essential for research in this area. Below are detailed methodologies for key assays.
Protocol: Pyruvate Dehydrogenase (PDH) Activity Assay (Colorimetric)
This protocol describes a coupled enzyme assay to measure PDH activity in cell or tissue lysates. PDH converts pyruvate to acetyl-CoA, producing NADH. The NADH is then used by a developer enzyme to reduce a probe, resulting in a colorimetric product measured at 450 nm.[24][25]
Materials:
-
PDH Assay Buffer
-
PDH Substrate (Pyruvate)
-
PDH Developer (containing probe and diaphorase)
-
NADH Standard (e.g., 1.25 mM)
-
96-well clear, flat-bottom plate
-
Spectrophotometric microplate reader
-
Ice
-
Tissue/cell homogenizer
Procedure:
-
Sample Preparation:
-
Homogenize ~10 mg of tissue or 1x10⁶ cells in 100 µL of ice-cold PDH Assay Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet insoluble material.
-
Collect the supernatant for the assay. Determine protein concentration for normalization.
-
-
NADH Standard Curve Preparation:
-
Add 0, 2, 4, 6, 8, and 10 µL of 1.25 mM NADH Standard to a series of wells.
-
Adjust the volume of each well to 50 µL with PDH Assay Buffer to generate standards of 0, 2.5, 5.0, 7.5, 10.0, and 12.5 nmol/well.
-
-
Reaction Setup:
-
Add 5-50 µL of sample supernatant to duplicate wells.
-
For each sample, prepare a parallel "Sample Blank" well containing the same amount of sample.
-
Adjust the final volume of all sample and sample blank wells to 50 µL with PDH Assay Buffer.
-
-
Reaction Mix Preparation:
-
Reaction Mix: For each well, mix required volumes of PDH Assay Buffer, PDH Developer, and PDH Substrate according to the kit manufacturer's instructions.
-
Sample Blank Mix: Prepare a similar mix but replace the PDH Substrate with PDH Assay Buffer.
-
-
Measurement:
-
Add 50 µL of the Reaction Mix to the Standard and Sample wells.
-
Add 50 µL of the Sample Blank Mix to the Sample Blank wells.
-
Mix thoroughly and immediately start measuring absorbance at 450 nm (A₄₅₀) in kinetic mode at 37°C. Record data every 1-5 minutes for 30-60 minutes.
-
-
Calculation:
-
Calculate the change in absorbance (ΔA₄₅₀) over a linear portion of the curve for each sample and standard.
-
Subtract the rate of the Sample Blank from the corresponding Sample rate.
-
Plot the NADH Standard Curve and determine the amount of NADH (B) generated by the sample.
-
Calculate PDH activity using the formula: Activity (nmol/min/mg) = (B / (ΔT * P)) * D Where: B is the NADH amount from the standard curve (nmol), ΔT is the reaction time (min), P is the protein amount (mg), and D is the sample dilution factor.
-
Protocol: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This functional assay assesses this compound status by measuring TKT activity in erythrocyte lysates before and after the addition of exogenous TPP.[26][27] The ratio of stimulated to basal activity (the activity coefficient, or AC) indicates the degree of TPP saturation of the apoenzyme.
Materials:
-
Hemolysing reagent (e.g., saponin solution)
-
Reaction Buffer (e.g., Tris-HCl, pH 7.6)
-
Substrate solution (Ribose-5-phosphate)
-
TPP solution (for stimulated activity)
-
Coupling enzymes (triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Erythrocyte Lysis:
-
Collect whole blood in an EDTA or heparin tube.
-
Wash erythrocytes by centrifuging and resuspending in saline (0.9% NaCl).
-
Lyse the washed erythrocytes by adding a hemolysing reagent and incubating on ice.
-
The resulting hemolysate is used for the assay.
-
-
Assay Setup (in duplicate for each sample):
-
Basal Activity: In a cuvette or microplate well, combine the reaction buffer, NADH, coupling enzymes, and an aliquot of the hemolysate.
-
Stimulated Activity: Prepare an identical well, but also add a saturating concentration of TPP solution.
-
-
Reaction Initiation and Measurement:
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution (Ribose-5-phosphate) to all wells.
-
Immediately monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺. Record the rate of change (ΔA₃₄₀/min).
-
-
Calculation:
-
Calculate the basal and stimulated TKT activity based on the rate of NADH consumption.
-
Calculate the ETK Activity Coefficient (ETKAC) using the formula: ETKAC = (Stimulated Activity) / (Basal Activity)
-
Interpretation:
-
ETKAC < 1.15: Adequate this compound status.
-
ETKAC 1.15 - 1.25: Marginal this compound deficiency.
-
ETKAC > 1.25: Severe this compound deficiency.
-
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effect of a compound on a this compound-dependent enzyme.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. The importance of this compound (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [this compound and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and selected this compound antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 14. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 15. Mechanism of activation of branched-chain alpha-keto acid dehydrogenase complex by exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. The elementary reactions of the pig heart pyruvate dehydrogenase complex. A study of the inhibition by phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Crystal Structure of Human Transketolase and New Insights into Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Status in Humans and Content of Phosphorylated this compound Derivatives in Biopsies and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Molecular mechanisms of the non-coenzyme action of thiamin in brain: biochemical, structural and pathway analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status. [repository.cam.ac.uk]
An In-depth Technical Guide to the Cellular Uptake and Transport Mechanisms of Thiamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamine, or vitamin B1, is an essential micronutrient critical for cellular metabolism and neurological function. Its water-soluble nature necessitates sophisticated transport systems to facilitate its movement across cellular membranes. This technical guide provides a comprehensive overview of the molecular players and mechanisms governing the cellular uptake and transport of this compound. We delve into the key transporters, their kinetic properties, tissue-specific expression, and the intricate regulatory networks that control this compound homeostasis. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
This compound, in its active form this compound pyrophosphate (TPP), is an indispensable cofactor for enzymes central to carbohydrate and amino acid metabolism.[1] Deficiencies in this compound can lead to severe neurological and cardiovascular disorders, such as beriberi and Wernicke-Korsakoff syndrome. Understanding the mechanisms by which cells acquire and distribute this vital nutrient is paramount for developing strategies to combat deficiency-related diseases and for understanding potential drug-nutrient interactions.
Mammalian cells have evolved a multi-tiered system for this compound uptake and trafficking, involving a family of specialized transporter proteins. This guide will focus on the primary mechanisms of this compound transport across the plasma membrane and into mitochondria, the key regulatory pathways, and the experimental approaches used to elucidate these processes.
Key this compound Transporters
The cellular uptake and distribution of this compound are primarily mediated by members of the Solute Carrier (SLC) superfamily of transporters.
This compound Transporter 1 (THTR1/SLC19A2)
THTR1 is a high-affinity this compound transporter crucial for the systemic distribution of this compound.[2] It is widely expressed in various tissues, including skeletal muscle, heart, liver, and kidneys.[3][4] In polarized epithelial cells, such as those in the intestine and renal tubules, THTR1 is predominantly located on the basolateral membrane, facilitating the exit of this compound from the cell into the bloodstream.[4][5] Mutations in the SLC19A2 gene are the cause of this compound-Responsive Megaloblastic Anemia (TRMA) syndrome, a rare autosomal recessive disorder characterized by megaloblastic anemia, diabetes mellitus, and sensorineural deafness.[6]
This compound Transporter 2 (THTR2/SLC19A3)
THTR2 is another high-affinity this compound transporter with a distinct tissue distribution and subcellular localization compared to THTR1.[7] It is highly expressed on the apical (luminal) surface of intestinal and renal epithelial cells, playing a primary role in the initial absorption of dietary this compound and its reabsorption from the glomerular filtrate.[3][5] THTR2 is also found in the brain, placenta, and adipose tissue.[3] Defects in the SLC19A3 gene are associated with Biotin-Thiamine Responsive Basal Ganglia Disease (BTBGD), a severe neurological disorder.[6]
Mitochondrial this compound Pyrophosphate Transporter (MTPPT/SLC25A19)
Once inside the cell, this compound is converted to its active form, this compound pyrophosphate (TPP), in the cytoplasm. MTPPT is responsible for the transport of TPP from the cytoplasm into the mitochondrial matrix, where it serves as a cofactor for key enzymes of the Krebs cycle and pyruvate dehydrogenase complex.[8] This transport process is a carrier-mediated and saturable.[9] Mutations in the SLC25A19 gene can lead to Amish lethal microcephaly and neuropathy with bilateral striatal necrosis.[9]
Reduced Folate Carrier 1 (RFC1/SLC19A1)
While primarily known as a folate transporter, RFC1 has also been shown to transport this compound monophosphate (TMP), a metabolite of this compound. This suggests a potential alternative route for this compound uptake, particularly in tissues where RFC1 is highly expressed. However, RFC1 does not transport free this compound.
Mechanisms of this compound Transport
This compound transport across cellular membranes is a complex process involving both carrier-mediated and passive diffusion mechanisms.
-
Concentration Dependence: At physiological (low micromolar) concentrations, this compound uptake is predominantly an active, carrier-mediated process. At higher, pharmacological concentrations, passive diffusion plays a more significant role.[4]
-
pH Dependence: The activity of both THTR1 and THTR2 is pH-dependent. This compound transport is generally stimulated by an outwardly directed proton gradient, suggesting a this compound/H+ antiport mechanism. Optimal activity for THTR1 is observed at a slightly alkaline pH (around 8.0-8.5), while THTR2 functions optimally at a more neutral pH.[2]
-
Sodium Independence: this compound uptake by THTR1 and THTR2 is largely independent of sodium ions.[1]
Quantitative Data on this compound Transporter Kinetics
The kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), provide crucial insights into the affinity and capacity of this compound transporters. These values can vary depending on the cell type and experimental conditions.
| Transporter | Cell Line/Tissue | Apparent Km (µM) | Vmax (pmol/mg protein/min) | Reference(s) |
| hTHTR1 (SLC19A2) | Human Jejunal Basolateral Membrane Vesicles | 0.76 ± 0.21 | 8.28 ± 2.1 | [10] |
| Escherichia coli (recombinant) | 0.015 | 46 (U/mg) | [11] | |
| hTHTR2 (SLC19A3) | Caco-2 cells | 3.18 ± 0.56 | 4.46 ± 0.31 | [1] |
| Human Intestinal Epithelial Cells | 2-7 | Not specified | [3] | |
| Mouse Duodenum | 0.0271 | Not specified | [12] | |
| MTPPT (SLC25A19) | Mouse Liver Mitochondria | 6.79 ± 0.53 | Not specified | [9] |
Note: Direct comparison of Vmax values should be done with caution due to variations in experimental setups and units.
Regulation of this compound Transport
The expression and activity of this compound transporters are tightly regulated to maintain cellular this compound homeostasis.
Transcriptional Regulation
The expression of THTR2 is adaptively regulated by the extracellular concentration of this compound. In this compound-deficient conditions, the transcription of the SLC19A3 gene is upregulated. This regulation is mediated by the transcription factor Sp1, which binds to a specific region in the SLC19A3 promoter.[13] High glucose levels, as seen in diabetes, have been shown to down-regulate THTR2 expression, potentially through modulation of Sp1 activity.[14]
Post-Translational Regulation
This compound uptake is also subject to rapid, post-translational regulation. Studies have implicated the involvement of a Ca2+/Calmodulin-mediated pathway in modulating this compound transport activity.[1] An increase in intracellular calcium can activate Calmodulin, which in turn can activate protein kinases such as Ca2+/Calmodulin-dependent protein kinase II (CaMKII). While the direct phosphorylation of this compound transporters by CaMKII has not been definitively demonstrated, it is a plausible mechanism for the rapid regulation of transporter activity.[15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound transport.
Radiolabeled this compound Uptake Assay in Cultured Epithelial Cells (e.g., Caco-2)
This assay is the gold standard for characterizing the kinetics and regulation of this compound transport.
Materials:
-
Caco-2 cells (or other suitable cell line) cultured on permeable supports (e.g., Transwell inserts)
-
Krebs-Ringer buffer (in mM: 120 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 2.5 CaCl2, and 10 D-glucose, pH 7.4)
-
[3H]-Thiamine
-
Unlabeled this compound
-
Cell lysis buffer (e.g., 0.5 M NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Culture Caco-2 cells on permeable supports until they form a confluent and differentiated monolayer.
-
Wash the cell monolayers three times with ice-cold Krebs-Ringer buffer.
-
Pre-incubate the cells in Krebs-Ringer buffer for 20 minutes at 37°C.
-
Initiate the uptake by adding Krebs-Ringer buffer containing a known concentration of [3H]-Thiamine to the apical side of the monolayer. For inhibition studies, include unlabeled this compound or other potential inhibitors in the uptake buffer.
-
Incubate for a predetermined time (e.g., 3-10 minutes, within the linear range of uptake) at 37°C.
-
Terminate the uptake by aspirating the uptake solution and washing the monolayers rapidly three times with ice-cold Krebs-Ringer buffer.
-
Lyse the cells by adding cell lysis buffer and incubating for 1 hour at room temperature.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration of the cell lysate from parallel wells using a standard protein assay (e.g., BCA or Bradford).
-
Calculate the this compound uptake as pmol per mg of protein per unit of time.
Western Blotting for this compound Transporter Expression
This technique is used to quantify the protein levels of this compound transporters.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against THTR1 or THTR2 (e.g., rabbit polyclonal or mouse monoclonal)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 30-60 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-THTR1 at 1:500 dilution) overnight at 4°C.[9]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Luciferase Reporter Assay for Promoter Activity
This assay is used to study the transcriptional regulation of this compound transporter genes.
Materials:
-
Luciferase reporter construct containing the promoter region of SLC19A2 or SLC19A3
-
Renilla luciferase control vector (for normalization)
-
Cell line for transfection (e.g., Caco-2 or HEK293)
-
Transfection reagent
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Co-transfect the cells with the firefly luciferase reporter construct and the Renilla luciferase control vector using a suitable transfection reagent.
-
After 24-48 hours, lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.
-
Add the luciferase assay substrate to a portion of the cell lysate and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo reagent to the same sample to quench the firefly luciferase activity and simultaneously measure the Renilla luciferase activity.
-
Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.
Visualizations
Signaling Pathways and Transport Mechanisms
Experimental Workflow for this compound Uptake Assay
Logical Relationship of this compound Transporters in Polarized Epithelial Cells
References
- 1. Update on this compound Triphosphorylated Derivatives and Metabolizing Enzymatic Complexes [mdpi.com]
- 2. Luciferase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Structural basis of this compound transport and drug recognition by SLC19A3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of high-dose oral this compound hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. THTR1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 7. This compound transporter 2 - Wikipedia [en.wikipedia.org]
- 8. This compound metabolism is critical for regulating correlated growth of dendrite arbors and neuronal somata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative contribution of THTR-1 and THTR-2 in thiamin uptake by pancreatic acinar cells: studies utilizing Slc19a2 and Slc19a3 knockout mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibody validation for Western blot: By the user, for the user - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound transport in Escherichia coli: the mechanism of inhibition by the sulfhydryl-specific modifier N-ethylmaleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.emory.edu [med.emory.edu]
- 13. Adaptive regulation of human intestinal this compound uptake by extracellular substrate level: a role for THTR-2 transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Calcium/Calmodulin-Stimulated Protein Kinase II (CaMKII): Different Functional Outcomes from Activation, Depending on the Cellular Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Influence of Thiamine on Gut Microbiota Composition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) is an essential water-soluble vitamin that plays a critical role as a cofactor for key enzymes in central metabolic pathways, including carbohydrate and amino acid metabolism.[1] While the host's requirement for dietary this compound is well-established, emerging research has illuminated the profound and bidirectional relationship between this compound and the gut microbiota. This intricate interplay has significant implications for host health, influencing everything from metabolic homeostasis to immune function and neurological well-being. This technical guide provides a comprehensive overview of the current understanding of this compound's influence on the composition and function of the gut microbiota, intended for researchers, scientists, and professionals in drug development.
The gut microbiome is a complex ecosystem where different microbial species engage in competition and symbiosis. This compound availability is a key factor that can shape this microbial landscape.[2] Some gut bacteria are capable of de novo this compound synthesis, while others are auxotrophic, meaning they require an external source of this vital nutrient.[3] This creates a dynamic where dietary this compound intake and the presence of this compound-producing bacteria can significantly impact the growth and survival of this compound-dependent microbes.[4]
This compound deficiency has been linked to gut dysbiosis, a condition characterized by an imbalance in the microbial community that is often associated with gastrointestinal disorders such as Small Intestinal Bacterial Overgrowth (SIBO) and Inflammatory Bowel Disease (IBD).[5][6] Conversely, this compound supplementation has been shown to modulate the gut microbiota, potentially offering a therapeutic avenue for conditions linked to microbial imbalances, such as obesity.[7]
This guide will delve into the quantitative effects of this compound on microbial populations, detail the experimental protocols used in this field of research, and visualize the key pathways and interactions involved.
Data Presentation: Quantitative Effects of this compound on Gut Microbiota
The following tables summarize the quantitative data from key studies investigating the impact of this compound on the composition of the gut microbiota.
Table 1: Effect of this compound Supplementation on Gut Microbiota in a High-Fat and High-Fructose Diet (HFFD) Induced Obese Mouse Model
| Bacterial Taxon | Change with this compound Supplementation | p-value | Reference |
| Actinobacteria (Phylum) | Increased | < 0.05 | [8] |
| Proteobacteria (Phylum) | Decreased | < 0.05 | [8] |
| Bifidobacterium pseudolongum (Species) | Increased | Not specified | [8] |
| Ruminococcus gnavus (Species) | Decreased | Not specified | [8] |
Table 2: Correlation between Fecal this compound Levels and Bacterial Abundance in a Human Cohort with and without Obesity
| Bacterial Taxon | Correlation with Fecal this compound | p-value | Reference |
| Faecalibacterium sp. I4179 | Positive | < 0.05 | [9] |
| Alistipes senegalensis | Positive | < 0.05 | [9] |
| Alistipes sp. dk3624 | Positive | < 0.05 | [9] |
| Ruminococcus sp. | Positive | < 0.05 | [9] |
| Ruminococcus champanellensis | Positive | < 0.05 | [9] |
| Ruminococcus bovis | Positive | < 0.05 | [9] |
| Ruminococcus bicirculans | Positive | < 0.05 | [9] |
Table 3: Association of Bacterial Abundance with Response to High-Dose this compound Treatment in Patients with Quiescent Inflammatory Bowel Disease (IBD) and Chronic Fatigue
| Bacterial Taxon | Association with Positive Response to this compound | p-value | Reference |
| Faecalibacterium prausnitzii | More abundant in responders (pre- and post-treatment) | 0.019 (pre), 0.038 (post) | [10][11] |
| Roseburia hominis | Inverse correlation with fatigue score changes (pre- and post-treatment) | 0.018 (pre), 0.017 (post) | [10][11] |
Table 4: Effect of this compound Supplementation on Rumen Microbiota in Dairy Cows Fed a High-Grain Diet
| Bacterial Taxon | Change with this compound Supplementation | p-value | Reference |
| Bacteroides | Increased | < 0.05 | [12] |
| Ruminococcus 1 | Increased | < 0.05 | [12] |
| Pyramidobacter | Increased | < 0.05 | [12] |
| Succinivibrio | Increased | < 0.05 | [12] |
| Ruminobacter | Increased | < 0.05 | [12] |
Experimental Protocols
16S rRNA Gene Sequencing for Gut Microbiota Analysis
This protocol provides a general framework for analyzing the gut microbial composition from fecal samples. Specific details may vary between studies.
a. Fecal Sample Collection and DNA Extraction:
-
Fecal samples are collected from subjects and immediately stored at -80°C until processing.[13]
-
For DNA extraction, a specified amount of the fecal sample (e.g., 200 mg) is used.[13]
-
Commercial kits, such as the QIAamp DNA Stool Mini Kit (QIAGEN), are commonly employed for DNA extraction following the manufacturer's instructions.[13]
b. 16S rRNA Gene Amplification and Sequencing:
-
The V3-V4 or V4 hypervariable region of the 16S rRNA gene is amplified by PCR using specific primers with overhang adapters for sequencing.[14][15]
-
An example of a primer pair is 341F and 806R.[14]
-
PCR is typically performed in triplicate for each sample to minimize amplification bias.[16]
-
The PCR products are purified, quantified, and pooled in equimolar concentrations.[2]
-
Sequencing is performed on a platform such as the Illumina MiSeq.[12]
c. Bioinformatic Analysis:
-
Raw sequencing reads are processed using pipelines like QIIME or DADA2.[14][16]
-
This includes quality filtering, trimming of primers and low-quality bases, and merging of paired-end reads.[14]
-
Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic assignment is performed against a reference database such as Greengenes or SILVA.[14]
-
Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) analyses are conducted to compare microbial communities.[8]
Quantification of Fecal Short-Chain Fatty Acids (SCFAs)
This protocol outlines a common method for measuring the concentrations of SCFAs, which are key microbial metabolites, in fecal samples.
a. Sample Preparation:
-
A specific weight of frozen fecal sample (e.g., 50 mg) is homogenized in a suitable solvent, often an acidified aqueous solution containing an internal standard.[17][18]
-
The homogenate is centrifuged to pellet solid debris.[18]
-
The supernatant containing the SCFAs is collected for analysis.[18]
b. Derivatization (for GC-MS or LC-MS/MS):
-
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), SCFAs are often derivatized to enhance their volatility and ionization efficiency.[18]
-
A common derivatizing agent is 3-nitrophenylhydrazine (3-NPH).[18]
c. Instrumental Analysis:
-
The derivatized SCFAs are analyzed by GC-MS or LC-MS/MS.[17][18]
-
Separation is achieved on a suitable chromatography column.[17]
-
Quantification is performed by comparing the peak areas of the analytes to those of the internal standards and a standard curve.[19]
Visualizations: Pathways and Relationships
Caption: Interplay of this compound between the host and gut microbiota.
Caption: Simplified bacterial de novo this compound biosynthesis pathway.
Caption: Experimental workflow for 16S rRNA gene sequencing-based microbiota analysis.
Conclusion
The intricate relationship between this compound and the gut microbiota is a rapidly evolving field of research with significant potential for therapeutic applications. Understanding how this compound influences the composition and function of the gut microbiome can provide novel insights into the pathogenesis of various diseases and pave the way for the development of targeted nutritional and microbial-based therapies. The data and protocols presented in this guide offer a foundational resource for researchers, scientists, and drug development professionals seeking to explore this promising area of study. Further investigation into the precise mechanisms of this compound-microbiota interactions will be crucial for translating these findings into clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of fecal collection conditions and 16S rRNA gene sequencing at two centers on human gut microbiota analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, gastrointestinal beriberi and acetylcholine signaling [frontiersin.org]
- 4. Exchange of Vitamin B1 and Its Biosynthesis Intermediates Shapes the Composition of Synthetic Microbial Cocultures and Reveals Complexities of Nutrient Sharing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ideals.illinois.edu [ideals.illinois.edu]
- 6. Multi-omics analyses reveal altered gut microbial this compound production in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-dose this compound supplementation ameliorates obesity induced by a high-fat and high-fructose diet in mice by reshaping gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Multi-omics analyses reveal altered gut microbial this compound production in obesity [frontiersin.org]
- 10. This compound-Reduced Fatigue in Quiescent Inflammatory Bowel Disease Is Linked to Faecalibacterium prausnitzii Abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Illumina Sequencing Approach to Characterize this compound Metabolism Related Bacteria and the Impacts of this compound Supplementation on Ruminal Microbiota in Dairy Cows Fed High-Grain Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary Vitamin B1 Intake Influences Gut Microbial Community and the Consequent Production of Short-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 16S rRNA gene-based microbiota profiles from diverse avian faeces are largely independent of DNA preservation and extraction method [frontiersin.org]
- 15. Frontiers | Human Stool Preservation Impacts Taxonomic Profiles in 16S Metagenomics Studies [frontiersin.org]
- 16. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantification of Fecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analytic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Uncharted Territories: Exploring the Non-Coenzyme Functions of Thiamine in Cellular Biology
A Technical Guide for Researchers and Drug Development Professionals
Abstract
For over a century, thiamine (Vitamin B1) has been primarily recognized for its indispensable role as a coenzyme, this compound pyrophosphate (TPP), in central metabolic pathways. However, a growing body of evidence reveals a far more complex and nuanced involvement of this compound and its derivatives in fundamental cellular processes that extend beyond its canonical coenzymatic functions. This technical guide delves into these unexplored territories, providing an in-depth analysis of this compound's emerging roles in gene regulation via riboswitches, its direct antioxidant capabilities, and its function as a signaling molecule in cellular stress responses. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the latest findings, detailed experimental methodologies, and quantitative data to facilitate further investigation and therapeutic innovation.
Introduction: Beyond the Coenzyme
This compound, in its diphosphorylated form (TPP), is a well-established cofactor for enzymes crucial to carbohydrate and amino acid metabolism, such as pyruvate dehydrogenase and transketolase.[1] Deficiencies in this compound lead to severe neurological and cardiovascular disorders, underscoring its importance in cellular bioenergetics.[2][3] However, recent research has begun to illuminate a fascinating landscape of non-coenzyme functions for this compound and its phosphorylated derivatives, including this compound monophosphate (ThMP), this compound triphosphate (ThTP), and adenosine this compound triphosphate (AThTP).[4][5] These novel roles suggest that this compound homeostasis is intertwined with a broader spectrum of cellular regulation, including gene expression, stress responses, and intercellular communication. This guide will explore these cutting-edge areas of this compound research, providing the technical details necessary to empower further discovery.
This compound Pyrophosphate (TPP) Riboswitches: A Novel Layer of Gene Regulation
A significant non-coenzyme function of TPP has been discovered in the form of TPP riboswitches. These are highly conserved RNA elements found in bacteria, archaea, fungi, and plants that directly bind to TPP to regulate the expression of genes involved in this compound biosynthesis, transport, and metabolism.[6][7] This mechanism allows cells to sense and respond to the intracellular concentration of TPP, providing a direct feedback loop for maintaining this compound homeostasis.
Mechanism of Action
TPP riboswitches are typically located in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA). In the absence of TPP, the riboswitch adopts a conformation that allows for transcription and/or translation of the downstream gene.[8] Upon binding of TPP to a specific aptamer domain within the riboswitch, a conformational change is induced.[8][9] This change in the secondary and tertiary structure of the RNA can either sequester the ribosome binding site, thus inhibiting translation initiation, or form a transcriptional terminator hairpin, leading to premature transcription termination.[8] In some eukaryotes, TPP riboswitches have also been shown to regulate gene expression by controlling mRNA splicing.[10]
Caption: TPP Riboswitch Translational Regulation Mechanism.
Quantitative Data on TPP Riboswitch-Ligand Interactions
The binding affinity of TPP and its analogs to riboswitches has been quantified using various biophysical techniques. Isothermal titration calorimetry (ITC) is a commonly employed method to determine the thermodynamic parameters of these interactions.
| Ligand | Riboswitch Source | Technique | Dissociation Constant (Kd) | Reference |
| This compound Pyrophosphate (TPP) | E. coli thiM | ITC | ~9 nM (at 2.5 mM Mg2+) | [11] |
| This compound Pyrophosphate (TPP) | E. coli thiM | ITC | ~200 nM (at 0.5 mM Mg2+) | [11] |
| This compound Monophosphate (TMP) | E. coli thiM | ITC | Low affinity | [11] |
| Pyrithis compound Pyrophosphate (PTPP) | Aspergillus oryzae | In vitro transcription | IC50 ≈ 100 nM | [8] |
| This compound (fragment) | TPP Riboswitch | ITC | 11 µM | [12] |
| MDP (fragment) | TPP Riboswitch | ITC | 1200 µM | [12] |
| TPPc (linked fragments) | TPP Riboswitch | ITC | 20 nM | [12] |
Experimental Protocols
This protocol is adapted from studies on the E. coli thiM riboswitch.[11]
-
RNA Preparation: The riboswitch RNA is prepared by in vitro transcription and purified by denaturing polyacrylamide gel electrophoresis. The purified RNA is then dialyzed extensively against the ITC buffer (50 mM HEPES-KOH pH 7.5, 100 mM NaCl, and varying concentrations of MgCl2, e.g., 0.5-10 mM).
-
Ligand Preparation: TPP or other ligands are dissolved in the exact same dialysis buffer to minimize heats of dilution.
-
ITC Measurement:
-
The sample cell of the ITC instrument is loaded with the RNA solution (typically 10-15 µM).
-
The injection syringe is filled with the ligand solution (typically 10-12 fold higher concentration than the RNA).
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections of the ligand into the RNA solution are made, and the heat change associated with each injection is measured.
-
-
Data Analysis: The resulting data are fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
This method allows for the functional analysis of riboswitch activity within a cellular context.[13]
-
Construct Design: The putative riboswitch sequence is cloned upstream of a reporter gene (e.g., firefly luciferase) in an expression vector. A second reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter is included in the same vector to serve as an internal control for normalization.
-
Bacterial Transformation: The reporter constructs are transformed into the bacterial species of interest.
-
Culture and Treatment: The transformed bacteria are grown in a suitable medium. To test the riboswitch response, the cultures are supplemented with varying concentrations of this compound or its analogs.
-
Luciferase Assay: After a defined incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability. The normalized luciferase expression is then plotted against the ligand concentration to determine the regulatory activity of the riboswitch.
This compound as a Direct Antioxidant
Beyond its role in metabolic pathways that can indirectly influence oxidative balance, emerging evidence suggests that this compound itself possesses direct antioxidant properties.[14] this compound deficiency has been linked to increased production of reactive oxygen species (ROS) and oxidative stress, while supplementation with this compound or its more bioavailable precursors can mitigate oxidative damage.[11][15][16]
Mechanisms of Antioxidant Action
This compound can act as a scavenger of free radicals, particularly hydroxyl radicals.[14] The proposed mechanism involves the ability of the thiol form of this compound to be oxidized to this compound disulfide and the tricyclic form to thiochrome in the presence of oxidants.[14] This reactivity allows this compound to neutralize ROS and protect cellular components from oxidative damage. Furthermore, this compound has been shown to protect hepatocytes from iron-catalyzed oxidative stress by reducing lipid peroxidation, mitochondrial and protein damage, and DNA oxidation.[17]
Caption: this compound's Direct Antioxidant Action.
Quantitative Data on Antioxidant Effects
| Compound | Experimental System | Oxidative Stressor | Measured Outcome | Result | Reference |
| This compound | Cultured Neuroblastoma Cells | Paraquat (0.25 mM) | Cell Viability | Ineffective | [16] |
| Dibenzoylthis compound | Cultured Neuroblastoma Cells | Paraquat (0.25 mM) | Cell Viability | Complete protection at 10-20 µM | [16] |
| This compound | Isolated Rat Hepatocytes | Iron-dependent oxidative stress | DNA damage | Strong protective effect (at 1 mM) | [17] |
| This compound | In vitro | Hypoxanthine/Xanthine Oxidase | Superoxide generation | IC50 = 158 µM | [18] |
| This compound Diphosphate | In vitro | Hypoxanthine/Xanthine Oxidase | Superoxide generation | IC50 = 56 µM | [18] |
Experimental Protocols
This protocol is based on a study investigating the protective effects of this compound precursors in neuroblastoma cells.[16]
-
Cell Culture: Neuroblastoma cells (e.g., SH-SY5Y) are cultured in a medium containing a minimal amount of this compound (e.g., 10 nM) to establish a baseline.
-
Induction of Oxidative Stress: Oxidative stress is induced by incubating the cells with a neurotoxic agent such as paraquat (e.g., 0.25 mM for 24 hours).
-
Treatment: Concurrently with the neurotoxin, cells are treated with various concentrations of this compound or its lipophilic precursors (e.g., dibenzoylthis compound, benfotiamine, sulbutiamine).
-
Cell Viability Assessment: Cell viability is measured using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by trypan blue exclusion.
-
Data Analysis: The viability of treated cells is compared to that of cells exposed to the neurotoxin alone to determine the protective effect of the this compound compounds.
This compound Derivatives as Signaling Molecules
Beyond TPP's role in riboswitches, other phosphorylated forms of this compound, particularly ThTP and AThTP, are emerging as potential signaling molecules, especially in response to cellular stress.[5][19] These derivatives are not coenzymes for metabolic enzymes, and their transient accumulation under specific conditions suggests a regulatory function.[20]
This compound Triphosphate (ThTP) in Stress Response
In E. coli, ThTP is not detectable under normal growth conditions but rapidly and transiently accumulates when cells are subjected to amino acid starvation.[20] This accumulation is thought to initiate a signaling cascade that helps the bacteria adapt to these stringent conditions.[20] In mammalian cells, ThTP is constitutively produced at low levels, and its concentration is regulated by a specific cytosolic this compound triphosphatase.[5] While its precise role in mammals is still under investigation, in vitro studies have shown that ThTP can phosphorylate proteins and activate a high-conductance anion channel, suggesting its involvement in cellular signaling pathways.[5]
Adenosine this compound Triphosphate (AThTP) in Energy Stress
AThTP is another triphosphorylated this compound derivative that has been identified in organisms from bacteria to mammals.[21] In E. coli, AThTP accumulates under conditions of carbon starvation and energy stress.[19] Structurally similar to NAD+, AThTP has been shown to inhibit the activity of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and cell death.[22] This suggests that AThTP may play a protective role during periods of metabolic stress.
Caption: this compound Derivatives in Cellular Stress Signaling.
Quantitative Data on this compound Derivative Accumulation
| Organism | Stress Condition | This compound Derivative | Level of Accumulation | Reference |
| E. coli | Amino acid starvation | ThTP | ~20% of total this compound | [20] |
| E. coli | Carbon starvation | AThTP | ~15% of total this compound | [19] |
Experimental Protocols
This method is used to quantify the levels of this compound and its phosphorylated derivatives in biological samples.
-
Sample Preparation: Bacterial cells or tissues are harvested and immediately quenched in a cold solution to stop metabolic activity. The cells are then lysed, and the proteins are precipitated with an acid (e.g., trichloroacetic acid).
-
Thiochrome Derivatization: The this compound compounds in the protein-free extract are converted to their highly fluorescent thiochrome derivatives by oxidation in an alkaline medium (e.g., using potassium ferricyanide).
-
HPLC Separation: The thiochrome derivatives are separated by reverse-phase high-performance liquid chromatography (HPLC) with a fluorescence detector.
-
Quantification: The concentration of each this compound derivative is determined by comparing the peak areas to those of known standards.
This protocol outlines a general approach for identifying proteins that bind to this compound in a non-coenzyme capacity.[23]
-
Affinity Chromatography:
-
An affinity matrix is prepared by covalently linking this compound or one of its derivatives to a solid support (e.g., Sepharose beads).
-
A cell lysate or protein extract is passed over the affinity column.
-
After washing to remove non-specifically bound proteins, the this compound-binding proteins are eluted with a solution containing a high concentration of free this compound.
-
-
Protein Identification: The eluted protein fractions are separated by SDS-PAGE. The protein bands of interest are excised and identified using mass spectrometry (e.g., MALDI-TOF).
-
Validation: The interaction between the identified protein and this compound can be further validated using techniques such as isothermal titration calorimetry, surface plasmon resonance, or NMR spectroscopy.[24]
Implications for Drug Development
The expanding understanding of this compound's non-coenzyme functions opens up new avenues for therapeutic intervention.
-
Antibiotic Development: The TPP riboswitch, being essential for many pathogenic bacteria but absent in humans, represents a promising target for the development of novel antibiotics.[13] Small molecules that mimic TPP and lock the riboswitch in its "off" state could effectively inhibit bacterial growth.
-
Neuroprotective Agents: The antioxidant properties of this compound and its lipophilic precursors suggest their potential use in the treatment of neurodegenerative diseases where oxidative stress is a key pathological feature, such as Alzheimer's and Parkinson's disease.[16]
-
Modulation of Stress Responses: The involvement of ThTP and AThTP in cellular stress signaling pathways could be exploited to develop drugs that enhance cellular resilience to various stressors.
Conclusion
The biological roles of this compound are far more diverse than previously appreciated. Its functions as a regulator of gene expression, a direct antioxidant, and a signaling molecule in stress responses highlight a sophisticated network of cellular control mechanisms. The experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore these uncharted territories of this compound biology. A deeper understanding of these non-coenzyme functions holds the potential to unlock novel therapeutic strategies for a range of human diseases.
References
- 1. Exploring the structure, function of this compound pyrophosphate riboswitch, and designing small molecules for antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence for in vivo synthesis of thiamin triphosphate by cytosolic adenylate kinase in chicken skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound triphosphate: a ubiquitous molecule in search of a physiological role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystallographic analysis of TPP riboswitch binding by small molecule ligands discovered through fragment-based drug discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TPP [riboswitch.ribocentre.org]
- 9. Structural basis for gene regulation by a this compound pyrophosphate-sensing riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Thermodynamic analysis of ligand binding and ligand binding-induced tertiary structure formation by the this compound pyrophosphate riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 13. Functional analysis of this compound pyrophosphate-responsive riboswitches in human bacterial pathogens of the ESKAPE group using a dual-luciferase reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The importance of this compound (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal structure of Escherichia coli this compound pyrophosphate-sensing riboswitch in the apo state (Journal Article) | OSTI.GOV [osti.gov]
- 16. Frontiers | this compound and lipophilic this compound precursors protect against oxidative damage in cultured neuroblastoma cells [frontiersin.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Adenosine this compound triphosphate accumulates in Escherichia coli cells in response to specific conditions of metabolic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound triphosphate, a new signal required for optimal growth of Escherichia coli during amino acid starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Adenosine this compound triphosphate - Wikipedia [en.wikipedia.org]
- 22. Adenosine this compound triphosphate (AThTP) inhibits poly(ADP-ribose) polymerase-1 (PARP-1) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Solid-state nuclear magnetic resonance studies delineate the role of the protein in activation of both aromatic rings of thiamin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thiamine Quantification by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantification of thiamine (Vitamin B1) and its phosphate esters using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are applicable across various matrices including biological tissues, food, and dietary supplements.
This compound is a crucial water-soluble vitamin that plays a vital role in cellular metabolism. Its quantification is essential in nutritional analysis, clinical diagnostics, and drug development to assess nutritional status and investigate deficiencies linked to various health conditions. HPLC offers a sensitive, specific, and reproducible method for the determination of this compound and its biologically active forms: this compound monophosphate (TMP), this compound diphosphate (TDP), and this compound triphosphate (TTP). The most common approaches involve reversed-phase chromatography coupled with either ultraviolet (UV) or fluorescence detection. Fluorescence detection, often requiring a pre- or post-column derivatization to convert this compound to the highly fluorescent thiochrome, provides superior sensitivity.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various validated HPLC methods for this compound quantification, offering a comparative overview of their performance.
Table 1: Linearity and Detection Limits
| Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| This compound (B1) | Rat Brain Tissue | 10 - 150 ng/mL | - | - | [1] |
| This compound Monophosphate (TMP) | Rat Brain Tissue | 10 - 250 ng/mL | - | - | [1] |
| This compound Diphosphate (TDP) | Rat Brain Tissue | 100 - 1000 ng/mL | - | - | [1] |
| This compound | Foods & Dietary Supplements | 0.1 - 25 µg/mL | - | - | [2][3] |
| This compound Monophosphate | Foods & Dietary Supplements | 0.02 - 5 µg/mL | - | - | [2][3] |
| This compound Pyrophosphate | Foods & Dietary Supplements | 0.02 - 5 µg/mL | - | - | [2][3] |
| This compound | Mushrooms | - | 0.043 µg/mL | - | [4] |
| This compound & Phosphate Esters | Whole Blood | Up to 4000 nmol/L | - | 3 nmol/L | [5][6][7] |
| This compound Hydrochloride | Syrup | 0.03 - 58.83 µg/ml | 0.03 µg/ml | - | [8] |
Table 2: Recovery and Reproducibility
| Analyte | Matrix | Recovery (%) | Intraday Reproducibility (RSD%) | Interday Reproducibility (RSD%) | Reference |
| This compound (B1) | Rat Brain Tissue | 97.3 ± 1.43 | 7.43 | 25.87 | [1][9] |
| This compound Monophosphate (TMP) | Rat Brain Tissue | 96.04 ± 2.7 | 4.50 | 25.39 | [1][9] |
| This compound Diphosphate (TDP) | Rat Brain Tissue | 101.7 ± 0.8 | 2.66 | 37.54 | [1][9] |
| This compound | Mushrooms | 104.45 ± 4.5 | - | - | [4] |
| This compound & Phosphate Esters | Whole Blood | - | <3.5 (within-run CV) | <9.4 (total CV) | [5][6] |
Experimental Protocols
Two detailed protocols are provided below, one for the analysis of this compound in biological tissues using fluorescence detection and another for the analysis in food and dietary supplements with UV detection.
Protocol 1: Quantification of this compound and its Phosphate Esters in Rat Brain Tissue by HPLC with Fluorescence Detection
This protocol is adapted from a validated method for the simultaneous detection of this compound, TMP, and TDP in rat brain tissue.[1][9]
1. Sample Preparation and Extraction
-
Weigh the frozen brain tissue (e.g., hippocampus, thalamus, prefrontal cortex) and place it in a 1.5 mL microcentrifuge tube.
-
Homogenize the tissue in an appropriate volume of a suitable extraction solution.
-
Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins.
-
Vortex the samples vigorously for 1 minute, let them stand on ice for 15 minutes, and then vortex again for 1 minute.
-
Centrifuge the samples at 10,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm filter.
-
To remove the TCA, wash the filtered supernatant twice with 500 µL of water-saturated diethyl ether.
-
Transfer 100 µL of the aqueous layer to a new tube and add 31 µL of methanol. The samples are now ready for derivatization.
2. Standard Solution Preparation
-
Prepare 1 mg/mL stock solutions of this compound, TMP, and TDP in 0.1 M hydrochloric acid and store them at -20°C.
-
On the day of analysis, prepare working standard solutions by diluting the stock solutions to final concentrations ranging from 10 to 1000 ng/mL.
3. Pre-column Derivatization
-
To 150 µL of each standard solution and sample extract, add 150 µL of freshly prepared potassium ferricyanide in 15% (w/v) sodium hydroxide.
-
This derivatization step converts this compound and its phosphate esters into their fluorescent thiochrome derivatives.
4. HPLC Conditions
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: An isocratic mobile phase appropriate for the separation of thiochrome derivatives.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 25°C ± 2°C.
-
Injection Volume: Appropriate volume for the system.
-
Fluorescence Detector Settings: Excitation wavelength of 367 nm and an emission wavelength of 435 nm.
5. Data Analysis
-
Identify the peaks for TDP, TMP, and this compound based on their retention times compared to the standards.
-
Quantify the analytes by constructing calibration curves from the peak areas or heights of the standard solutions.
Protocol 2: Quantification of this compound in Food and Dietary Supplements by HPLC with UV Detection
This protocol is based on a method for the analysis of this compound in mushrooms and can be adapted for other food matrices and dietary supplements.[4]
1. Sample Preparation and Extraction
-
Homogenize the food sample or mix the contents of at least 10 capsules of a dietary supplement.
-
Weigh an appropriate amount of the homogenized sample (e.g., 2 g of mushroom powder) and place it in a conical flask.
-
Add 40 mL of 0.1 M HCl and heat at 96°C in a water bath for 30 minutes for acid hydrolysis.
-
Cool the mixture to room temperature and adjust the pH to 4.5 with 2 M sodium acetate solution.
-
For total this compound determination (including phosphorylated forms), add an enzyme solution (e.g., 500 mg of takadiastase) and incubate at 50°C for 3 hours to dephosphorylate the this compound esters.
-
Add 2 mL of 50% (w/v) trichloroacetic acid solution and heat at 100°C for 5 minutes to precipitate proteins.
-
Cool the mixture and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Dilute the filtered solution with a suitable diluent (e.g., a mixture of acetonitrile, glacial acetic acid, and water) before injection into the HPLC system.
2. Standard Solution Preparation
-
Prepare a stock solution of this compound hydrochloride as per USP guidelines.[4]
-
Prepare working standard solutions at appropriate concentrations (e.g., 5 µg/mL) in the same diluent used for the samples.
3. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Waters Xterra® MS C-18 column (4.6 mm × 150 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of a buffer (containing sodium-1-hexanesulfonate and glacial acetic acid, pH adjusted to 3.0) and methanol in an 80:20 ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 100 µL.
-
UV Detection Wavelength: 245 nm.
4. Data Analysis
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by comparing the peak area with the peak area of the standard solution of a known concentration.
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
References
- 1. Validation of a HPLC Method for Quantification of this compound and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pickeringlabs.com [pickeringlabs.com]
- 4. A Simplified, Specific HPLC Method of Assaying this compound and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid HPLC measurement of this compound and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. [PDF] Rapid HPLC measurement of this compound and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Thiamine Deficiency in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing thiamine deficiency (TD) in rodent models, a critical tool for studying the neurological consequences of this nutritional deficit, which can mimic aspects of human conditions like Wernicke-Korsakoff syndrome. The following sections detail established methodologies, quantitative data from various studies, and the expected biochemical and behavioral outcomes.
Introduction to this compound Deficiency Models
This compound (Vitamin B1) is an essential coenzyme in carbohydrate metabolism, and its deficiency leads to severe neurological and cardiovascular disorders. Rodent models of TD are invaluable for investigating the pathogenesis of TD-related encephalopathy and for the preclinical evaluation of potential therapeutic agents. The two primary methods for inducing TD in rodents are:
-
Dietary Deprivation: Feeding rodents a specially formulated diet lacking this compound. This method generally results in a slower onset of deficiency symptoms.
-
Combined Dietary Deprivation and Antagonist Treatment: This is the most common and rapid method, involving a this compound-deficient diet coupled with the administration of a this compound antagonist, such as pyrithis compound (PT). Pyrithis compound is a centrally acting this compound antagonist that exacerbates the deficiency state.[1][2]
Experimental Protocols
Protocol 1: Pyrithis compound-Induced this compound Deficiency (PTD) in Rats
This protocol is adapted from several studies and is designed to induce a robust and relatively rapid this compound deficiency.[2][3]
Materials:
-
This compound-deficient rodent chow (e.g., Harlan Teklad diet 85027)[3]
-
Pyrithis compound hydrobromide (Sigma-Aldrich)
-
Sterile saline solution (0.9% NaCl)
-
This compound hydrochloride solution (100 mg/mL) for rescue[3]
-
Standard laboratory rodent chow for recovery[3]
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Appropriate housing and husbandry supplies
-
Syringes and needles for intraperitoneal (IP) injections
Procedure:
-
Acclimation: Acclimate rats to the housing facility for at least one week with ad libitum access to standard chow and water.
-
Baseline Measurements: Record the body weight of each animal.
-
Induction of this compound Deficiency:
-
Switch the diet of the experimental group to a this compound-deficient chow.[3]
-
On the same day, begin daily intraperitoneal (IP) injections of pyrithis compound. A common dosage is 0.25 mg/kg body weight, dissolved in sterile saline.[3] Some protocols may use up to 0.5 mg/kg.[4]
-
The control group should receive a standard diet and daily IP injections of sterile saline. A pair-fed control group, which receives the same amount of food as the TD group consumes, is also recommended to control for the effects of inanition.[2]
-
-
Monitoring:
-
Duration and Rescue:
-
Around day 14, animals may begin to show severe neurological signs, such as seizures.[3]
-
Upon the appearance of severe signs, or at the pre-determined experimental endpoint, administer a rescue injection of this compound hydrochloride (100 mg/kg, IP).[3]
-
Immediately replace the this compound-deficient diet with standard laboratory rodent chow.[3]
-
Recovery and Post-Deficiency Analysis:
-
Allow animals to recover for a specified period (e.g., five weeks) before conducting terminal experiments or further behavioral testing.[3] This allows for the study of long-term consequences of the deficiency.
-
Protocol 2: Dietary this compound Deficiency in Mice
This protocol induces this compound deficiency through diet alone, resulting in a more gradual onset of symptoms.[6]
Materials:
-
This compound-deficient mouse chow
-
Standard mouse chow
-
Male C57BL/6 mice
-
Appropriate housing and husbandry supplies
Procedure:
-
Acclimation: Acclimate mice to the facility for one week with standard chow and water.
-
Baseline Measurements: Record the initial body weight.
-
Induction:
-
Provide the experimental group with the this compound-deficient diet ad libitum.[6]
-
The control group receives a standard, this compound-replete diet.
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Observe for the gradual onset of TD symptoms.
-
-
Duration: This dietary approach may take 30 days or longer to produce significant neurobehavioral deficits.[6]
-
Recovery: Following the induction period, the this compound-deficient diet can be replaced with a standard diet to study the reversibility of the observed effects.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on this compound deficiency in rodents.
Table 1: Pyrithis compound-Induced this compound Deficiency Protocols
| Parameter | Species | Pyrithis compound Dose | Route | Duration | Key Findings | Reference |
| This compound Deficiency Induction | Rat | 0.25 mg/ml at 1 ml/kg bodyweight | IP | 14 days | Established an animal model of Korsakoff's syndrome.[3] | [3] |
| This compound Deficiency Induction | Mouse | 5 μg in 0.1 ml normal saline/10 g body weight | IP | 8 and 10 days | Increased oxidative stress and neurodegeneration.[7] | [7] |
| This compound Deficiency Induction | Rat | Not specified | - | - | Cognitive and memory deficits correlate with tissue loss.[8] | [8] |
| This compound Deficiency Induction | Mouse | Daily injections | - | 10 days | Deficits in hippocampus-dependent memory formation.[5] | [5] |
| This compound Deficiency Induction | Rat | 0.5 mg/kg | IP | 12 days | Reduction in glycerophosphorylcholine.[4] | [4] |
Table 2: Behavioral and Biochemical Outcomes of this compound Deficiency
| Outcome Measure | Model | Duration | Result | Reference |
| String Test Performance | Rat (PTD) | 5 days | Persistently decreased scores, indicating early central nervous system effects.[1] | [1] |
| Lipid Peroxidation (TBARS) | Mouse (PTD) | 8 and 10 days | Significant increase in TBARS levels.[7] | [7] |
| Reduced Glutathione (GSH) | Mouse (PTD) | 8 and 10 days | Decreased levels of GSH.[7] | [7] |
| Open Field & Elevated Plus Maze | Mouse (Dietary TD) | 30 days (followed by 16 weeks recovery) | Demonstrated anxiety and reduced locomotion.[6] | [6] |
| Acetylcholine Metabolism | Rat (PTD) | 12 days | Decreased incorporation of precursors into acetylcholine.[2] | [2] |
| Transketolase Activity | Rat (Dietary TD +/- Ethanol) | 4 weeks | Decreased in brain and liver.[9] | [9] |
Visualizations
Experimental Workflow for PTD Model
Caption: Workflow for the pyrithis compound-induced this compound deficiency (PTD) model in rodents.
Key Signaling Consequences of this compound Deficiency
Caption: Simplified signaling pathway illustrating the metabolic and cellular consequences of this compound deficiency.
Conclusion
The protocols described provide robust and reproducible methods for inducing this compound deficiency in rodent models. The choice between a purely dietary model and a combined approach with pyrithis compound will depend on the specific research question, desired timeline, and severity of the deficiency state. Careful monitoring of the animals is crucial for ethical considerations and for obtaining reliable experimental data. These models are essential for advancing our understanding of the neurological impact of this compound deficiency and for the development of novel therapeutic strategies.
References
- 1. The string test: an early behavioral change in this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impairment of behavior and acetylcholine metabolism in this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the Pyrithis compound-Induced this compound Deficient Animal Model of Korsakoff’s Syndrome for Exploratory Research Activities in Undergraduate Physiological Psychology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro proton NMR spectroscopic studies of this compound-deficient rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin B1-deficient mice show impairment of hippocampus-dependent memory formation and loss of hippocampal neurons and dendritic spines: potential microendophenotypes of Wernicke–Korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Deficiency Induced Dietary Disparity Promotes Oxidative Stress and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound deficiency in rats produces cognitive and memory deficits on spatial tasks that correlate with tissue loss in diencephalon, cortex and white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and histological studies on this compound-deficient and ethanol-fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Thiamine in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) is a critical coenzyme in cellular metabolism, and its deficiency has long been associated with neurological disorders. Emerging research highlights the therapeutic potential of this compound and its lipophilic derivatives, such as benfotiamine, sulbutiamine, and fursultiamine, in mitigating the pathology of neurodegenerative diseases including Alzheimer's Disease (AD), Parkinson's Disease (PD), and Huntington's Disease (HD). These compounds offer neuroprotection through various mechanisms, including the enhancement of glucose metabolism, reduction of oxidative stress and neuroinflammation, and inhibition of advanced glycation end-product (AGE) formation.[1][2][3][4] This document provides a comprehensive overview of the application of this compound and its derivatives in neurodegenerative disease research, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanisms of Action
This compound's neuroprotective effects are multifaceted. As the active form, this compound diphosphate (TPP) is an essential cofactor for enzymes crucial to glucose metabolism, such as pyruvate dehydrogenase and α-ketoglutarate dehydrogenase.[3] Impaired glucose metabolism is a hallmark of many neurodegenerative diseases. By improving cerebral glucose utilization, this compound can help restore cellular energy homeostasis.[5]
Furthermore, this compound and its derivatives exhibit potent antioxidant and anti-inflammatory properties.[6][7] They can bolster the cellular antioxidant defense system by increasing levels of reduced glutathione (GSH) and enhancing the activity of antioxidant enzymes.[8] Their anti-inflammatory action is partly mediated through the suppression of pro-inflammatory signaling pathways.[9] A key mechanism, particularly for benfotiamine, is the reduction of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of Alzheimer's disease.[1][7]
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies investigating the efficacy of this compound and its derivatives in models of neurodegenerative diseases.
Table 1: Preclinical Efficacy of this compound Derivatives in Alzheimer's Disease Models
| Compound | Animal Model | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference(s) |
| Benfotiamine | APP/PS1 Mice | 100 mg/kg/day (oral gavage) | 8 weeks | - ↓ ~50% in amyloid plaque number in the cortex. - ↓ ~40% in phosphorylated tau levels in the cortex. - Significant improvement in spatial memory (Morris Water Maze). | [10][11] |
| Benfotiamine | TD Mouse Model | Not specified | Not specified | - ↑ ~33% in β-CTF (C99) levels. - ↑ ~43% in BACE1 protein levels. - ↑ ~3-fold in Aβ1-42 levels. | [10][11] |
| Benfotiamine | In vitro (Aβ-treated neurons) | Not specified | Not specified | - Significant amelioration of Aβ-induced dendritic spine density decrease. | [12] |
Table 2: Preclinical Efficacy of this compound Derivatives in Parkinson's Disease Models
| Compound | Animal Model | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference(s) |
| Benfotiamine | MPTP-induced Mice | 200 and 250 mg/kg/day (oral) | 28 days | - Partial recovery in Tyrosine Hydroxylase (TH) expression and dopamine (DA) levels. - Upregulation of antioxidant genes (HO-1, GCLM, NQO1). - Improved motor function (pole test, hang test, gait analysis). | [13][14] |
| This compound-producing LAB | MPTP-injected Mice | Oral administration | 1 month | - Increased number of tyrosine hydroxylase positive (TH+) neurons in the substantia nigra pars compacta (SNpc). - ↓ in serum pro-inflammatory cytokines (IL-6, TNF-α, IFN-γ, MCP-1). | [15] |
Table 3: In Vitro Efficacy of this compound in a Huntington's Disease Model
| Compound | Cell Model | This compound Concentration | Duration | Key Quantitative Outcomes | Reference(s) |
| This compound | Human B lymphocytes with mHTT (GM13509) | 5.0 mM | Not specified | - ↑ ~165% in cell growth stimulation compared to control. - Significant increase in intracellular this compound concentration. | [16][17][18] |
| This compound | Human B lymphocytes without mHTT (GM14467) | 2.5 mM | Not specified | - ↑ ~135% in cell growth stimulation compared to control. | [16][17][18] |
Table 4: Clinical Efficacy of Benfotiamine in Early Alzheimer's Disease
| Clinical Trial | Dosage & Administration | Duration | Key Quantitative Outcomes | Reference(s) |
| Phase IIa Randomized Placebo-Controlled Trial | 300 mg twice daily (oral) | 12 months | - 43% lower increase in ADAS-Cog score (less cognitive decline) compared to placebo (p=0.125). - 77% lower worsening in CDR score compared to placebo (p=0.034). - Significant reduction in the increase of blood AGEs (p=0.044). | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to this compound research in neurodegenerative diseases.
Detailed Experimental Protocols
This section provides detailed protocols for key experiments cited in the application of this compound in neurodegenerative disease research.
Protocol 1: Morris Water Maze for Spatial Memory Assessment in APP/PS1 Mice
This protocol is adapted from established methods for assessing hippocampal-dependent spatial learning and memory in rodent models of Alzheimer's disease.[17][19][20][21]
1. Apparatus:
-
A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint.
-
An escape platform (10 cm in diameter) submerged 1-2 cm below the water surface.
-
A video tracking system to record and analyze the mouse's swimming path.
-
Various distal visual cues placed around the room.
2. Procedure:
-
Habituation (Day 1): Allow each mouse to swim freely in the pool for 60 seconds without the platform. Then, guide the mouse to the visible platform and allow it to remain there for 30 seconds.
-
Acquisition Training (Days 2-6):
-
Conduct four trials per day for each mouse with a 15-minute inter-trial interval.
-
For each trial, place the mouse in the water facing the pool wall at one of four randomized starting positions (North, South, East, West).
-
Allow the mouse to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 30 seconds after each trial.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Place the mouse in the pool at a novel starting position.
-
Allow the mouse to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
3. Data Analysis:
-
Analyze the escape latency and path length across the acquisition trials to assess learning.
-
Analyze the time spent in the target quadrant and platform crossings during the probe trial to assess memory retention.
Protocol 2: Western Blot for Phosphorylated Tau in Brain Tissue
This protocol provides a method for detecting changes in tau phosphorylation in brain homogenates.[1][18][22][23]
1. Materials:
-
Brain tissue homogenates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-pTau Ser396, anti-total Tau)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
2. Procedure:
-
Protein Extraction: Homogenize brain tissue in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel.
-
Western Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply ECL reagents. Capture the chemiluminescent signal using an imaging system.
3. Data Analysis:
-
Quantify the band intensity for phosphorylated tau and total tau using densitometry software.
-
Normalize the phosphorylated tau signal to the total tau signal to determine the relative level of tau phosphorylation.
Protocol 3: Thioflavin S Staining for Amyloid Plaques in Mouse Brain Sections
This protocol details the staining of amyloid plaques in brain tissue sections using Thioflavin S.[6][7][13][24][25]
1. Materials:
-
Paraffin-embedded or frozen brain sections on slides
-
Xylene and graded ethanol solutions
-
1% aqueous Thioflavin S solution (filtered)
-
Aqueous mounting medium
2. Procedure:
-
Deparaffinization and Rehydration (for paraffin sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a series of graded ethanol solutions (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water (2 x 3 minutes).
-
-
Staining:
-
Incubate slides in 1% Thioflavin S solution for 8-10 minutes at room temperature, protected from light.
-
-
Differentiation and Dehydration:
-
Wash slides in 80% ethanol (2 x 3 minutes).
-
Wash in 95% ethanol (3 minutes).
-
Rinse with distilled water (3 changes).
-
-
Mounting:
-
Coverslip the slides with an aqueous mounting medium.
-
Allow slides to dry in the dark overnight.
-
3. Imaging and Analysis:
-
Visualize the stained sections using a fluorescence microscope with appropriate filters for Thioflavin S (excitation ~440 nm, emission ~482 nm).
-
Capture images and quantify the plaque number and area using image analysis software.
Protocol 4: HPLC for Quantification of this compound and its Esters in Brain Tissue
This protocol describes a method for measuring the levels of this compound and its phosphate esters in brain tissue using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[5][26]
1. Materials:
-
Brain tissue samples
-
Trichloroacetic acid (TCA)
-
Potassium ferricyanide
-
Sodium hydroxide
-
HPLC system with a fluorescence detector and a C18 column
-
This compound, this compound monophosphate (TMP), and this compound diphosphate (TDP) standards
2. Procedure:
-
Sample Preparation:
-
Homogenize brain tissue in 10% TCA.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Derivatization:
-
To an aliquot of the supernatant, add an equal volume of freshly prepared alkaline potassium ferricyanide solution to convert this compound and its esters to fluorescent thiochrome derivatives.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the thiochrome derivatives on a C18 column using an isocratic mobile phase.
-
Detect the fluorescent compounds using a fluorescence detector (excitation ~365 nm, emission ~435 nm).
-
3. Data Analysis:
-
Prepare a standard curve using known concentrations of this compound, TMP, and TDP standards.
-
Quantify the concentration of this compound and its esters in the brain samples by comparing their peak areas to the standard curve.
Conclusion
This compound and its derivatives represent a promising therapeutic avenue for neurodegenerative diseases. Their multifaceted mechanisms of action, targeting key pathological features such as impaired energy metabolism, oxidative stress, and neuroinflammation, underscore their potential to modify disease progression. The protocols and data presented in this document provide a valuable resource for researchers and drug development professionals working to further elucidate the role of this compound in neurodegeneration and translate these findings into effective clinical therapies. Further research, particularly well-designed clinical trials, is warranted to fully establish the therapeutic efficacy of these compounds in patient populations.
References
- 1. The Beneficial Role of this compound in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Deficiency and Neurodegeneration: The Interplay among Oxidative Stress, Endoplasmic Reticulum Stress and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of this compound in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound role in PD [b1parkinsons.org]
- 6. Q&A on benfotiamine - Does benfotiamine have any role in the treatment of neurologic conditions? - Sergio Pieche [b1parkinsons.org]
- 7. alzforum.org [alzforum.org]
- 8. proloterapia.it [proloterapia.it]
- 9. Role of the Synthetic B1 Vitamin Sulbutiamine on Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound deficiency induces oxidative stress and exacerbates the plaque pathology in Alzheimer's mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound deficiency contributes to synapse and neural circuit defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benfotiamine protects MPTP-induced Parkinson’s disease mouse model via activating Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benfotiamine protects MPTP-induced Parkinson's disease mouse model via activating Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulbutiamine - NutraPedia [nutrahacker.com]
- 16. Role of this compound in Huntington's disease pathogenesis: In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. advances.umw.edu.pl [advances.umw.edu.pl]
- 18. researchgate.net [researchgate.net]
- 19. Method to quantify cytokines and chemokines in mouse brain tissue using Bio-Plex multiplex immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measurement of superoxide dismutase, catalase and glutathione peroxidase in cultured cells and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound deficiency contributes to synapse and neural circuit defects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 25. What is Sulbutiamine used for? [synapse.patsnap.com]
- 26. bioradiations.com [bioradiations.com]
Application Notes and Protocols for Assessing Thiamine Status in Laboratory Animals
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamine (Vitamin B1) is an essential water-soluble vitamin that, in its active form, this compound diphosphate (ThDP), serves as a critical coenzyme for several key enzymes in carbohydrate and energy metabolism. In laboratory animal research, particularly in fields like toxicology, nutrition, and neuroscience, accurately assessing this compound status is crucial. This compound deficiency can lead to severe neurological and cardiovascular disorders, confounding experimental results and impacting animal welfare. This document provides detailed application notes and protocols for the two primary methods used to assess this compound status: direct measurement of this compound and its phosphate esters by High-Performance Liquid Chromatography (HPLC) and the functional Erythrocyte Transketolase (ETK) activity assay.
Method 1: Direct Measurement by High-Performance Liquid Chromatography (HPLC)
Application Note
The direct measurement of this compound and its biologically active phosphate esters (ThMP, ThDP, and ThTP) in biological samples is considered the gold standard for assessing this compound status. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection offers high sensitivity and specificity, allowing for the simultaneous quantification of these different forms.[1][2][3] The most active form, ThDP, comprises about 80% of the total this compound in the blood and is primarily located in erythrocytes and white blood cells.[4] This method is particularly valuable for detecting subtle or subclinical deficiencies and for studies requiring precise quantification of this compound distribution in various tissues.
The general principle involves extracting this compound compounds from a sample (e.g., whole blood, plasma, or tissue homogenate), precipitating proteins, and then derivatizing the this compound compounds into highly fluorescent thiochrome derivatives using an oxidizing agent like potassium ferricyanide in an alkaline solution.[5] These derivatives are then separated on a reversed-phase HPLC column and quantified using a fluorescence detector.[3][5]
Advantages:
-
High Specificity and Sensitivity: Allows for the separate and accurate measurement of this compound and its individual phosphate esters.[1][2]
-
Direct Quantification: Measures the actual concentration of the vitamin, providing a direct indicator of body stores.[6]
-
Versatility: Can be adapted for various biological matrices, including whole blood, erythrocytes, plasma, and different tissues.[1][2]
Disadvantages:
-
Requires specialized and expensive equipment (HPLC system with fluorescence detector).[7]
-
The sample preparation can be complex and time-consuming.[8]
-
This compound compounds are sensitive to light and heat, requiring careful sample handling.[6]
Experimental Workflow: this compound Assessment
Caption: General workflow for assessing this compound status in laboratory animals.
Protocol: HPLC-Based Quantification of this compound Esters in Rodent Blood and Brain Tissue
This protocol is adapted from methods described for rodent tissue analysis.[1][2]
1. Materials and Reagents:
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Potassium ferricyanide [K₃Fe(CN)₆]
-
Sodium hydroxide (NaOH), 15% (w/v)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
This compound, this compound Monophosphate (ThMP), and this compound Diphosphate (ThDP) standards
-
EDTA-coated collection tubes
-
Homogenizer
-
Refrigerated centrifuge
-
HPLC system with a C18 reversed-phase column and fluorescence detector (Excitation: ~365 nm, Emission: ~450 nm)
2. Sample Collection and Preparation:
-
Blood: Collect whole blood (approx. 500 µL) into EDTA tubes and place on ice immediately. Store at -80°C until analysis.[2]
-
Brain Tissue: Euthanize the animal according to approved protocols. Rapidly dissect the brain or specific brain regions (e.g., hippocampus, cortex) on an ice-cold plate. Weigh the tissue, place it in a microcentrifuge tube, and freeze it immediately in liquid nitrogen. Store at -80°C until analysis.[2]
-
Extraction and Protein Precipitation:
-
Vortex the mixture vigorously for 1 minute.
-
Let the sample stand on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.[2]
-
Carefully collect the clear supernatant for analysis.
3. Derivatization to Thiochrome:
-
In a new tube, mix a portion of the supernatant with an alkaline solution of potassium ferricyanide. Note: This step converts this compound and its esters to their fluorescent thiochrome derivatives. The exact volumes and concentrations may need optimization.[1]
-
The reaction should proceed for 1-2 minutes before injection into the HPLC system.
4. HPLC Analysis:
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of aqueous phosphate buffer and methanol is commonly used.
-
Injection: Inject the derivatized sample onto the C18 column.
-
Detection: Monitor the column effluent with the fluorescence detector.
-
Run Time: A total run time of approximately 12-15 minutes should be sufficient to separate ThDP, ThMP, and free this compound.[1][2]
5. Data Analysis:
-
Prepare calibration curves using the this compound, ThMP, and ThDP standards.
-
Identify and quantify the peaks in the sample chromatograms by comparing their retention times and areas to the standards.
-
Express concentrations in nmol/L for blood or nmol/g for tissue.
Quantitative Data: Reference this compound Levels
The following table summarizes expected this compound concentrations in healthy and deficient animals. Values can vary based on species, diet, and analytical method.
| Analyte | Species | Sample Type | Normal/Sufficient Range | Deficiency Indication |
| Total this compound | Dog | Whole Blood | Mean: 95 µg/L (Range: 84–104 µg/L) | < 50 µg/L |
| Total this compound | Cat | Whole Blood | Median: 48 µg/L (Range: 20–90 µg/L) | < 20 µg/L |
| This compound Diphosphate (ThDP) | Human (Reference) | Whole Blood | 70–180 nmol/L[9] | < 70 nmol/L |
| This compound Diphosphate (ThDP) | Rat (this compound-Deficient) | Erythrocytes | Fell to 10% of control after 8 days[10] | Significant decrease from baseline |
Method 2: Erythrocyte Transketolase (ETK) Activity Assay
Application Note
The Erythrocyte Transketolase (ETK) activity assay is a well-established functional test for assessing this compound status.[4][7] Transketolase is a ThDP-dependent enzyme in the pentose phosphate pathway.[7] When this compound is deficient, there is less ThDP available to act as a coenzyme, leading to reduced transketolase activity in red blood cells.
The assay measures ETK activity under two conditions: a "basal" activity in the untreated erythrocyte sample and a "stimulated" activity after the addition of exogenous ThDP.[7][9] The ratio of stimulated to basal activity is calculated to yield the ETK activity coefficient (ETKAC) .[4][9] This value, also known as the This compound pyrophosphate effect (TPPE) when expressed as a percentage, reflects the degree to which the enzyme is saturated with its coenzyme in vivo.[4][7] A high ETKAC or TPPE value indicates that a large portion of the enzyme was present as an inactive apoenzyme, signifying this compound deficiency.[5]
Advantages:
-
Functional Assessment: Measures the functional consequence of this compound deficiency at a cellular level.[6]
-
Cost-Effective: Requires less specialized equipment (a spectrophotometer) compared to HPLC.[7]
-
High Sensitivity: It is a sensitive indicator of this compound depletion.[11]
Disadvantages:
-
Indirect Method: Does not measure this compound concentration directly.[6]
-
Lack of Standardization: Results can be affected by variations in protocol, and there is a lack of consensus on deficiency cut-offs.[7][12]
-
Potential for Interference: Enzyme activity can be affected by genetic factors or other disease states that impair enzyme synthesis.[6]
Principle of the ETK Activity Assay
Caption: Principle of the ETKAC (TPP Effect) assay for functional this compound assessment.
Protocol: Erythrocyte Transketolase (ETK) Activity Assay
This protocol is a generalized method based on established principles.[4][7][13] The assay monitors the rate of NADH oxidation at 340 nm.[7]
1. Materials and Reagents:
-
Heparinized or EDTA collection tubes
-
Physiological saline (0.9% NaCl)
-
Tris buffer (e.g., 0.1 M, pH 8.0)
-
This compound diphosphate (ThDP) solution (e.g., 3.6 mg/mL in Tris buffer)[4]
-
Ribose-5-phosphate (substrate)
-
NADH
-
Auxiliary enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
Refrigerated centrifuge
-
UV/Vis Spectrophotometer with temperature control (37°C)
2. Preparation of Erythrocyte Hemolysate:
-
Collect whole blood into heparinized or EDTA tubes.[13]
-
Centrifuge the blood at 1,000 x g for 10 minutes at 4°C.
-
Aspirate and discard the plasma and the buffy coat (white blood cell layer).[13]
-
Wash the remaining packed red blood cells three times by resuspending them in cold physiological saline, centrifuging, and discarding the supernatant each time.[13]
-
After the final wash, lyse the packed erythrocytes by adding 1.9 mL of cold Tris buffer to 100 µL of cells (a 1:20 dilution) and freeze-thawing (e.g., using liquid nitrogen or a -80°C freezer).[13] This is the hemolysate.
3. Performing the Assay:
-
Set up two sets of reaction tubes (or cuvettes) for each sample: one for "Basal" activity and one for "Stimulated" activity.
-
Prepare a reaction mixture containing buffer, substrates (e.g., ribose-5-phosphate), auxiliary enzymes, and NADH. Pre-incubate at 37°C.
-
For Stimulated tubes: Add a saturating amount of ThDP solution.
-
For Basal tubes: Add an equal volume of buffer instead of the ThDP solution.
-
To initiate the reaction, add a specific volume of the erythrocyte hemolysate to each tube.
-
Immediately place the cuvettes in the spectrophotometer and monitor the decrease in absorbance at 340 nm over several minutes. The rate of decrease is proportional to the ETK activity.
4. Data Analysis:
-
Calculate the rate of NADH oxidation (ΔAbs/min) for both the basal and stimulated reactions. This is the enzyme activity.
-
Calculate the ETK Activity Coefficient (ETKAC):
-
ETKAC = (Activity of Stimulated Sample) / (Activity of Basal Sample) [9]
-
-
Alternatively, calculate the this compound Pyrophosphate Effect (TPPE) as a percentage:
Quantitative Data: Interpretation of ETKAC Values
The following cut-offs are commonly used for interpreting ETKAC results, primarily based on human studies, but serve as a strong reference for animal models.[7][9]
| ETKAC Value | TPPE (%) | Interpretation of this compound Status |
| < 1.15 | < 15% | Normal / Sufficient: Low risk of deficiency.[7][9] |
| 1.15 - 1.25 | 15 - 25% | Marginal Deficiency: Suggests a low or moderate risk.[7][9] |
| > 1.25 | > 25% | Deficient: High risk of deficiency.[7][9] |
| > 1.40 | > 40% | Severe Deficiency: Associated with clinical signs (e.g., beriberi).[7][9] |
For rabbits, a TPPE of 0.5% to 2.6% has been reported as normal.[14]
Summary Comparison of Methods
| Feature | HPLC Method | ETK Activity Assay |
| Principle | Direct chemical quantification | Indirect functional measurement |
| Analyte | This compound, ThMP, ThDP, ThTP | Activity of a ThDP-dependent enzyme |
| Sample Type | Whole blood, plasma, tissues | Erythrocytes (whole blood can be used)[7] |
| Key Advantage | High specificity and precision | Reflects metabolic/functional status |
| Key Disadvantage | High cost, complex procedure | Less specific, affected by enzyme levels |
| Deficiency Indicated By | Low concentration (e.g., <70 nmol/L ThDP) | High ETKAC (e.g., >1.25) |
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of a HPLC Method for Quantification of this compound and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 3. [PDF] Rapid HPLC measurement of this compound and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. This compound analysis [this compound.dnr.cornell.edu]
- 6. researchgate.net [researchgate.net]
- 7. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. j-jabs.umin.jp [j-jabs.umin.jp]
- 9. This compound deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The determination of thiamin pyrophosphate in blood and other tissues, and its correlation with erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Erythrocyte Transketolase Activity Measurements: Assessment of Thiamin" by Marilyn Thomas Milchanowski [digitalrepository.unm.edu]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Thiamin status of laboratory rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for Measuring Thiamine-Dependent Enzyme Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiamine (Vitamin B1), in its biologically active form this compound pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2][3] Measuring the activity of these enzymes is crucial for diagnosing this compound deficiency, understanding disease mechanisms, and for the development of therapeutic agents that target these metabolic pathways.[4][5] this compound-dependent enzymes include transketolase, the pyruvate dehydrogenase complex (PDC), the α-ketoglutarate dehydrogenase complex (α-KGDH), and the branched-chain α-ketoacid dehydrogenase complex (BCKDC).[1] This document provides detailed application notes and protocols for measuring the activity of these critical enzymes.
Core Metabolic Pathway Overview
The following diagram illustrates the central role of this compound Pyrophosphate (TPP) as a cofactor for the key enzymes discussed in these application notes.
Transketolase (TK) Activity Assay
Application Note: Transketolase is a TPP-dependent enzyme in the pentose phosphate pathway.[6] The measurement of erythrocyte transketolase (ETK) activity is a widely used functional assay to assess this compound nutritional status.[7] The principle involves measuring the enzyme's basal activity in a red blood cell lysate and then measuring it again after the addition of exogenous TPP.[7] A significant increase in activity upon TPP addition (the "TPP effect") indicates a deficiency in available this compound. The result is expressed as the erythrocyte transketolase activity coefficient (ETKAC).[4][8]
Experimental Protocol: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay [8][9]
This protocol is based on a continuous spectrophotometric rate determination, monitoring the oxidation of NADH at 340 nm.[8]
1. Reagent Preparation:
-
Lysis Buffer: 5 mM potassium phosphate buffer, pH 7.4.
-
Reaction Buffer (Buffer A): 114 mM Triethanolamine (TEA), 8.6 mM MgCl₂, 3.8 mM NaCl, pH 7.8.
-
Substrate Solution (Buffer B): 43 mM Ribose-5-phosphate in Buffer A.
-
Enzyme/Cofactor Solution (Buffer C): 2.5 U/mL Glycerol-3-phosphate dehydrogenase, 12.5 U/mL Triosephosphate isomerase, and 3.4 mM NADH in Buffer A.
-
TPP Solution: 2.8 mg/mL this compound Pyrophosphate in deionized water.
2. Sample Preparation (Hemolysate):
-
Collect whole blood in EDTA or heparin tubes.
-
Wash erythrocytes three times with 0.9% saline, centrifuging and removing the supernatant and buffy coat each time.
-
Lyse the packed red blood cells by adding 2 volumes of ice-cold Lysis Buffer. Mix and incubate on ice for 15 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (hemolysate) and store it on ice. Determine the hemoglobin concentration.
3. Assay Procedure (96-well plate format):
-
Basal Activity Wells: Add 10 µL hemolysate + 10 µL deionized water.
-
Activated Activity Wells: Add 10 µL hemolysate + 10 µL TPP Solution.
-
Incubate plates at 37°C for 30 minutes.
-
Add 180 µL of a 1:1 mixture of Buffer B and Buffer C to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm every minute for 15-20 minutes.
4. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve for both basal and activated samples.
-
Calculate Basal ETK activity (U/g Hb).[9]
-
Calculate the ETKAC as follows:
-
ETKAC = (Activity with added TPP) / (Basal Activity)
-
Data Presentation
| Parameter | Value | Interpretation | Reference |
| Normal ETKAC | < 1.15 | This compound sufficiency | [10] |
| Marginal Deficiency | 1.15 - 1.20 | Marginal or mild this compound deficiency | [10] |
| Severe Deficiency | > 1.20 | Severe this compound deficiency | [10] |
| Assay Principle | Spectrophotometric | Measures NADH oxidation at 340 nm | [8] |
Experimental Workflow: ETKAC Assay
Pyruvate Dehydrogenase Complex (PDC) Activity Assay
Application Note: The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA.[11] Its activity is TPP-dependent.[12] Assays for PDC activity are vital for studying metabolic disorders and neurodegenerative diseases. A common method is a spectrophotometric assay that measures the reduction of NAD+ to NADH or the reduction of a dye like 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[13][14] Radiometric assays using 1-¹⁴C-pyruvate offer high sensitivity.[12]
Experimental Protocol: Spectrophotometric PDC Activity Assay (MTT Reduction) [13]
This protocol measures PDC activity by coupling the reaction to the reduction of the yellow tetrazolium salt MTT to a purple formazan product, which can be measured at ~570 nm. This method avoids interference from NADH-consuming side reactions.
1. Reagent Preparation:
-
Extraction Buffer: 50 mM potassium phosphate buffer (pH 7.8), 2 mM EDTA, 1% Triton X-100, and protease inhibitors.
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0).
-
Substrate/Cofactor Mix: Prepare fresh in Assay Buffer to final concentrations of: 5 mM Pyruvate, 0.2 mM TPP, 2 mM MgCl₂, 0.5 mM CoA, 2 mM NAD+, 0.6 mg/mL MTT.
2. Sample Preparation (Mitochondrial or Tissue Homogenate):
-
Homogenize tissue or cells in ice-cold Extraction Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet mitochondria.
-
Resuspend the mitochondrial pellet in Assay Buffer or use the crude supernatant for analysis.
-
Determine the total protein concentration of the sample.
3. Assay Procedure:
-
Add 20-50 µL of sample (containing 50-200 µg of protein) to a 96-well plate.
-
Add Assay Buffer to bring the volume to 100 µL.
-
Initiate the reaction by adding 100 µL of the Substrate/Cofactor Mix.
-
Incubate the plate at 37°C.
-
Measure the increase in absorbance at 570 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes).
4. Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of a blank well (no sample or no pyruvate) to correct for background.
-
Convert the rate to specific activity (e.g., nmol/min/mg protein) using the molar extinction coefficient of the formazan product.
Data Presentation
| Assay Type | Principle | Detection Wavelength | Pros | Cons | Reference |
| Spectrophotometric (NADH) | Measures NAD+ reduction to NADH | 340 nm | Direct, well-established | Prone to interference from other dehydrogenases | [11][14] |
| Spectrophotometric (MTT) | Measures reduction of MTT to formazan | 570 nm | High sensitivity, less interference | Indirect measurement | [13] |
| Spectrophotometric (DCPIP) | Measures reduction of 2,6-DCPIP | 600 nm | Convenient | Can be less sensitive than MTT | [13][15] |
| Radiometric | Measures release of ¹⁴CO₂ from 1-¹⁴C-pyruvate | Scintillation counting | Highly sensitive and specific | Requires radioisotopes and specialized equipment | [12] |
α-Ketoglutarate Dehydrogenase (α-KGDH) Complex Activity Assay
Application Note: The α-Ketoglutarate Dehydrogenase Complex (α-KGDH) is a key TPP-dependent enzyme in the citric acid cycle, catalyzing the conversion of α-ketoglutarate to succinyl-CoA.[16] Its dysfunction is implicated in several neurodegenerative diseases, often linked to oxidative stress.[16] Activity is commonly measured using a colorimetric or spectrophotometric assay that monitors the production of NADH.[16]
Experimental Protocol: Colorimetric α-KGDH Activity Assay [16]
This protocol measures α-KGDH activity by detecting the production of NADH, which reduces a probe to a colored product with strong absorbance at 450 nm.[16]
1. Reagent Preparation (based on commercial kit principles):
-
α-KGDH Assay Buffer: Proprietary buffer, typically provided in kits. Warm to room temperature before use.
-
α-KGDH Substrate Mix: Contains α-ketoglutarate and other cofactors.
-
α-KGDH Developer: Contains a probe and enzyme mix that reacts with NADH.
-
NADH Standard: A known concentration of NADH for generating a standard curve.
2. Sample Preparation:
-
Homogenize tissue (10 mg) or cells (1x10⁶) in 100 µL of ice-cold Assay Buffer.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for the assay. Determine protein concentration.
3. Assay Procedure:
-
Standard Curve: Prepare a series of NADH standards in Assay Buffer.
-
Sample Wells: Add 2-50 µL of sample supernatant to a 96-well plate. Adjust the volume to 50 µL with Assay Buffer.
-
Background Control: Prepare a parallel sample well without the α-ketoglutarate substrate to measure background NADH production.
-
Add 50 µL of the Substrate Mix to all wells.
-
Incubate for 20-60 minutes at 37°C.
-
Add 50 µL of the Developer mix to all wells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Measure absorbance at 450 nm.
4. Data Analysis:
-
Subtract the 0 NADH standard reading from all standard readings to generate the standard curve.
-
Correct sample readings by subtracting the background control reading.
-
Apply the corrected absorbance to the NADH standard curve to determine the amount of NADH generated (B).
-
Calculate α-KGDH activity: Activity = B / (ΔT x V) = nmol/min/mL = mU/mL
-
Where: B is the NADH amount (nmol), ΔT is the reaction time (min), and V is the sample volume (mL).
-
Experimental Workflow: Colorimetric α-KGDH Assay
Branched-Chain α-Ketoacid Dehydrogenase (BCKDC) Complex Activity Assay
Application Note: The BCKDC complex catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).[17] Its deficiency leads to Maple Syrup Urine Disease (MSUD).[18] Like other α-ketoacid dehydrogenases, its activity is TPP-dependent and can be measured by monitoring NADH production.[18][19] More advanced methods use HPLC or GC-MS to directly measure the products.[20][21]
Experimental Protocol: HPLC-Based BCKDC Activity Assay [20]
This protocol provides a direct and sensitive measurement of BCKDC activity by quantifying the production of isovaleryl-CoA from the substrate 2-ketoisocaproic acid using high-performance liquid chromatography (HPLC).
1. Reagent Preparation:
-
Homogenization Buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Reaction Buffer: 30 mM potassium phosphate buffer (pH 7.4), 5 mM MgCl₂, 0.4 mM TPP, 1 mM NAD+, 0.4 mM CoA.
-
Substrate: 1 mM 2-ketoisocaproic acid.
-
Stopping Solution: 1 M perchloric acid.
2. Sample Preparation (Cell Lysate or Tissue Homogenate):
-
Homogenize cells or tissue in ice-cold Homogenization Buffer.
-
Centrifuge to remove debris.
-
Determine the protein concentration of the resulting supernatant.
3. Assay Procedure:
-
Pre-warm 50 µL of Reaction Buffer in a microcentrifuge tube at 37°C for 5 minutes.
-
Add 40 µL of sample (containing 100-300 µg of protein).
-
Initiate the reaction by adding 10 µL of the 2-ketoisocaproic acid substrate.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of 1 M perchloric acid.
-
Centrifuge at 15,000 x g for 5 minutes to pellet precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of acetonitrile in a phosphate buffer (e.g., 50 mM KH₂PO₄, pH 5.0).
-
Detection: UV detector at 254 nm.
-
Quantification: Identify and integrate the peak corresponding to isovaleryl-CoA. Calculate the concentration based on a standard curve prepared with known concentrations of isovaleryl-CoA.
-
Express activity as nmol of product formed per minute per mg of protein.
Data Presentation
| Assay Type | Principle | Detection Method | Pros | Cons | Reference |
| Colorimetric (INT) | NADH reduces tetrazolium salt INT to formazan | Absorbance at 492 nm | Non-radioactive, convenient | Indirect, potential for interference | [18] |
| HPLC | Chromatographic separation and quantification of acyl-CoA product | UV absorbance at 254 nm | Highly specific, reproducible, sensitive | Requires HPLC system, lower throughput | [20] |
| GC-MS | Measures ¹³CO₂ release from ¹³C-labeled substrate | Mass Spectrometry | Highly sensitive, non-radioactive isotope | Requires GC-MS system, complex sample prep | [21] |
Disclaimer: These protocols are intended for research use only by qualified professionals. They are synthesized from published literature and commercial kit principles. Researchers should optimize conditions for their specific samples and experimental setup. Always adhere to laboratory safety guidelines.
References
- 1. This compound pyrophosphate - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. "Establishing Methods for the Detection of this compound in Resource-Deficie" by Sarah Matesic [orb.binghamton.edu]
- 4. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status. [repository.cam.ac.uk]
- 5. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 6. books.rsc.org [books.rsc.org]
- 7. Nutritional Assessment: this compound [nutritionalassessment.org]
- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol and application of basal erythrocyte transketolase activity to improve assessment of this compound status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyruvate Dehydrogenase Activity Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 12. Case Western Reserve University [case.edu]
- 13. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. biocompare.com [biocompare.com]
- 15. mybiosource.com [mybiosource.com]
- 16. abcam.com [abcam.com]
- 17. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 18. bmrservice.com [bmrservice.com]
- 19. researchgate.net [researchgate.net]
- 20. A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing In Vitro Models of Thiamine Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamine (Vitamin B1) is an essential cofactor for several key enzymes involved in carbohydrate and energy metabolism. Its deficiency can lead to severe neurological disorders, including Wernicke-Korsakoff syndrome, characterized by neuronal cell death, mitochondrial dysfunction, and oxidative stress. In vitro models of this compound deficiency are crucial tools for investigating the molecular mechanisms underlying these pathologies and for the preclinical evaluation of potential therapeutic agents. These application notes provide detailed protocols and methodologies for establishing and characterizing in vitro models of this compound deficiency using various cell lines.
Choosing a Suitable In Vitro Model
The selection of an appropriate cell line is critical for modeling specific aspects of this compound deficiency-related neuropathology.
-
Neuroblastoma Cells (e.g., SH-SY5Y, PC-12): These cells of neuronal origin are widely used to study the neurotoxic effects of this compound deficiency, including apoptosis and oxidative stress.[1][2]
-
Astrocytes (Primary Cultures or Cell Lines): Astrocytes play a crucial role in maintaining neuronal health and are significantly affected in this compound deficiency. In vitro models using astrocytes are valuable for studying neuroinflammation and metabolic dysregulation.
-
Endothelial Cells (e.g., bEnd.3): The blood-brain barrier is compromised in severe this compound deficiency. Endothelial cell cultures can be used to model the effects of this compound deficiency on barrier integrity.
-
Cerebellar Granule Neurons (Primary Cultures): These primary neurons are highly susceptible to this compound deficiency-induced cell death and provide a relevant model for studying neuronal loss.[3]
-
iPSC-derived Neurons: Patient-derived induced pluripotent stem cells differentiated into neurons offer a cutting-edge model to study the specific genetic and cellular responses to this compound deficiency in a more personalized context.
Methods for Inducing this compound Deficiency In Vitro
Two primary methods are employed to induce this compound deficiency in cell culture:
-
This compound-Deficient Medium: This involves culturing cells in a medium specifically formulated to lack this compound. This method mimics a nutritional deficiency. Custom formulations of common media like DMEM can be prepared without this compound hydrochloride.[4][5][6]
-
This compound Antagonists: These chemical compounds interfere with this compound metabolism and transport. They provide a more acute and controlled induction of the deficient state.
-
Pyrithis compound: An inhibitor of this compound pyrophosphokinase, preventing the conversion of this compound to its active form, this compound pyrophosphate (TPP).[7][8]
-
Amprolium: An inhibitor of this compound transport into the cells.[8][9]
-
Oxythis compound: A competitive inhibitor of this compound-dependent enzymes.[8]
-
Key Biomarkers for Model Characterization
A comprehensive assessment of the in vitro model requires the analysis of several key biomarkers:
-
Cell Viability and Apoptosis: To quantify the extent of cell death induced by this compound deficiency.
-
This compound-Dependent Enzyme Activity: To confirm the functional consequences of this compound deprivation.
-
α-Ketoglutarate Dehydrogenase (α-KGDH)
-
Transketolase (TK)
-
-
Metabolic Parameters: To assess the impact on cellular metabolism.
-
Lactate Production
-
ATP Levels
-
-
Oxidative Stress Markers: To evaluate the induction of oxidative damage.
-
Mitochondrial Function: To assess mitochondrial integrity and function.
Data Presentation
The following tables summarize quantitative data from various studies on in vitro models of this compound deficiency, providing a comparative overview of the effects on different cell lines and under various conditions.
Table 1: Effects of this compound Deficiency on Cell Viability
| Cell Line | Method of Induction | Treatment Details | Duration | Cell Viability (% of Control) | Reference |
| PC-12 | 100 µM Pyrithis compound | Serum-reduced media | 72 h | ~13% (Annexin V positive: 87.2%) | [8] |
| PC-12 | 100 µM Amprolium | Serum-reduced media | 72 h | ~35% (Annexin V positive: 65.57%) | [8] |
| PC-12 | 100 µM Oxythis compound | Serum-reduced media | 72 h | ~12% (Annexin V positive: 87.8%) | [8] |
| Cerebellar Granule Neurons | 50 µM Pyrithis compound | This compound-deficient medium | 7 days | 42% | [3] |
| Cerebellar Granule Neurons | 1.5 mM Amprolium | Standard medium | 7 days | 49% | [9] |
| Neuroblastoma | This compound-deficient medium + Amprolium | Low (6 nM) this compound | 5 days | 25% | [1] |
| Neuroblastoma | This compound-deficient medium + 300 nM Pyrithis compound | This compound-deficient medium | 7 days | <20% (80% apoptotic) | [10] |
Table 2: Effects of this compound Deficiency on this compound-Dependent Enzyme Activity
| Cell Line | Method of Induction | Duration | α-KGDH Activity (% of Control) | Transketolase Activity (% of Control) | Reference |
| Cerebellar Granule Neurons | 50 µM Pyrithis compound in this compound-deficient medium | 7 days | Decreased | Decreased | [3] |
| Human Fibroblasts, Lymphoblasts, Neuroblastoma | This compound-deficient medium | Not specified | No significant change in mRNA | Decreased mRNA levels | [11] |
| Rat Brain (in vivo model) | Pyrithis compound-induced | Symptomatic stage | ~64% | ~35-40% | [12] |
Table 3: Metabolic Consequences of this compound Deficiency In Vitro
| Cell Line | Method of Induction | Duration | Lactate Production | ATP Levels | Reference |
| Cerebellar Granule Neurons | 50 µM Pyrithis compound in this compound-deficient medium | 7 days | Two-fold increase | Not specified | [3] |
| Neuroblastoma | This compound-deficient medium + Amprolium | Not specified | Increased | Decreased | [1] |
| C-6 Glioma & C-1300 Neuroblastoma | Pyrithis compound | Not specified | Large increases | Not specified | [2] |
| Rat Diaphragm Strips | This compound-deficient diet | Not specified | Efflux rate doubled | Not specified | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound-Deficient Cell Culture Medium
This protocol describes the preparation of a custom this compound-deficient DMEM.
Materials:
-
DMEM powder without this compound hydrochloride (e.g., from United States Biological, Cell Culture Technologies)[4][6]
-
Cell culture grade water
-
Sodium bicarbonate (NaHCO₃)
-
Fetal Bovine Serum (FBS), dialyzed to remove small molecules including vitamins
-
Penicillin-Streptomycin solution
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Refer to the manufacturer's instructions for the amount of DMEM powder per liter of water.[5][14]
-
In a sterile container, dissolve the DMEM powder in approximately 90% of the final volume of cell culture grade water.
-
Add sodium bicarbonate to the recommended concentration (typically 3.7 g/L for DMEM).[5]
-
Adjust the pH to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH.
-
Bring the medium to the final volume with cell culture grade water.
-
Sterilize the medium by passing it through a 0.22 µm filter.
-
Aseptically add dialyzed FBS to the desired concentration (e.g., 10%) and Penicillin-Streptomycin (1%).
-
Store the prepared this compound-deficient medium at 4°C.
Protocol 2: Induction of this compound Deficiency using Pyrithis compound
This protocol outlines the induction of this compound deficiency in neuroblastoma cells using the antagonist pyrithis compound.
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y)
-
Complete culture medium and this compound-deficient culture medium
-
Pyrithis compound hydrobromide
-
Sterile DMSO
-
Cell counting solution (e.g., Trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Culture neuroblastoma cells in complete medium until they reach 70-80% confluency.
-
Prepare a stock solution of pyrithis compound (e.g., 10 mM in sterile DMSO) and store at -20°C.
-
On the day of the experiment, wash the cells once with sterile PBS.
-
Replace the complete medium with this compound-deficient medium containing the desired final concentration of pyrithis compound (e.g., 100 µM).[8] A vehicle control (this compound-deficient medium with an equivalent volume of DMSO) should be included.
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
At the end of the incubation period, harvest the cells for downstream analysis (e.g., cell viability, enzyme assays).
Protocol 3: Assessment of Cell Viability using MTT Assay
This protocol describes a colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Thiazolyl Blue Tetrazolium Bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO or isopropanol with 0.04 N HCl
-
96-well plate
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and induce this compound deficiency as described in Protocol 2.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO or acidified isopropanol to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity
This protocol is based on a colorimetric assay that measures the reduction of NAD⁺ to NADH.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Bradford or BCA protein assay kit
-
α-KGDH activity assay kit (commercial kits are available from various suppliers) or individual reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 1 mM MgCl₂, 0.2 mM EDTA, 0.2 mM this compound pyrophosphate)
-
α-ketoglutarate
-
Coenzyme A (CoA)
-
NAD⁺
-
A colorimetric probe that reacts with NADH
-
-
96-well plate
-
Microplate reader
Procedure:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a Bradford or BCA assay.
-
In a 96-well plate, add a standardized amount of protein lysate to each well.
-
Prepare a reaction mixture containing the assay buffer, α-ketoglutarate, CoA, and NAD⁺.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
If using a coupled colorimetric assay, add the developer solution.
-
Incubate the plate at 37°C and measure the absorbance at the appropriate wavelength (e.g., 450 nm) in kinetic mode for 10-60 minutes.
-
Calculate the α-KGDH activity from the rate of change in absorbance and normalize it to the protein concentration (expressed as U/mg protein).[12]
Protocol 5: Measurement of Transketolase (TK) Activity
This protocol describes a common method for measuring TK activity, which is often based on the consumption of NADH in a coupled enzymatic reaction.
Materials:
-
Cell lysis buffer
-
Protein assay kit
-
Transketolase activity assay kit (commercial kits are available) or individual reagents:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.6)
-
Ribose-5-phosphate
-
Xylulose-5-phosphate
-
This compound pyrophosphate (TPP)
-
NADH
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
-
96-well UV-transparent plate
-
Microplate reader capable of reading UV absorbance
Procedure:
-
Prepare cell lysates and determine protein concentration as described for the α-KGDH assay.
-
In a UV-transparent 96-well plate, add a standardized amount of protein lysate to each well.
-
Prepare a reaction mixture containing the assay buffer, substrates (ribose-5-phosphate and xylulose-5-phosphate), TPP, NADH, and the coupling enzymes.
-
Initiate the reaction by adding the reaction mixture to the wells.
-
Immediately measure the decrease in absorbance at 340 nm in kinetic mode at 37°C.
-
Calculate the transketolase activity from the rate of NADH consumption and normalize it to the protein concentration (expressed as U/mg protein).
Protocol 6: Measurement of Lactate Production
This protocol outlines the measurement of lactate concentration in the cell culture medium.
Materials:
-
Cell culture medium collected from experimental and control wells
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
Procedure:
-
At the end of the this compound deficiency induction period, collect the cell culture medium from each well.
-
Centrifuge the medium to remove any detached cells or debris.
-
Use a commercial lactate assay kit according to the manufacturer's instructions. This typically involves reacting the lactate in the medium with a probe to generate a colorimetric or fluorescent signal.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the lactate concentration from a standard curve and normalize it to the cell number or protein concentration of the corresponding well.[15]
Visualization of Workflows and Signaling Pathways
Experimental Workflow
Caption: Experimental workflow for in vitro modeling of this compound deficiency.
Signaling Pathway: this compound Deficiency-Induced Apoptosis
Caption: Key signaling events in this compound deficiency-induced apoptosis.
Signaling Pathway: this compound Deficiency and Oxidative Stress
Caption: Oxidative stress signaling in this compound deficiency.
References
- 1. This compound deficiency in cultured neuroblastoma cells: effect on mitochondrial function and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycolytic metabolism in cultured cells of the nervous system. III. The effects of this compound deficiency and pyrithis compound on the C-6 glioma and C-1300 neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchwith.njit.edu [researchwith.njit.edu]
- 4. usbio.net [usbio.net]
- 5. himedialabs.com [himedialabs.com]
- 6. Cell Culture Technologies | CustomMade [cellculture.com]
- 7. scienceopen.com [scienceopen.com]
- 8. This compound deficiency caused by this compound antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Deficiency Induces Endoplasmic Reticulum Stress in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound deficiency decreases steady-state transketolase and pyruvate dehydrogenase but not alpha-ketoglutarate dehydrogenase mRNA levels in three human cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Lactate and pyruvate production in isolated this compound-deficient rat diaphragm strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. the-hospitalist.org [the-hospitalist.org]
Application Notes and Protocols for the Synthesis and Purification of Thiamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis and purification of key thiamine derivatives, including Benfotiamine, Fursultiamine, and Allithis compound. It also includes methods for the synthesis of this compound pyrophosphate, a biologically active form of this compound. The protocols are intended for laboratory use by professionals in the fields of chemistry, biochemistry, and drug development.
Introduction to this compound and Its Derivatives
This compound (Vitamin B1) is an essential nutrient vital for cellular metabolism.[1][2] Its biologically active form, this compound pyrophosphate (TPP), acts as a coenzyme in critical metabolic pathways, including carbohydrate and amino acid metabolism.[2][3] this compound deficiency can lead to severe neurological and cardiovascular disorders such as beriberi and Wernicke-Korsakoff syndrome.[1][4]
To overcome the limitations of this compound's low bioavailability, several lipid-soluble derivatives have been synthesized. These derivatives, often referred to as "pro-drugs," are more readily absorbed in the gastrointestinal tract and are efficiently converted to this compound within the body.[5] This document details the synthesis and purification of some of the most significant this compound derivatives.
Synthesis Protocols
Synthesis of Benfotiamine
Benfotiamine is a synthetic S-acyl derivative of this compound that is used for treating diabetic neuropathy, retinopathy, and nephropathy.
Protocol 1: Synthesis from this compound Hydrochloride
This protocol is adapted from a patented method for synthesizing benfotiamine.[6][7]
Materials:
-
This compound hydrochloride
-
Phosphorus oxychloride
-
Water (deionized)
-
Sodium hydroxide (NaOH) solution (15%)
-
Benzoyl chloride
-
Ice bath
Procedure:
-
Phosphorylation:
-
In a reaction vessel, add 15.33 g (0.1 mol) of phosphorus oxychloride to 10.8 mL of water under an ice bath with stirring for 30 minutes to prepare the phosphating reagent.[6][7]
-
In batches, add 26.53 g (0.1 mol) of this compound to the prepared phosphating reagent.[6]
-
Heat the mixture to 50°C and stir for 2 hours.[7]
-
Cool the reaction mixture to room temperature to obtain the crude this compound phosphate solution.[7]
-
-
Benzoylation:
-
Adjust the pH of the this compound phosphate solution to 8-9 using a 15% NaOH solution.[7]
-
Add 28.11 g (0.2 mol) of benzoyl chloride to the solution while maintaining the temperature between 0-5°C with constant stirring.[6][7]
-
Monitor and stabilize the pH of the reaction mixture. Continue stirring for 1 hour after the pH stabilizes.[7]
-
-
Purification and Isolation:
-
Adjust the pH of the solution to 3.5-4.0.[6]
-
Perform suction filtration to collect the precipitate, which is the crude benfotiamine.[6]
-
The crude product can be further purified by recrystallization.[8] Dissolve the crude benfotiamine in purified water, heat to 70-80°C, and adjust the pH to 3.5-4.0 with a dilute acid solution.[8]
-
Add a mixed solvent of ethanol, dimethylformamide, and chloroform and maintain the temperature at 70-80°C to grow crystals.[8]
-
Perform suction filtration and wash the crystals with purified water and then acetone.[8]
-
Dry the final product under a vacuum to obtain finished benfotiamine.[8]
-
Synthesis of Fursultiamine
Fursultiamine, a this compound disulfide derivative, exhibits high bioavailability and is used to treat vitamin B1 deficiency.[5]
Protocol 2: Synthesis from Thiothis compound
This protocol is based on a method for preparing fursultiamine from sulfuric acid this compound.[9]
Materials:
-
Thiothis compound (pure)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Activated carbon
-
Potassium hydroxide (KOH) solution (25%)
-
Tetrahydrofuran methyl sodium thiosulfate
Procedure:
-
Oxidation:
-
In a 500 mL three-necked flask with stirring, add 100 g of thiothis compound and 150 g of pure water.[9]
-
Cool the mixture to 15°C.[9]
-
Slowly add 95.60 g of a 30% hydrogen peroxide aqueous solution dropwise over 4 hours, maintaining the reaction temperature between 15°C and 30°C.[9]
-
After the addition is complete, maintain the temperature and stir for an additional 30 minutes.[9]
-
-
Decolorization and Ring Opening:
-
Condensation and Isolation:
Synthesis of Allithis compound
Allithis compound is a lipid-soluble this compound derivative naturally found in garlic.[11][12]
Protocol 3: Synthesis of Allithis compound
This protocol is a modified version of the method described by Matsukawa et al.[13]
Materials:
-
Allyl chloride
-
Toluene
-
Sodium thiosulfate
-
Tetrabutyl ammonium chloride (TBAC)
-
This compound hydrochloride
Procedure:
-
Preparation of Allyl Thiosulfate:
-
Condensation with this compound:
-
Purification:
-
The resulting mixture can be purified using semi-preparative reversed-phase high-performance liquid chromatography (HPLC) to isolate allithis compound.[13]
-
Synthesis of this compound Pyrophosphate (TPP)
This compound pyrophosphate is the primary biologically active form of this compound.[14]
Protocol 4: Enzymatic Synthesis of this compound Pyrophosphate
This protocol describes the final step in the biosynthesis of TPP, catalyzed by this compound diphosphokinase.[14]
Materials:
-
This compound
-
Adenosine triphosphate (ATP)
-
This compound diphosphokinase (enzyme)
-
Magnesium ions (Mg²⁺)
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Procedure:
-
Prepare a reaction mixture containing this compound, ATP, and Mg²⁺ in a suitable buffer.
-
Add this compound diphosphokinase to initiate the reaction.
-
Incubate the mixture at an optimal temperature for the enzyme (typically 37°C).
-
The reaction involves the transfer of a pyrophosphate group from ATP to this compound, yielding this compound pyrophosphate and adenosine monophosphate (AMP).[14]
-
The product, TPP, can be purified from the reaction mixture using chromatographic techniques.
Purification and Characterization Protocols
Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and purification of this compound and its derivatives.[15][16][17]
General HPLC Protocol:
-
Column: A C18 reversed-phase column or a polyamino-filled column can be used.[13][15]
-
Mobile Phase: A common mobile phase is a mixture of a phosphate buffer (e.g., 90 mmol/L, pH 8.6) and an organic solvent like acetonitrile.[15]
-
Detection: Detection is typically performed using a UV detector at a wavelength of around 248 nm or a fluorescence detector after pre-column oxidation to thiochrome.[16][18]
-
Flow Rate: A typical flow rate is 1.2 ml/min.[15]
Purification by Crystallization
Crystallization is a common method for purifying solid this compound derivatives.[19][20][21]
General Crystallization Protocol:
-
Dissolve the crude product in a suitable solvent or a mixture of solvents at an elevated temperature.[8]
-
Slowly cool the solution to allow for the formation of crystals.
-
The process can be aided by the addition of an anti-solvent.[22]
-
Collect the crystals by filtration, wash with a cold solvent, and dry under a vacuum.[8][19]
Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of synthesized this compound derivatives.[23][24][25][26][27]
General NMR Protocol:
-
Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, coupling constants, and integration of the peaks provide detailed information about the molecular structure.
Data Presentation
Table 1: Summary of Synthesis and Purification Data for this compound Derivatives
| Derivative | Starting Material | Key Reagents | Reaction Conditions | Reported Yield | Purity (by HPLC) | Melting Point (°C) | Reference |
| Benfotiamine | This compound hydrochloride | Phosphorus oxychloride, Benzoyl chloride | 50°C for 2h (phosphorylation), 0-5°C (benzoylation) | 71.9% | 91.36% (intermediate) | 164-165 | [6][7] |
| Fursultiamine | Thiothis compound | Hydrogen peroxide, Potassium hydroxide, Tetrahydrofuran methyl sodium thiosulfate | 15-30°C | Not specified | Not specified | Not specified | [9][10] |
| Allithis compound | This compound hydrochloride | Allyl thiosulfate | 60°C, pH 9 | 39% (in crude mixture) | Purified by HPLC | Not specified | [13] |
Visualizations
Experimental Workflow
References
- 1. [this compound and its derivatives in the regulation of cell metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of this compound (vitamin B1) in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. scispace.com [scispace.com]
- 5. What is the mechanism of Fursultiamine? [synapse.patsnap.com]
- 6. CN102911208A - Method for synthesizing benfotiamine - Google Patents [patents.google.com]
- 7. Method for synthesizing benfotiamine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN103724374A - Benfotiamine compound, preparation method and pharmaceutical composition containing benfotiamine compound - Google Patents [patents.google.com]
- 9. Method for preparing fursultiamine - Eureka | Patsnap [eureka.patsnap.com]
- 10. Page loading... [wap.guidechem.com]
- 11. researchgate.net [researchgate.net]
- 12. Allithis compound - Wikipedia [en.wikipedia.org]
- 13. Isolation of allithis compound from Hungarian red sweet pepper seed (Capsicum annuum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound pyrophosphate - Wikipedia [en.wikipedia.org]
- 15. j-jabs.umin.jp [j-jabs.umin.jp]
- 16. This compound analysis [this compound.dnr.cornell.edu]
- 17. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. US3324124A - this compound derivatives - Google Patents [patents.google.com]
- 20. Amorphization of this compound Mononitrate: A Study of Crystallization Inhibition and Chemical Stability of this compound in this compound Mononitrate Amorphous Solid Dispersions [mdpi.com]
- 21. Amorphization of this compound Mononitrate: A Study of Crystallization Inhibition and Chemical Stability of this compound in this compound Mononitrate Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scribd.com [scribd.com]
- 23. researchgate.net [researchgate.net]
- 24. This compound | C12H17N4OS+ | CID 1130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. In vivo and in vitro proton NMR spectroscopic studies of this compound-deficient rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. This compound hydrochloride(67-03-8) 1H NMR [m.chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges in Thiamine-Deficient Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments with thiamine-deficient cell cultures.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: My cells are exhibiting poor proliferation and viability in this compound-deficient medium. What are the possible causes and solutions?
Answer:
Poor cell growth is a common challenge in this compound-deficient models. This compound is crucial for cellular energy metabolism, and its absence can lead to decreased ATP production, increased oxidative stress, and ultimately, cell death.[1][2]
Possible Causes:
-
Complete Absence of this compound: While the goal is to create a deficiency, a complete lack of this compound can be lethal to most cell lines.
-
Inappropriate Concentration of this compound Antagonist: Using a concentration of a this compound antagonist, such as pyrithis compound, that is too high for your specific cell line can lead to rapid cell death.[3]
-
Cell Line Sensitivity: Different cell lines have varying dependencies on this compound and sensitivities to its deficiency.
Troubleshooting Steps:
-
Optimize this compound Concentration: If using a custom-made this compound-deficient medium, consider adding back a minimal, growth-limiting concentration of this compound to maintain a baseline level of viability.
-
Titrate this compound Antagonist: If using an antagonist like pyrithis compound, perform a dose-response experiment to determine the optimal concentration that induces a deficient state without causing excessive cytotoxicity. A common starting range for pyrithis compound is 10 µM to 50 µM.[4]
-
Gradual Adaptation: Gradually adapt your cells to the this compound-deficient conditions over several passages to allow for metabolic reprogramming.
-
Cell Line Selection: If feasible, consider using a cell line known to be more resistant to this compound deficiency or one that has been previously characterized in similar studies.
Question: I am observing a significant increase in cell death and signs of apoptosis in my this compound-deficient culture. How can I confirm and mitigate this?
Answer:
This compound deficiency is known to induce apoptosis in various cell types, particularly in neuronal cells.[5][6] This is often linked to mitochondrial dysfunction and increased oxidative stress.[2]
Confirmation of Apoptosis:
-
Annexin V Staining: Use annexin V staining followed by flow cytometry or fluorescence microscopy to detect early apoptotic cells. PC-12 cells treated with this compound antagonists showed a significant increase in annexin V binding after 72 hours.[5]
-
TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can be used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[7]
-
Caspase-3 Activity Assay: Measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[5][6]
Mitigation Strategies:
-
Antioxidant Supplementation: The addition of antioxidants like α-tocopherol (Vitamin E) or butylated hydroxyanisole (BHA) has been shown to offer significant neuroprotection in this compound-deficient cell models.[4]
-
Optimize Deficiency Induction: As mentioned previously, ensure the method of inducing this compound deficiency is not overly aggressive for your cell line.
Question: My cells in this compound-deficient medium are showing altered metabolism, such as increased lactate production. How can I quantify this and what does it signify?
Answer:
Increased lactate production is a classic indicator of this compound deficiency.[8][9] this compound pyrophosphate (TPP), the active form of this compound, is a critical cofactor for the pyruvate dehydrogenase (PDH) complex, which converts pyruvate to acetyl-CoA for entry into the TCA cycle.[10] In this compound deficiency, impaired PDH function leads to the shunting of pyruvate towards lactate production via anaerobic glycolysis.[8][11]
Quantification of Lactate:
-
Commercially available lactate assay kits can be used to measure the concentration of lactate in your cell culture supernatant.
-
The rate of lactate efflux from this compound-deficient diaphragm strips was found to be twice that of pair-fed controls.[9] In a case study of a patient with B-cell lymphoma and this compound deficiency, the initial lactic acid level was 6.7 mmol/L (reference range, 0.5–2 mmol/L).[11]
Significance:
-
Elevated lactate levels serve as a functional marker of a this compound-deficient state in your cell culture.
-
This metabolic shift signifies a reliance on anaerobic glycolysis for energy production due to impaired mitochondrial respiration.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of this compound in cell culture?
A1: this compound, as its active form this compound pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in central carbon metabolism. These enzymes include:
-
Pyruvate dehydrogenase (PDH) complex: Links glycolysis to the tricarboxylic acid (TCA) cycle.
-
α-ketoglutarate dehydrogenase (α-KGDH) complex: A key regulatory enzyme in the TCA cycle.[10]
-
Transketolase: A crucial enzyme in the pentose phosphate pathway (PPP), which is responsible for producing NADPH and precursors for nucleotide biosynthesis.
Q2: What are the different forms of this compound and their functions?
A2: In addition to free this compound, there are several phosphorylated derivatives inside the cell:
-
This compound monophosphate (TMP): Its precise physiological role is not fully understood but is considered an intermediate in the metabolism of other this compound phosphates.
-
This compound pyrophosphate (TPP) or this compound diphosphate (TDP): This is the most abundant and biologically active form, acting as a coenzyme for the enzymes mentioned above.[12]
-
This compound triphosphate (TTP): Believed to have a role in nerve conduction and signaling, independent of its coenzymatic function.
Q3: How can I induce this compound deficiency in my cell culture experiments?
A3: There are two primary methods to induce this compound deficiency in vitro:
-
Use of this compound-Deficient Medium: This involves culturing cells in a specially formulated medium that lacks this compound.
-
Application of this compound Antagonists: These are structural analogs of this compound that interfere with its transport or metabolism. Common antagonists include:
Q4: How can I rescue my cells from a this compound-deficient state?
A4: To rescue cells, you can reintroduce this compound into the culture medium. The required concentration and duration will depend on the severity of the deficiency and the cell type. For severe deficiency, intravenous administration of 100-300 mg per day is recommended in clinical settings, suggesting that a significant but not excessive amount should be used for rescue experiments in vitro.[14]
Data Summary Tables
Table 1: this compound Concentrations in Common Basal Media
| Basal Medium | This compound Concentration (µM) |
| Medium 199, CMRL-1066 Medium | 0.027 |
| NCTC Medium | 0.067 |
| Ames' Medium | 0.27 |
| McCoy's 5A Modified Medium | 0.54 |
| Nutrient Mixture, Ham's F-12 & derivatives | 0.91 |
| Swim's S-77 Medium | 1.7 |
| Earle's Basal Medium, Eagle (BME) | 2.68 |
| Minimum Essential Medium, Eagle (EMEM) | 2.68 |
| Fischer's Medium | 2.68 |
| Nutrient Mixture, Ham's F-10 | 2.68 |
| RPMI-1640 | 2.68 |
| Williams Medium E | 2.68 |
| Click's Medium | 5.36 |
| Glascow Modified Eagle's Medium (GMEM) | 5.36 |
| DMEM/Ham's Nutrient Mixture F-12 (50:50) | 5.82 |
| H-Y Medium (Hybri-Max®) | 9.46 |
| BGJb Medium Fitton-Jackson Modification | 10.72 |
| Dulbecco's Modified Eagle's Medium (DMEM) | 10.72 |
| Iscove's Modified Dulbecco's Medium (IMDM) | 10.72 |
| Waymouth Medium MB | 26.8 |
Data sourced from Sigma-Aldrich.
Table 2: Effects of Pyrithis compound on Cultured Cells
| Cell Type | Pyrithis compound Concentration | Duration | Observed Effects | Reference |
| Rat Cerebellar Granule Cells | 50 µM | 7 days | 58% cell death, decreased α-ketoglutarate dehydrogenase and transketolase activities, twofold increase in lactate release, and lowered pH. | [4] |
| Human Neuroblastoma Cells | 300 nM | 7 days | Altered mitochondrial morphology. | [3] |
| Human Lymphoblasts | Not specified | - | Decreased activities of both transketolase and α-ketoglutarate dehydrogenase. | [15] |
| Neuronally Differentiated PC-12 Cells | 100 µM | 72 hours | 87.2% of cells stained with annexin V, indicating apoptosis. | [5] |
| Primary Mouse Astrocytes | 10 µM | Up to 14 days | Time-dependent increase in the expression of pro-apoptotic and pro-inflammatory genes (MCP1, BNIP3, Nix, and Noxa). | [13] |
Table 3: Key Metabolic Changes in this compound-Deficient Cells
| Parameter | Change in this compound Deficiency | Significance | References |
| Lactate Production | Increased | Indicates a shift to anaerobic glycolysis due to impaired pyruvate dehydrogenase function. | [8][9] |
| α-Ketoglutarate Dehydrogenase Activity | Decreased | Impaired TCA cycle function and cellular respiration. | [4][15] |
| Transketolase Activity | Decreased | Reduced flux through the pentose phosphate pathway, affecting nucleotide synthesis and NADPH production for antioxidant defense. | [4][15] |
| ATP Production | Decreased | Overall energy deficit in the cell. | [10] |
| Reactive Oxygen Species (ROS) | Increased | Leads to oxidative stress and cellular damage. | [2] |
Experimental Protocols
Protocol 1: Induction of this compound Deficiency using Pyrithis compound
-
Cell Seeding: Plate cells at the desired density in their standard growth medium and allow them to adhere overnight.
-
Preparation of Pyrithis compound Stock Solution: Prepare a stock solution of pyrithis compound hydrobromide in sterile, nuclease-free water or PBS. A common stock concentration is 10 mM. Filter-sterilize the stock solution.
-
Treatment: The following day, replace the standard growth medium with a this compound-deficient medium (if available) or standard medium containing the desired final concentration of pyrithis compound. A typical starting concentration is 10-50 µM, but this should be optimized for your cell line.[4][13] Include a vehicle control (medium with an equivalent volume of the solvent used for the pyrithis compound stock).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours, or longer depending on the experimental goals).[3][5][13]
-
Monitoring: Monitor the cells daily for morphological changes, viability, and proliferation.
-
Analysis: At the end of the incubation period, harvest the cells and/or culture supernatant for downstream analyses (e.g., viability assays, metabolic assays, western blotting, etc.).
Protocol 2: Assessment of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-100,000 cells per well and treat them as described in Protocol 1.[16]
-
MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[17]
-
MTT Addition: At the end of the treatment period, add 10 µL of the MTT solution to each well (for a final concentration of 0.5 mg/mL in a 100 µL volume).[16][18]
-
Incubation: Incubate the plate for 30 minutes to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilizing solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[18]
-
Data Analysis: Subtract the absorbance of blank wells (medium and MTT only) from all readings. Express the viability of treated cells as a percentage of the control (untreated) cells.[16]
Protocol 3: Measurement of α-Ketoglutarate Dehydrogenase (α-KGDH) Activity
This protocol is a general guideline, and it is recommended to use a commercial colorimetric assay kit and follow the manufacturer's instructions.[1][2]
-
Sample Preparation:
-
Lysis: Keep the homogenate on ice for 10 minutes.
-
Clarification: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
Assay Procedure:
-
Data Analysis:
-
Generate an NADH standard curve.
-
Calculate the change in absorbance over time for your samples within the linear range of the reaction.
-
Use the standard curve to determine the amount of NADH produced.
-
Calculate the α-KGDH activity and normalize it to the protein concentration of your sample.
-
Visualizations
Caption: Role of this compound Pyrophosphate (TPP) in Metabolism.
Caption: Workflow for this compound Deficiency Experiments.
Caption: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. abcam.com [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound deficiency caused by this compound antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound deficiency caused by this compound antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. the-hospitalist.org [the-hospitalist.org]
- 9. Lactate and pyruvate production in isolated this compound-deficient rat diaphragm strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and selected this compound antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. B-cell lymphoma, this compound deficiency, and lactic acidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scienceopen.com [scienceopen.com]
- 14. droracle.ai [droracle.ai]
- 15. This compound pyrophosphate-requiring enzymes are altered during pyrithis compound-induced this compound deficiency in cultured human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. blog.quartzy.com [blog.quartzy.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Thiamine Stability in Experimental Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of thiamine in experimental solutions.
Troubleshooting Guide
Issue: Rapid degradation of this compound in my aqueous solution.
| Potential Cause | Troubleshooting Steps |
| High pH | This compound is significantly less stable in neutral to alkaline conditions (pH > 6).[1][2] Degradation increases as pH rises.[3][4] - Recommendation: Adjust the pH of your solution to be acidic, ideally between pH 3 and 5.[1][5] this compound shows maximum stability at pH 2. |
| Elevated Temperature | This compound degradation is accelerated by heat.[6] The rate of destruction increases markedly at temperatures above 40°C.[5] - Recommendation: Prepare and store this compound solutions at refrigerated temperatures (e.g., 4°C).[7][8] Avoid autoclaving this compound-containing solutions if possible. If heat sterilization is necessary, minimize exposure time and temperature. |
| Presence of Metal Ions | Certain metal ions, particularly copper (Cu+, Cu2+) and iron (Fe2+), can catalyze this compound degradation.[6][9][10] - Recommendation: Use high-purity, metal-free water and reagents. If metal contamination is suspected, consider using a chelating agent like EDTA, DTPA, or HEDTA to sequester metal ions.[11] |
| Exposure to Light | This compound is sensitive to UV radiation and can degrade upon exposure to light.[7][12] - Recommendation: Protect this compound solutions from light by using amber-colored vials or by wrapping containers in aluminum foil.[7] Conduct experiments under low-light conditions when possible. |
| Inappropriate Buffer System | The type and concentration of the buffer can influence this compound stability, independent of pH.[2][3][4] Phosphate buffers can accelerate degradation at higher pH values, while citrate buffers may be less suitable at lower pH.[3][4] - Recommendation: At low pH (4-5), phosphate buffers are generally better for this compound stability than citrate buffers.[3][4] At higher pH (6-7), citrate buffers are preferred.[3][4] Use the lowest effective buffer concentration. |
| Oxidizing or Reducing Agents | This compound is incompatible with oxidizing and reducing agents, which can lead to its rapid inactivation.[13] For instance, sulfites and bisulfites will quickly inactivate this compound.[13] - Recommendation: Avoid the inclusion of strong oxidizing or reducing agents in your this compound formulations. |
| Adsorption to Container Surfaces | This compound can be lost from solution due to adsorption onto the surfaces of glass containers.[14] - Recommendation: Consider using polypropylene or polystyrene containers for storing this compound solutions, as they show less adsorption.[14] If glassware must be used, pre-treating it with an alkaline solution may help prevent adsorption.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: this compound is most stable in acidic conditions. The optimal pH for stability is generally considered to be between 3 and 5.[1][5] this compound's stability significantly decreases at a pH above 6.0.[2]
Q2: How does temperature affect the shelf-life of my this compound solution?
A2: Higher temperatures accelerate the degradation of this compound.[6] For long-term storage, it is recommended to keep this compound solutions refrigerated (around 4°C) and protected from light.[7][8]
Q3: Can the type of this compound salt I use affect its stability?
A3: Yes, the salt form can influence stability, primarily due to the resulting pH of the solution.[15] For example, this compound chloride hydrochloride (TClHCl) solutions are more acidic and tend to be more stable than this compound mononitrate (TMN) solutions at the same concentration.[15]
Q4: Are there any additives that can help stabilize this compound in solution?
A4: Yes, certain additives can improve this compound stability. Chelating agents like EDTA, DTPA, and HEDTA can be used to sequester metal ions that catalyze this compound degradation.[11] Antioxidants may also offer some protection.[16][17][18] Additionally, compounds like thioglycerol, thiosorbitol, and thioglucose have been shown to stabilize aqueous solutions of this compound.[19]
Q5: How can I accurately measure the concentration of this compound in my experimental solutions?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying this compound concentrations.[6][9] A common setup involves a C18 column with UV detection.[6][9]
Data Summary Tables
Table 1: Effect of pH and Buffer Type on this compound Stability at 25°C
| pH | Buffer (0.1 M) | Time for 10% Loss (weeks) |
| 4 | Phosphate | 79 |
| 4 | Citrate | < 79 |
| 5 | Phosphate | > Citrate |
| 6 | Phosphate | < Citrate |
| 7 | Phosphate | 3 |
| 7 | Citrate | > 3 |
| Data adapted from a study on this compound degradation in solutions under ambient storage conditions.[3][4] |
Table 2: Influence of Metal Ions on this compound Loss after 7 Days
| Temperature | Metal Ion (50 mg/L) | This compound Loss (%) |
| 25°C | CuCl | 64.00 |
| 25°C | FeCl3 | 21.66 |
| 40°C | FeCl2 | 40.24 |
| 40°C | FeCl3 | 8.52 |
| 55°C | CuCl | 38.06 |
| 55°C | FeCl3 | 4.02 |
| Data represents the highest and lowest reported loss for the given temperatures from a study on the effect of metal ions on this compound stability.[9] |
Experimental Protocols
Protocol 1: Quantification of this compound in Aqueous Solution by HPLC
This protocol provides a general method for determining the concentration of this compound in experimental solutions.
1. Instrumentation and Conditions:
-
HPLC System: Equipped with a UV detector.
-
Column: Eclipse XDB C18 column (4.6 mm x 150 mm, 5 µm) or equivalent.[6][9]
-
Mobile Phase A: 0.1M ammonium acetate, pH adjusted to 5.8 with 0.1% acetic acid.[6][9]
-
Elution: Gradient elution program.
2. Sample Preparation:
-
Dilute the experimental this compound solution with the mobile phase to a concentration within the calibrated range of the instrument.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
3. Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Record the chromatogram and identify the this compound peak based on the retention time of a standard solution.
-
Quantify the this compound concentration by comparing the peak area of the sample to a standard curve prepared from known concentrations of a this compound standard.
Visualizations
Caption: Factors influencing this compound degradation and corresponding mitigation strategies.
Caption: Experimental workflow for assessing this compound stability in solution.
References
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of this compound mononitrate and this compound chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions | Semantic Scholar [semanticscholar.org]
- 4. lib3.dss.go.th [lib3.dss.go.th]
- 5. researchgate.net [researchgate.net]
- 6. open.clemson.edu [open.clemson.edu]
- 7. Stability of high-dose this compound in parenteral nutrition for treatment of patients with Wernicke's encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical stability study of vitamins this compound, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Effect of Metal Ions and Temperature on Stability of this compound Determin" by Jhong Huei Huang [open.clemson.edu]
- 10. Effect of metal ions and temperature on this compound stability - American Chemical Society [acs.digitellinc.com]
- 11. Stability of injection solutions of vitamin B1 Part 1: Influence of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. publications.ashp.org [publications.ashp.org]
- 14. researchgate.net [researchgate.net]
- 15. Chemical stability and reaction kinetics of two this compound salts (this compound mononitrate and this compound chloride hydrochloride) in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound in Lipid Systems vs. the Antioxidant Activity of Epigallocatechin Gallate and Caffeine [mdpi.com]
- 17. This compound (Vitamin B1)—An Essential Health Regulator [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. US2498200A - Stabilized thiamin - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Variability in Thiamine Measurement Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in thiamine measurement assays.
Troubleshooting Guides
Variability in this compound assays can arise from multiple sources, from sample handling to the final detection method. This guide is structured to help you pinpoint and resolve issues at each stage of your experimental workflow.
Sample Collection and Handling
Inaccurate or inconsistent sample collection and handling is a primary source of variability. This compound is sensitive to light and temperature, and its concentration can be affected by the choice of anticoagulant.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Degradation of this compound | Exposure to light, elevated temperatures. | Collect blood samples in EDTA-containing tubes and protect them from light immediately.[1][2] Use amber or foil-wrapped tubes.[1][2] |
| Improper storage. | Freeze whole blood samples at -20°C or lower if not analyzed within 24 hours.[1][2][3] Samples are stable for at least 28 days when frozen.[1] | |
| Inaccurate this compound Concentration | Patient not fasting. | Ensure patients have fasted for at least 12 hours before blood collection.[1][2] |
| Recent vitamin supplement intake. | Advise patients to avoid vitamin supplements for 12 hours prior to sample collection.[1][2] | |
| Hemolysis. | Freeze EDTA whole blood or heparinized blood samples for at least 12 hours to ensure they are hemolysis-free before proceeding with preparation.[4] | |
| Interference from Anticoagulant | Use of anticoagulants other than EDTA. | Use lavender-top (EDTA) tubes for blood collection.[1][5] EDTA is preferred by some as it may inhibit phosphatase activity, preventing the cleavage of this compound phosphate esters.[6] |
Experimental Workflow for Sample Collection
Caption: Workflow for proper blood sample collection and storage for this compound analysis.
Sample Preparation
Proper sample preparation is critical for releasing this compound from its bound forms and removing interfering substances. Incomplete extraction or protein precipitation can lead to significant underestimation of this compound levels.
Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete this compound Extraction | This compound and its phosphate esters are bound to proteins. | Protein precipitation is required. Use perchloric acid or trichloroacetic acid (TCA) for effective protein removal and release of this compound.[7] |
| Phosphorylated forms of this compound (ThMP, ThDP, ThTP) are not converted to free this compound (if total this compound is desired). | For total this compound measurement, treat samples with an enzyme like acid phosphatase to dephosphorylate the esters.[6] | |
| Interference from Matrix Components | Complex sample matrices (e.g., food, tissues) can contain interfering compounds. | Employ solid-phase extraction (SPE) for sample clean-up. Options include reverse-phase, ion-pairing, or weak cation exchange columns.[7] |
| This compound Degradation during Preparation | This compound is unstable in alkaline conditions. | Maintain an acidic pH during sample preparation to improve stability.[8] |
Protocol: this compound Extraction from Whole Blood for HPLC Analysis
-
Hemolysis: Freeze 250 µL of EDTA whole blood for at least 12 hours to ensure complete hemolysis.[4]
-
Protein Precipitation: Add an equal volume of cold 10% trichloroacetic acid (TCA) or 7% perchloric acid to the hemolyzed blood.[4][7]
-
Vortex: Mix thoroughly for 30 seconds.
-
Incubation: Incubate on ice for 10-30 minutes.
-
Centrifugation: Centrifuge at 10,000 x g to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully collect the supernatant for analysis.
-
Neutralization (if using acid): Neutralize the supernatant with a suitable reagent before injection into the HPLC system.[4]
Logical Diagram for Sample Preparation Troubleshooting
Caption: Decision tree for troubleshooting low this compound recovery during sample preparation.
Chromatographic Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) is a common method for quantifying this compound and its phosphate esters.[6][9] Variability can be introduced by the mobile phase, column, or detector.
Common HPLC Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column degradation, sample overload, inappropriate mobile phase pH. | Use a guard column to protect the analytical column. Ensure the mobile phase pH is appropriate for this compound's stability (acidic).[8] Check for sample overload by injecting a more dilute sample. |
| Shifting Retention Times | Inconsistent mobile phase composition, temperature fluctuations, column equilibration issues. | Prepare fresh mobile phase daily.[8] Use a column oven to maintain a stable temperature. Ensure the column is adequately equilibrated between runs.[10] |
| Loss of Resolution | Column aging, change in mobile phase composition. | Replace the column. Prepare fresh mobile phase and ensure accurate composition.[10] |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | Use high-purity solvents. Flush the injector and system. Run blank injections to identify the source of contamination.[8][10] |
| No or Low Signal | Detector issue (e.g., lamp failure), incorrect wavelength, leak in the system. | Check the detector lamp status. Ensure the correct wavelength is set (around 245 nm for UV detection of this compound).[11] Perform a system leak check.[10] |
Thiochrome Fluorescence Detection
For enhanced sensitivity and specificity, this compound is often oxidized to the fluorescent compound thiochrome.[6][12] This can be done pre- or post-column.
-
Oxidation Reaction: this compound is oxidized under alkaline conditions, typically using potassium ferricyanide.[12][13]
-
Fluorescence Detection: Thiochrome is detected with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[12]
Signaling Pathway of Thiochrome Conversion
Caption: Conversion of this compound to fluorescent thiochrome for sensitive detection.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for assessing this compound status?
A1: Liquid chromatography with tandem mass spectrometry (LC-MS/MS) analysis of this compound diphosphate (TDP) in whole blood is considered the most sensitive, specific, and precise method for determining this compound nutritional status.[2] Whole blood is preferred over plasma or serum because the majority of this compound is located in red blood cells as TDP.[2][5][14]
Q2: Why are my this compound results consistently higher than expected?
A2: This could be due to a calculation or dilution error.[8] Another possibility is the degradation of this compound in your standard solutions, which would lead to an inaccurate standard curve. This compound is less stable in alkaline solutions, so ensure your standards are prepared in an acidic buffer and stored properly.[8] Also, verify the purity and moisture content of your this compound standard.[8]
Q3: Can other B vitamins interfere with my this compound measurement?
A3: In HPLC, if chromatographic conditions are not optimized, other B vitamins or compounds in the sample matrix could co-elute with this compound, causing interference.[8] For fluorescence-based assays, interference can occur from other fluorescent compounds in the sample. Proper sample clean-up and optimized chromatography are essential to minimize interference.[15]
Q4: What are the acceptable reference ranges for this compound in whole blood?
A4: While reference ranges can vary slightly between laboratories, a typical range for total this compound in whole blood is 75 to 195 nmol/L, and for this compound diphosphate (TDP) is 70 to 180 nmol/L.[14][16]
Q5: How can I improve the fluorescence yield of thiochrome?
A5: Including a miscible organic solvent like methanol or ethanol in the alkaline oxidation media can improve the yield of thiochrome and increase its fluorescence intensity.[6]
Summary of this compound Measurement Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC with UV Detection | Separates this compound from other compounds, followed by UV absorbance measurement (~245 nm).[11] | Widely available detector.[11] | Lower sensitivity and specificity compared to fluorescence or MS.[12] |
| HPLC with Fluorescence Detection | Chemical oxidation of this compound to fluorescent thiochrome, followed by HPLC separation and fluorescence detection.[6][12] | High sensitivity and specificity.[12][13] | Requires an additional derivatization step.[9] |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection. | Considered the gold standard for sensitivity, specificity, and precision.[2] | Requires more specialized and expensive equipment. |
| Erythrocyte Transketolase Activity (ETKA) Assay | A functional assay that measures the activity of the this compound-dependent enzyme transketolase before and after the addition of TDP.[12][16] | Measures functional this compound status. | Considered less sensitive and precise than direct measurement methods; can be affected by other factors.[2][16] |
| Microbiological Assay | Measures the growth of microorganisms that require this compound.[6][12] | Can be very sensitive. | Slow (requires incubation period), and can lack specificity as some organisms respond to this compound precursors.[12] |
References
- 1. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 2. mayocliniclabs.com [mayocliniclabs.com]
- 3. sceti.co.jp [sceti.co.jp]
- 4. eppendorf.com [eppendorf.com]
- 5. labcorp.com [labcorp.com]
- 6. This compound Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. troubles with B vitamins - Chromatography Forum [chromforum.org]
- 9. Determination of this compound by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. A Simplified, Specific HPLC Method of Assaying this compound and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound analysis [this compound.dnr.cornell.edu]
- 13. researchgate.net [researchgate.net]
- 14. Hiding in Plain Sight: Modern this compound Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vitamin B1 (this compound): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Technical Support Center: Optimizing Thiamine Dosage for In Vivo Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing thiamine (Vitamin B1) dosage in in vivo experiments. It includes frequently asked questions and troubleshooting guides to address common challenges encountered in study design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the physiological role of this compound and why is it critical for in vivo studies?
This compound is a water-soluble vitamin that is essential for cellular energy metabolism.[1] Its active form, this compound pyrophosphate (TPP) or this compound diphosphate (ThDP), is a critical cofactor for several key enzymes involved in the metabolism of carbohydrates, fats, and amino acids.[1][2][3] These enzymes include pyruvate dehydrogenase and α-ketoglutarate dehydrogenase in the Krebs cycle, and transketolase in the pentose phosphate pathway.[1][4]
Given its central role in energy production, tissues with high energy requirements, such as the brain, heart, and peripheral nerves, are particularly vulnerable to this compound deficiency.[5][6][7] Therefore, ensuring optimal this compound status is crucial for maintaining the health and metabolic stability of animal models, which is fundamental for the validity and reproducibility of experimental results.
Q2: What are the typical recommended this compound dosages for common animal models?
This compound dosage can vary significantly depending on the species, age, health status, and experimental design. The following table summarizes some reported dosage ranges. It is important to note that these are general guidelines, and the optimal dose for a specific study may need to be determined empirically.
| Animal Model | Route of Administration | Dosage Range | Notes |
| Mice | Oral (in drinking water) | 200 mg/kg/day | Used in a mouse model of PTSD.[8] |
| Oral (gavage) | 50-100 mg/kg/day | Investigated for effects on obesity in mice on a high-fat, high-fructose diet.[9][10] | |
| Intraperitoneal (injection) | 1 mg/10 g body weight | To reverse this compound deficiency.[11] | |
| Rats | - | - | High-dose this compound has been shown to counter dyslipidemia in diabetic rats.[9][10] |
| Dogs | Parenteral | 50-1250 mg/day | Wide range reported in the literature.[12] A typical dose described for clinical cases is 100-600 mg.[4] |
| Cats | Parenteral | 20-300 mg/day | Cats require approximately three times more this compound than dogs.[5][12] Doses of 25-150 mg have been used in clinical cases.[4] |
Q3: What factors can influence the required this compound dosage in my experiment?
Several factors can alter the this compound requirements of laboratory animals and should be considered when designing experiments:
-
Diet Composition: High-carbohydrate diets, particularly those with highly processed sugars, increase the metabolic demand for this compound.[1]
-
Metabolic Stress: Conditions such as infection, sepsis, and strenuous exercise can increase this compound consumption and lead to a state of deficiency.[6][7]
-
Disease Models: Certain disease models, like diabetes, can impair this compound uptake and increase its clearance, leading to lower plasma this compound levels.[1]
-
Drug Interactions: Some drugs, like diuretics, can increase the urinary excretion of this compound.[5][6]
-
Gastrointestinal Health: Malabsorptive diseases can reduce the ability to absorb dietary this compound.[5]
Q4: How can I assess the this compound status of my animals?
Several methods are available to assess this compound status, each with its own advantages and limitations.
| Assessment Method | Sample Type | Principle | Advantages | Disadvantages |
| Erythrocyte Transketolase Activity (ETKA) Assay | Whole blood | A functional assay that measures the activity of the this compound-dependent enzyme transketolase in red blood cells.[13][14] | Provides a functional measure of this compound status.[15] | Can be less precise and lacks standardization across labs.[15] |
| High-Performance Liquid Chromatography (HPLC) | Whole blood, erythrocytes, plasma, urine | Directly measures the concentration of this compound and its phosphate esters (ThMP, TPP/ThDP).[1][13] | Considered the most common and direct method for assessing this compound status.[13] | Requires specialized equipment.[15] |
| Urinary this compound Excretion | Urine | Measures the amount of this compound excreted in the urine over a 24-hour period. | Non-invasive. | Can be influenced by recent dietary intake. |
Q5: What are the clinical signs of this compound deficiency?
Early signs of this compound deficiency can be nonspecific and include anorexia, weight loss, and vomiting.[5] As the deficiency progresses, more severe neurological and cardiovascular signs may appear.
-
Neurological Signs: Ataxia (uncoordinated movements), cervical ventroflexion (in cats), anisocoria (unequal pupil size), mydriasis (dilated pupils), and decreased pupillary light reflexes are common.[5] In severe cases, it can lead to Wernicke's encephalopathy, characterized by confusion, ataxia, and ocular abnormalities.[16]
-
Cardiovascular Signs: this compound deficiency can lead to high-output heart failure, a condition known as wet beriberi.[1]
Troubleshooting Guide
Problem: My animals are exhibiting neurological symptoms such as ataxia and confusion.
Possible Cause: These symptoms are classic signs of this compound deficiency, which can severely affect the central and peripheral nervous systems.[5][16]
Troubleshooting Steps:
-
Review the Diet: Ensure the diet provides adequate this compound. High-carbohydrate diets can increase this compound requirements.[1]
-
Assess this compound Status: Use a reliable method like HPLC to measure this compound levels in whole blood or erythrocytes.[13]
-
Administer a Therapeutic Trial: If this compound deficiency is suspected, parenteral administration of this compound should be initiated promptly.[5] Improvement in clinical signs following supplementation can help confirm the diagnosis.[17]
-
Consider Underlying Conditions: Rule out other potential causes of neurological dysfunction.
Problem: I am not observing the expected therapeutic effect of my this compound supplementation.
Possible Cause: The lack of response could be due to several factors, including insufficient dosage, poor bioavailability, or impaired utilization.
Troubleshooting Steps:
-
Check the Dosage and Route of Administration: Oral this compound has limited bioavailability, with a maximum of about 4.5 mg absorbed from a single oral dose exceeding 30 mg.[16][18] For acute deficiency or in animals with impaired gastrointestinal absorption, parenteral (intravenous, intramuscular, or subcutaneous) administration is recommended.[4][16]
-
Evaluate for Magnesium Deficiency: Magnesium is a necessary cofactor for the conversion of this compound to its active form, TPP.[1] Magnesium deficiency can therefore lead to a poor response to this compound supplementation.
-
Re-evaluate the Diagnosis: If there is no response to adequate this compound supplementation, consider alternative or concurrent diagnoses.
Problem: My experimental protocol involves a high-fat diet. Do I need to adjust the this compound dosage?
Possible Cause: While high-carbohydrate diets are well-known to increase this compound requirements, high-fat diets can also influence metabolic pathways where this compound is a cofactor.
Troubleshooting Steps:
-
Monitor this compound Status: Proactively monitor the this compound status of animals on a high-fat diet.
-
Consider Supplementation: A study in mice found that high-dose this compound supplementation could alleviate obesity induced by a high-fat and high-fructose diet.[9][10] This suggests that increased this compound intake may be beneficial in such models.
Problem: I am unsure of the best way to administer this compound in my study.
Possible Cause: The choice of administration route depends on the experimental goals and the condition of the animals.
Troubleshooting Steps:
-
For Prophylactic Use or Maintenance: Oral administration in the diet or drinking water is often sufficient for long-term maintenance in healthy animals.
-
For Therapeutic Use or in Case of Malabsorption: Parenteral administration (IV, IM, or SC) is preferred to ensure rapid and complete absorption, bypassing potential gastrointestinal issues.[4][16] IV administration should be done cautiously as it can have dose-dependent hemodynamic effects.[4]
Experimental Protocols
Protocol: Induction and Reversal of this compound Deficiency in Mice
This protocol is adapted from a study investigating neurodegeneration induced by this compound deficiency.[11]
Materials:
-
This compound-deficient diet
-
Standard this compound-containing diet
-
This compound hydrochloride solution (for injection)
-
Saline solution
-
C57BL/6 mice
Procedure:
-
Induction of this compound Deficiency:
-
House mice individually and provide them with a this compound-deficient diet ad libitum.
-
Administer daily intraperitoneal injections of a this compound antagonist, such as pyrithis compound (optional, to accelerate deficiency).
-
Control animals should receive a this compound-containing diet and daily saline injections.[11]
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of this compound deficiency, such as ataxia and loss of righting reflex.[11]
-
-
Reversal of this compound Deficiency:
-
At the desired time point (e.g., after a specific number of days on the deficient diet), switch the diet back to the standard this compound-containing chow.
-
Administer a daily intraperitoneal injection of this compound hydrochloride (e.g., 1 mg/10 g body weight) for a specified period (e.g., 7 days).[11]
-
Visualizations
Caption: Role of this compound in Key Metabolic Pathways.
Caption: Workflow for a High-Dose this compound Study.
Caption: Troubleshooting Neurological Symptoms.
References
- 1. Hiding in Plain Sight: Modern this compound Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of high-dose oral this compound hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiamin Deficiency - Nutritional Disorders - MSD Manual Professional Edition [msdmanuals.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. dvm360.com [dvm360.com]
- 6. portlandpress.com [portlandpress.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | High-dose this compound supplementation ameliorates obesity induced by a high-fat and high-fructose diet in mice by reshaping gut microbiota [frontiersin.org]
- 10. High-dose this compound supplementation ameliorates obesity induced by a high-fat and high-fructose diet in mice by reshaping gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The Role of this compound and Effects of Deficiency in Dogs and Cats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nutritional Assessment: this compound [nutritionalassessment.org]
- 14. This compound analysis [this compound.dnr.cornell.edu]
- 15. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Prescribing Practices for Adult Patients Admitted to an Internal Medicine Service - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. What is the optimum this compound dose to treat or prevent Wernicke's encephalopathy or Wernicke–Korsakoff syndrome? Results of a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Thiamine Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of thiamine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to increase the oral bioavailability of this compound in animal models?
A1: Lipophilic derivatives of this compound, such as benfotiamine, have demonstrated significantly higher bioavailability compared to water-soluble forms like this compound hydrochloride or mononitrate.[1][2][3][4] Benfotiamine is absorbed more efficiently and results in higher plasma and tissue concentrations of this compound.[2][4][5]
Q2: What are the key pharmacokinetic parameters to measure when assessing this compound bioavailability?
A2: The primary pharmacokinetic parameters to consider are:
-
Cmax (Maximum Concentration): The highest concentration of this compound observed in the plasma or blood.
-
Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total exposure to this compound over time.[4]
Q3: How can I assess the functional this compound status in my animal models?
A3: The erythrocyte transketolase activity coefficient (ETKAC) assay is a sensitive and specific functional biomarker for this compound status.[1][3][6][7][8] This assay measures the activity of the this compound-dependent enzyme transketolase in red blood cells before and after the addition of exogenous this compound diphosphate (ThDP). A high activation coefficient indicates a deficiency in functional this compound.
Q4: What analytical method is most suitable for quantifying this compound and its derivatives in biological samples?
A4: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is the most common and reliable method for measuring this compound and its phosphate esters (ThMP, ThDP, and ThTP) in whole blood, plasma, and tissues.[9][10][11][12][13] This method often involves pre-column derivatization of this compound to thiochrome, a fluorescent compound.
Q5: What are the main transporters involved in intestinal this compound absorption?
A5: this compound is primarily absorbed in the small intestine via two main transporters: this compound Transporter-1 (THTR-1) and this compound Transporter-2 (THTR-2).[14][15][16][17] THTR-1 is located on the basolateral membrane of intestinal cells, while THTR-2 is found on the apical surface.[15]
Troubleshooting Guides
Issue 1: High variability in plasma this compound concentrations between animals in the same treatment group.
-
Question: We are observing significant inter-animal variability in our pharmacokinetic data, even within the same dosage group. What could be the cause?
-
Answer:
-
Genetic Differences: Outbred animal strains can have genetic variations in this compound transporters (THTR-1 and THTR-2), leading to differences in absorption efficiency.[14][17] Consider using inbred strains for more consistent results.
-
Gastrointestinal Health: Underlying gastrointestinal issues can impair this compound absorption.[18] Ensure animals are healthy and free from any intestinal pathologies.
-
Dietary Interactions: Components in the animal feed can interfere with this compound absorption. For example, high-carbohydrate diets can increase this compound requirements, while certain compounds can have a this compound-sparing effect.[18] Standardize the diet across all experimental groups.
-
Anesthesia Effects: The type of anesthesia used can influence this compound pharmacokinetics. For instance, urethan has been shown to induce dose-dependent kinetics, while ether anesthesia does not have the same effect.[19] Be consistent with the anesthetic regimen.
-
Issue 2: Lower than expected bioavailability with a novel this compound prodrug.
-
Question: Our novel lipophilic this compound prodrug is showing poor bioavailability in our rat model. What are the potential reasons?
-
Answer:
-
Incomplete Conversion to this compound: The prodrug may not be efficiently converted to this compound in vivo. Analyze plasma and tissue samples for both the prodrug and free this compound to assess the conversion rate.
-
First-Pass Metabolism: The prodrug could be undergoing extensive first-pass metabolism in the liver, reducing the amount that reaches systemic circulation.
-
Poor Solubility or Dissolution: Even for lipophilic compounds, poor solubility or dissolution in the gastrointestinal tract can limit absorption. Consider formulation strategies to improve its solubility.
-
Transporter Inhibition: The prodrug or its metabolites might be inhibiting the this compound transporters, THTR-1 or THTR-2, paradoxically reducing overall this compound uptake.[16]
-
Issue 3: Difficulty in detecting this compound in plasma samples using HPLC.
-
Question: We are struggling to get a detectable signal for this compound in our plasma samples, especially at lower doses. How can we improve our HPLC method?
-
Answer:
-
Sample Stability: this compound is sensitive to degradation. Ensure blood samples are collected with an appropriate anticoagulant (e.g., EDTA) and processed promptly.[10] Store samples at -70°C or below.
-
Inefficient Thiochrome Derivatization: The conversion of this compound to the fluorescent thiochrome is a critical step. Optimize the reaction conditions, including pH, oxidizing agent concentration, and reaction time.
-
Low Injection Volume or Concentration: If the this compound concentration is below the limit of detection, consider concentrating the sample or increasing the injection volume on the HPLC.
-
Matrix Effects: Components in the plasma matrix can interfere with the analysis. Ensure your sample preparation includes a protein precipitation step (e.g., with trichloroacetic acid) to remove interfering substances.[9]
-
Data Presentation
Table 1: Comparative Bioavailability of this compound Derivatives in Animal Models
| This compound Derivative | Animal Model | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| This compound Hydrochloride | Rat | 10 mg/kg | ~25 | ~1.5 | ~150 | 100 | [5] |
| Benfotiamine | Rat | 10 mg/kg | ~120 | ~1.0 | ~750 | ~500 | [5] |
| Fursultiamine | Rat | 10 mg/kg | ~80 | ~1.2 | ~450 | ~300 | [4] |
| This compound Mononitrate | Human | 100 mg | ~90 | ~1.5 | ~400 | - | [4] |
| Benfotiamine | Human | 100 mg | ~450 | ~1.0 | ~1440 | ~360 | [2][4] |
Note: The values presented are approximate and have been compiled from multiple sources for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
1. Protocol for this compound Measurement in Whole Blood by HPLC
This protocol is adapted from established methods for the quantification of this compound and its phosphate esters.[9][10][11]
-
Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
To 0.2 mL of whole blood, add 0.2 mL of 0.2 mol/L potassium acetate (pH 4.5) and 0.2 mL of 10% trichloroacetic acid (TCA).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Thiochrome Derivatization:
-
To 0.2 mL of the supernatant, add 0.03 mL of 4 mol/L sodium acetate.
-
Add 0.02 mL of freshly prepared cyanogen bromide solution.
-
Immediately add 0.02 mL of 2 mol/L NaOH to facilitate the conversion to thiochrome.
-
-
HPLC Conditions:
-
Column: Polyamino-filled column (e.g., Asahipack NH2P-50 4E, 4.6 mm ID x 250 mm L).
-
Mobile Phase: Isocratic elution with a mixture of 90 mmol/L, pH 8.6 phosphate buffer and acetonitrile (40:60, v/v).
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40°C.
-
Detection: Fluorescence detector with excitation at 365 nm and emission at 450 nm.
-
2. Protocol for Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This protocol is a summary of the detailed method for assessing functional this compound status.[1][3][6][7][8]
-
Preparation of Hemolysate:
-
Collect whole blood in heparinized tubes.
-
Centrifuge to separate plasma and buffy coat, which are then discarded.
-
Wash the remaining erythrocytes three times with cold 0.9% NaCl solution.
-
Lyse the packed red blood cells with a suitable lysis buffer.
-
Centrifuge to remove cell debris and collect the supernatant (hemolysate).
-
-
Enzyme Activity Measurement:
-
The assay measures the rate of NADH oxidation by monitoring the decrease in absorbance at 340 nm.
-
Two parallel reactions are set up for each sample:
-
Basal Activity: Hemolysate is incubated with ribose-5-phosphate as a substrate.
-
Stimulated Activity: Hemolysate is incubated with ribose-5-phosphate and an excess of this compound diphosphate (ThDP).
-
-
The change in absorbance over time is recorded for both reactions.
-
-
Calculation of ETKAC:
-
ETKAC = (Stimulated Activity) / (Basal Activity)
-
An ETKAC value greater than 1.25 is generally indicative of this compound deficiency.
-
Mandatory Visualizations
Caption: Experimental workflow for a this compound bioavailability study.
Caption: this compound absorption pathway in the small intestine.
Caption: Troubleshooting guide for this compound bioavailability studies.
References
- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound derivatives especially of benfotiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status. [repository.cam.ac.uk]
- 7. Nutritional Assessment: this compound [nutritionalassessment.org]
- 8. Protocol and application of basal erythrocyte transketolase activity to improve assessment of this compound status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. j-jabs.umin.jp [j-jabs.umin.jp]
- 10. [this compound and its derivates in cattle blood measured by HPLC in healthy animals, in patients suffering from CCN and in their cohorts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Rapid HPLC measurement of this compound and its phosphate esters in whole blood. | Semantic Scholar [semanticscholar.org]
- 12. HPLC Method for Analysis of this compound on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. Relative contribution of THTR-1 and THTR-2 in thiamin uptake by pancreatic acinar cells: studies utilizing Slc19a2 and Slc19a3 knockout mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medicationsandnutrition.com [medicationsandnutrition.com]
- 16. THTR1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 17. Impaired intestinal vitamin B1 (thiamin) uptake in thiamin transporter-2-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dvm360.com [dvm360.com]
- 19. This compound whole blood and urinary pharmacokinetics in rats: urethan-induced dose-dependent pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiamine-related behavioral tests.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound-deficient animals displaying significant motor impairments that could be confounding the results of cognitive tests?
A1: this compound deficiency (TD) classically induces neurological damage that manifests as motor disturbances, including ataxia and loss of righting reflex. These motor deficits can interfere with performance in cognitive tasks that rely on motor activity, such as the Morris water maze. It is crucial to conduct motor function assessments, like the rotarod test, to evaluate the extent of motor impairment before proceeding with cognitive testing.
Q2: How can I differentiate between genuine cognitive deficits and poor performance due to motor dysfunction in my this compound-deficient models?
A2: To dissect cognitive from motor deficits, a comprehensive behavioral test battery is recommended. This involves pairing a cognitive test with a motor function test. For instance, couple the Morris water maze with the rotarod test. If an animal performs poorly on both, it is likely that a motor deficit is a significant contributing factor. Additionally, including control tasks within your cognitive assay, such as a visible platform trial in the Morris water maze, can help assess motivation and sensorimotor function.
Q3: What is the typical timeframe for inducing this compound deficiency to observe behavioral changes without causing severe, irreversible health complications in the animals?
A3: The onset and severity of behavioral and neurological signs of this compound deficiency can vary depending on the animal model, age, and method of induction (e.g., diet-based or use of this compound antagonists like pyrithis compound). Generally, behavioral deficits can be observed within 2-4 weeks of a this compound-deficient diet. It is critical to monitor the animals daily for clinical signs of deficiency, such as weight loss and ataxia, to prevent severe suffering.
Q4: Are there known sex-specific differences in the behavioral outcomes of this compound deficiency?
A4: Research suggests that there can be sex-dependent responses to this compound deficiency. For example, some studies have indicated that female rodents may be more resilient to the neurotoxic effects of this compound deficiency compared to males. Therefore, it is important to include both sexes in your experimental design or to state the rationale for using a single sex.
Q5: How do different methods of inducing this compound deficiency, such as a this compound-deficient diet versus the use of a this compound antagonist like pyrithis compound, impact behavioral results?
A5: Both methods effectively induce this compound deficiency, but the onset and severity of symptoms can differ. A this compound-deficient diet typically leads to a more gradual onset of deficiency, whereas this compound antagonists like pyrithis compound can induce a more rapid and severe deficiency. The choice of induction method should be aligned with the specific research question and experimental timeline.
Troubleshooting Guides
Problem: High variability in behavioral data within the same experimental group.
| Possible Causes | Solutions |
| Inconsistent administration of the this compound-deficient diet. | Ensure accurate and consistent preparation and delivery of the diet to all animals. |
| Variations in animal handling and habituation procedures. | Standardize handling protocols and ensure all animals are adequately habituated to the testing environment and equipment. |
| Environmental stressors in the housing or testing rooms. | Maintain a stable environment with controlled light-dark cycles, temperature, and noise levels. |
Problem: Animals appear unmotivated to perform the required tasks in behavioral assays.
| Possible Causes | Solutions |
| Severe motor impairments or general malaise due to advanced this compound deficiency. | Conduct a thorough health assessment before each test. Consider using less physically demanding behavioral paradigms. |
| Lack of appropriate incentive or aversive stimuli. | Ensure the motivational cues (e.g., water temperature in the Morris water maze) are appropriate for the task and the animal model. |
| Sensory deficits, such as impaired vision. | Include sensory controls in your experimental design to rule out sensory impairments as a confounding factor. |
Quantitative Data Summary
Table 1: Representative Data from a Morris Water Maze Test
| Group | Latency to Find Platform (seconds) | Time in Target Quadrant (seconds) |
| Control | 15.2 ± 2.1 | 25.8 ± 3.4 |
| This compound-Deficient | 45.7 ± 5.3 | 12.1 ± 2.9 |
Table 2: Representative Data from an Elevated Plus Maze Test
| Group | Time in Open Arms (seconds) | Number of Open Arm Entries |
| Control | 18.3 ± 2.5 | 10.1 ± 1.8 |
| This compound-Deficient | 8.9 ± 1.7 | 4.2 ± 1.1 |
Table 3: Representative Data from a Rotarod Test
| Group | Latency to Fall (seconds) |
| Control | 180.5 ± 15.2 |
| This compound-Deficient | 55.3 ± 9.8 |
Detailed Experimental Protocols
1. Morris Water Maze (MWM)
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water, with a hidden platform submerged 1-2 cm below the surface. Extra-maze cues are placed around the room.
-
Procedure:
-
Acquisition Phase (4-5 days): Animals are given 4 trials per day to find the hidden platform from different starting positions. If an animal does not find the platform within 60-90 seconds, it is gently guided to it.
-
Probe Trial (24 hours after last acquisition trial): The platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
-
Key Parameters to Record: Latency to find the platform, swim speed, and time spent in the target quadrant.
2. Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
The animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for 5 minutes.
-
An overhead camera records the session for later analysis.
-
-
Key Parameters to Record: Time spent in the open arms versus the closed arms, and the number of entries into each arm type.
3. Rotarod Test
-
Objective: To assess motor coordination and balance.
-
Apparatus: A rotating rod that can be set to a constant or accelerating speed.
-
Procedure:
-
Training Phase: Animals are habituated to the rotarod at a low, constant speed for a few sessions.
-
Testing Phase: The rod's speed is gradually accelerated (e.g., from 4 to 40 rpm over 5 minutes).
-
-
Key Parameters to Record: The latency to fall off the rotating rod.
Visualizations
Caption: Experimental workflow for this compound-related behavioral studies.
Caption: Troubleshooting logic for inconsistent behavioral results.
Technical Support Center: Minimizing Oxidative Degradation of Thiamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preserving thiamine stability during experiments and formulation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound stock solution is showing rapid degradation. What are the primary factors I should investigate?
A1: Rapid this compound degradation is a common issue and is typically influenced by several key factors. This compound is susceptible to degradation by heat, light, and alkaline pH.[1] First, review the pH of your solution. This compound is significantly more stable in acidic conditions (pH 3) compared to neutral or alkaline conditions (pH 6 and above).[1][2] Second, consider the storage temperature. Elevated temperatures accelerate the degradation process.[1][3] Finally, assess for the presence of metal ions, as even trace amounts of ions like copper (Cu²⁺, Cu⁺) and iron (Fe²⁺, Fe³⁺) can catalyze oxidative degradation.[4][5]
Q2: I'm observing a yellow discoloration and a distinct odor in my this compound formulation. What could be the cause?
A2: The yellowing and potent aroma are likely due to the formation of degradation products. This compound degradation can follow different pathways depending on the conditions, leading to various breakdown products, some of which are sulfur-containing compounds responsible for strong odors.[6] This is a clear indicator of significant this compound loss. To mitigate this, it is crucial to control the formulation's pH, protect it from light, and store it at reduced temperatures.[1][7]
Q3: Can the choice of this compound salt (mononitrate vs. chloride hydrochloride) impact its stability?
A3: Yes, the salt form can influence stability, primarily due to its effect on the solution's pH.[6] this compound chloride hydrochloride (TClHCl) generally creates a more acidic environment in solution compared to this compound mononitrate (TMN), which can contribute to greater stability.[6][8] For example, in one study, after 5 days at 80°C in 27 mg/mL solutions, 94% of TClHCl remained compared to only 32% of TMN.[6]
Q4: How can I minimize this compound degradation in a solution that needs to be at a neutral pH?
A4: Maintaining this compound stability at neutral pH is challenging. At pH 7, the time for a 10% loss of this compound can be as short as 3 weeks in a 0.1 M phosphate buffer at 25°C.[9] If a neutral pH is required, consider the following strategies:
-
Use of Antioxidants: Incorporate antioxidants to scavenge free radicals.[10][11] While this compound itself has some antioxidant properties, the addition of other antioxidants may offer protection.[10]
-
Chelating Agents: If metal ion contamination is suspected, add a chelating agent like EDTA to sequester the metal ions and prevent them from catalyzing oxidation.
-
Deoxygenation: The presence of oxygen can contribute to oxidative degradation.[6][12] Purging your solution and the container headspace with an inert gas like nitrogen or argon can help minimize this.[11]
-
Buffer Selection: At neutral pH, citrate buffers have been shown to provide greater this compound stability compared to phosphate buffers.[9]
Q5: Are there specific analytical methods to monitor this compound degradation?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and its degradation products.[1][4] A typical method involves a C18 column with a UV detector set at 254 nm.[3][5] An alternative highly sensitive method involves the pre-column derivatization of this compound to thiochrome, which is a highly fluorescent compound, allowing for fluorescence detection.[13][14]
Data Presentation: this compound Stability Under Various Conditions
The following tables summarize quantitative data on this compound degradation, providing a clear comparison of its stability under different experimental parameters.
Table 1: Effect of pH and Temperature on this compound Degradation
| This compound Salt Form | Concentration (mg/mL) | pH | Temperature (°C) | Storage Time | % this compound Remaining | Reference |
| This compound Mononitrate | 27 | ~6-7 | 80 | 5 days | 32% | [6] |
| This compound Chloride HCl | 27 | ~2-3 | 80 | 5 days | 94% | [6] |
| This compound (unspecified) | 1 | 3 | 60 | ~100 days | ~90% | [1] |
| This compound (unspecified) | 1 | 6 | 60 | ~100 days | ~20% | [1] |
| This compound Mononitrate | N/A | 4 | 25 | 79 weeks | 90% | [9] |
| This compound Mononitrate | N/A | 7 | 25 | 3 weeks | 90% | [9] |
Table 2: Influence of Metal Ions on this compound Stability After 7 Days
| Metal Ion | Concentration (mg/L) | Temperature (°C) | % this compound Remaining | Reference |
| CuCl | 50 | 25 | 64.00% | [3] |
| FeCl₃ | 50 | 25 | 78.34% | [3] |
| FeCl₂ | 50 | 40 | 59.76% | [3] |
| FeCl₃ | 50 | 40 | 91.48% | [3] |
| CuCl | 50 | 55 | 61.94% | [3] |
| FeCl₃ | 50 | 55 | 95.98% | [3] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Stability
This protocol outlines a standard method for quantifying this compound in solution to assess its degradation over time.
1. Materials and Reagents:
-
This compound standard
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
HPLC system with a C18 column (e.g., Eclipse XDB C18, 4.6 mm x 150 mm, 5 µm) and UV detector.[3][4]
2. Preparation of Mobile Phase:
-
Solvent A: Prepare a 0.1M ammonium acetate solution in high-purity water. Adjust the pH to 5.8 with 0.1% acetic acid.[3][4]
3. Chromatographic Conditions:
-
Column Temperature: 30°C[3]
-
Injection Volume: 20 µL
-
Elution Program: A gradient elution can be used, for example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B.[3][4]
4. Sample Preparation:
-
Prepare this compound solutions at the desired concentration in the appropriate buffer or formulation vehicle.
-
At specified time points during the stability study, withdraw an aliquot of the sample.
-
Dilute the sample as necessary with the mobile phase to fall within the linear range of the standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Generate a standard curve by injecting known concentrations of the this compound standard.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time, which typically follows first-order kinetics.[3][15]
Visualizations
Caption: Factors influencing and strategies to mitigate this compound degradation.
Caption: Experimental workflow for assessing this compound stability using HPLC.
References
- 1. Effect of pH and concentration on the chemical stability and reaction kinetics of this compound mononitrate and this compound chl… [ouci.dntb.gov.ua]
- 2. Effect of pH and concentration on the chemical stability and reaction kinetics of this compound mononitrate and this compound chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Effect of Metal Ions and Temperature on Stability of this compound Determin" by Jhong Huei Huang [open.clemson.edu]
- 4. open.clemson.edu [open.clemson.edu]
- 5. Effect of metal ions and temperature on this compound stability - American Chemical Society [acs.digitellinc.com]
- 6. "Chemical Stability and Reaction Kinetics of Two this compound Salts (Thiami" by Lisa J. Mauer, Adrienne L. Voelker et al. [docs.lib.purdue.edu]
- 7. Stability of vitamin A, E, C and this compound during storage of different powdered enteral formulas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphization of this compound Mononitrate: A Study of Crystallization Inhibition and Chemical Stability of this compound in this compound Mononitrate Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics of Thiamin Degradation in Solutions under Ambient Storage Conditions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The ways to improve drug stability [repository.usmf.md]
- 12. researchgate.net [researchgate.net]
- 13. This compound analysis [this compound.dnr.cornell.edu]
- 14. This compound Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
Technical Support Center: Thiamine-Dependent Enzyme Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for thiamine-dependent enzyme assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound pyrophosphate (TPP) concentration a critical parameter in my assay?
A1: this compound pyrophosphate (TPP) is the active form of vitamin B1 and a crucial cofactor for this compound-dependent enzymes like transketolase, pyruvate dehydrogenase (PDH), and α-ketoglutarate dehydrogenase (α-KGDH).[1][2][3] The enzyme's catalytic activity is directly dependent on TPP binding to its active site. Insufficient TPP will result in reduced enzyme activity, while excessive concentrations can sometimes lead to substrate inhibition or other artifacts. Optimizing TPP concentration is therefore essential for achieving maximal and reproducible enzyme activity.
Q2: My enzyme activity is consistently low or absent. What are the primary factors I should investigate?
A2: Low or no enzyme activity can stem from several factors. First, confirm the integrity of your enzyme preparation; repeated freeze-thaw cycles can denature the protein.[4] Second, verify the concentration and purity of all reagents, especially the substrate and the cofactor, TPP.[5] Third, ensure your assay buffer composition and pH are optimal for the specific enzyme being studied.[6] Finally, check for the presence of inhibitors in your sample, such as EDTA, azide, or high concentrations of certain detergents.[7]
Q3: How can I minimize high background signals in my colorimetric or fluorometric assay?
A3: High background can obscure your signal and reduce assay sensitivity. To mitigate this, always include a "no-enzyme" or "no-substrate" control to quantify the background. Ensure the purity of your substrates, as contaminants can sometimes react with the detection reagents. For tissue or cell lysates, consider sample preparation techniques like ammonium sulfate precipitation to remove small interfering molecules.[4][8] If using a fluorometric assay, check for autofluorescence from your sample or plate and select appropriate excitation/emission wavelengths to minimize it.[9]
Q4: What is the "TPP effect," and how is it used to assess this compound status?
A4: The "TPP effect" refers to the stimulation of transketolase activity upon the addition of exogenous TPP to a sample.[10] In individuals with this compound deficiency, a significant portion of the transketolase enzyme exists as an inactive apoenzyme (without its TPP cofactor).[11] Adding TPP to the assay mixture reconstitutes the active holoenzyme, leading to a measurable increase in activity. The percentage increase, often called the erythrocyte transketolase activity coefficient (ETKAC), is a functional biomarker for assessing this compound status.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Reproducibility / High Well-to-Well Variability | Pipetting errors, especially with small volumes. | Prepare a master mix for reagents to be added to all wells.[7] Use calibrated pipettes and ensure proper mixing. |
| Incomplete sample homogenization. | For cell or tissue lysates, ensure thorough homogenization using a Dounce homogenizer or sonicator.[7] | |
| Temperature fluctuations during incubation. | Use a temperature-controlled plate reader or water bath to ensure consistent temperature across all wells and experiments.[4] | |
| Assay Signal Drifts or is Unstable | Substrate or product instability. | Check the literature for the stability of your specific substrate and product under your assay conditions (pH, temperature, light exposure). Prepare these reagents fresh if necessary.[5] |
| Reagent degradation. | Some reagents, like NADH or TPP, can be unstable. Store stock solutions appropriately (e.g., at -20°C or -80°C) and keep them on ice during use.[4] Avoid repeated freeze-thaw cycles. | |
| Enzyme Activity Decreases Over Time During Kinetic Read | Substrate depletion. | Ensure the initial substrate concentration is not limiting. If necessary, reduce the enzyme concentration or the reaction time to stay within the linear range of the assay. |
| Product inhibition. | The enzyme may be inhibited by the product of the reaction. Analyze initial rates where product concentration is minimal. | |
| Enzyme instability under assay conditions. | The enzyme may be unstable at the assay temperature or pH over the measurement period. Consider adding stabilizing agents like glycerol or BSA, or perform the assay at a lower temperature.[13][14] |
Quantitative Data Summary
Table 1: Recommended Cofactor & Reagent Concentrations for this compound-Dependent Enzyme Assays
| Enzyme | Cofactor / Reagent | Typical Concentration Range | Notes |
| Pyruvate Dehydrogenase (PDH) Complex | This compound Pyrophosphate (TPP) | 0.2 - 0.5 mM | Essential for the E1 subunit activity.[15] |
| NAD+ | 0.5 - 2 mM | Co-substrate for the E3 subunit.[15] | |
| Coenzyme A (CoA) | 0.1 - 0.5 mM | Accepts the acetyl group from the E2 subunit.[15] | |
| MgCl2 | 1 - 5 mM | Divalent cation required for optimal activity.[15] | |
| α-Ketoglutarate Dehydrogenase (α-KGDH) Complex | This compound Pyrophosphate (TPP) | 0.1 - 0.4 mM | Required for the E1 subunit. |
| NAD+ | 0.5 - 2 mM | Co-substrate for the E3 subunit. | |
| Coenzyme A (CoA) | 0.1 - 0.5 mM | Accepts the succinyl group. | |
| Transketolase (TKT) | This compound Pyrophosphate (TPP) | 0.1 - 0.5 mM | TPP is the central cofactor for the transketolase reaction. |
| Mg2+ | 2 - 10 mM | Required for TPP binding and catalytic activity.[16] |
Table 2: Optimal pH and Temperature for Key Enzymes
| Enzyme | Optimal pH | Optimal Temperature (°C) |
| Pyruvate Dehydrogenase (PDH) Complex | 7.5 - 8.5 | 30 - 37 |
| α-Ketoglutarate Dehydrogenase (α-KGDH) Complex | 7.0 - 7.5 | 37 |
| Transketolase (TKT) | 7.4 - 7.8 | 37 |
Experimental Protocols
General Protocol for a Colorimetric Pyruvate Dehydrogenase (PDH) Activity Assay
This protocol is a representative example based on commercially available kits and published methods.[4][17]
-
Sample Preparation: Homogenize tissue (~10 mg) or cells (~1-2 million) in 100-200 µL of ice-cold PDH Assay Buffer. Centrifuge at 10,000 x g for 5 minutes to pellet insoluble material. Collect the supernatant for the assay.
-
Reagent Preparation:
-
Allow the PDH Assay Buffer to come to room temperature.
-
Prepare a Reaction Mix for each sample and control. For a 50 µL reaction, this typically includes Assay Buffer, a developer, and a substrate mix. Keep the mix on ice.
-
-
Standard Curve: Prepare an NADH standard curve (e.g., 0, 2.5, 5.0, 7.5, 10, 12.5 nmol/well) to quantify the amount of NADH produced by the reaction.
-
Assay Procedure:
-
Add 10-50 µL of the sample supernatant to wells of a 96-well plate. Adjust the volume to 50 µL with PDH Assay Buffer.
-
Include a sample blank control (without substrate) to correct for background absorbance.
-
Add 50 µL of the Reaction Mix to each well.
-
Measure the absorbance at 450 nm in kinetic mode at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Subtract the 0 nmol NADH standard reading from all standards. Plot the standard curve.
-
Subtract the sample blank reading from the sample readings.
-
Calculate the change in absorbance over a linear portion of the kinetic curve.
-
Apply this change to the NADH standard curve to determine the rate of NADH production, which is proportional to PDH activity.
-
Visualizations
Caption: General workflow for a this compound-dependent enzyme assay.
Caption: Role of TPP as a cofactor for key metabolic enzymes.
References
- 1. This compound Assays—Advances, Challenges, and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing this compound pyrophosphate metabolism enhances crop yield and quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hiding in Plain Sight: Modern this compound Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 6. Dosages de l'activité enzymatique [sigmaaldrich.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Transketolase - Wikipedia [en.wikipedia.org]
- 11. This compound pyrophosphate-requiring enzymes are altered during pyrithis compound-induced this compound deficiency in cultured human lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Protectant & Stabilizer-Creative Enzymes [creative-enzymes.com]
- 14. US6294365B1 - Method and formulation for stabilization of enzymes - Google Patents [patents.google.com]
- 15. Detailed evaluation of pyruvate dehydrogenase complex inhibition in simulated exercise conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel insights into transketolase activation by cofactor binding identifies two native species subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mitigating Off-Target Effects of Thiamine Analogs
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of working with thiamine analogs. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you anticipate and mitigate off-target effects in your experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro experiments with this compound analogs.
Issue 1: Unexpected or High Levels of Cytotoxicity
| Potential Cause | Troubleshooting/Solution |
| High concentration of the analog | Determine the IC50 value for your specific cell line using a cytotoxicity assay (e.g., MTT or CellTiter-Glo). Start with a wide range of concentrations to establish a dose-response curve. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cells (typically <0.1%). Always include a vehicle-only control in your experiments.[1] |
| Off-target effects on essential cellular processes | Investigate potential off-target effects such as inhibition of key kinases or disruption of mitochondrial function. See the Experimental Protocols section for relevant assays. |
| Instability of the analog in culture medium | This compound and its analogs can be unstable in culture media, especially at physiological pH and temperature, leading to the formation of cytotoxic degradation products.[2][3][4][5][6] Prepare fresh solutions of the analog for each experiment and minimize exposure to light. Consider performing a time-course experiment to assess the stability of the compound in your specific medium.[7] |
| Cell line sensitivity | Different cell lines can have varying sensitivities to this compound analogs due to differences in metabolism and expression of off-target proteins. If possible, test your analog in multiple cell lines to assess the consistency of its effects. |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting/Solution |
| Precipitation of the analog in culture medium | This compound analogs like benfotiamine have limited aqueous solubility.[1][8] Prepare a high-concentration stock solution in a suitable solvent like DMSO and add it to pre-warmed (37°C) culture medium with vigorous mixing to achieve the final concentration.[8] Visually inspect the medium for any signs of precipitation. |
| Variability in experimental conditions | Ensure consistency in cell seeding density, incubation times, and reagent concentrations. Small variations in these parameters can lead to significant differences in results.[9] |
| Degradation of the analog during storage | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[8] Store stock solutions at -20°C or -80°C, protected from light. |
| Cell culture media components | This compound in the basal media can compete with the analog, affecting its potency.[10][11][12][13] For mechanism-of-action studies, consider using custom this compound-free media and titrating in known amounts of this compound to assess competition. |
Frequently Asked Questions (FAQs)
Q1: How can I confirm that my this compound analog is engaging its intended target in cells?
A1: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. By heating cell lysates treated with your analog to various temperatures and then quantifying the amount of soluble target protein, you can determine if your compound is binding to its intended target.[14]
Q2: What are the most common off-target effects of this compound analogs?
A2: Off-target effects can vary depending on the specific analog. However, some common off-targets include:
-
Kinases: The ATP-binding pocket of many kinases can accommodate this compound analogs, leading to unintended inhibition of signaling pathways. A kinase selectivity profiling assay is recommended to screen for such activities.[15][16][17][18]
-
Mitochondrial proteins: Some this compound analogs can interfere with mitochondrial respiration and other mitochondrial functions.[19] The Seahorse XF Analyzer can be used to assess the impact of your compound on cellular metabolism.
-
This compound transporters: Certain analogs may inhibit the uptake of endogenous this compound, leading to a general this compound deficiency phenotype that may not be directly related to the inhibition of the intended target enzyme.[20][21]
Q3: My this compound analog is not showing the expected effect on a TPP-dependent enzyme in my cellular assay. What could be the reason?
A3: Several factors could contribute to this:
-
Insufficient cellular uptake: The analog may not be efficiently transported into the cells.
-
Metabolic inactivation: The cell line you are using might rapidly metabolize and inactivate the analog.
-
Competition with endogenous this compound: The concentration of this compound in your cell culture medium might be high enough to outcompete your analog for binding to the target enzyme.[10][12][13] Consider using a this compound-free medium for your experiments.
-
Requirement for activation: Some this compound analogs need to be phosphorylated to their active form (e.g., TPP analog) within the cell. The cell line may lack the necessary enzymes for this conversion.[20]
Q4: How do I prepare and handle this compound analogs for in vitro experiments?
A4: Due to their limited aqueous solubility, it is best to dissolve most this compound analogs in an organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[7][8] This stock solution should then be diluted in pre-warmed cell culture medium to the final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.1%).[1] It is recommended to prepare fresh dilutions for each experiment and to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Quantitative Data on this compound Analog Selectivity
The following table summarizes the inhibitory concentrations (IC50) of various this compound analogs against their intended targets and provides cytotoxicity data for comparison. This information can help in selecting the appropriate analog and concentration for your experiments.
| This compound Analog | Target/Assay | IC50 (µM) | Cell Line/Conditions | Cytotoxicity (IC50 in µM) | Cell Line | Reference |
| Oxythis compound | P. falciparum proliferation | 11 | This compound-free medium | >200 | Human Foreskin Fibroblasts (HFF) | [12][13] |
| P. falciparum proliferation | >5000 | 2.97 µM this compound | >200 | HFF | [12][13] | |
| Lewis Lung Carcinoma cell migration | 8.75 | In vitro | Not specified | Not specified | [22] | |
| N3-pyridyl this compound (N3PT) | P. falciparum proliferation | 0.4 | This compound-free medium | >200 | HFF | [10][11][12][13] |
| P. falciparum proliferation | 88 | 2.97 µM this compound | >200 | HFF | [10][11][12][13] | |
| Fursultiamine | P. falciparum proliferation | 12 | 2.97 µM this compound | 38 | HFF | [10][11][12][13] |
| Allithis compound | P. falciparum proliferation | 80 | 2.97 µM this compound | 30 | HFF | [10][11][12][13] |
| Cycotiamine | P. falciparum proliferation | 53 | 2.97 µM this compound | >200 | HFF | [10][11][12][13] |
| 2'-Methylthis compound | HeLa cell growth inhibition | 107 | In vitro | >1500 | Human Fibroblasts | [23] |
| Oxythis compound | HeLa cell growth inhibition | 36 | In vitro | >1500 | Human Fibroblasts | [23] |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is adapted from published methods and can be used to verify the binding of a this compound analog to its intracellular target.[14]
Materials:
-
Cell line expressing the target protein
-
This compound analog of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Western blotting reagents and equipment
-
Antibody specific to the target protein
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the this compound analog at various concentrations or with the vehicle control for a specified time.
-
Harvesting: Wash cells with PBS and harvest by scraping or trypsinization.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Heating: Aliquot the cell lysate into PCR tubes or a 96-well plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Perform SDS-PAGE and Western blotting using an antibody specific to the target protein to detect the amount of soluble target protein at each temperature.
-
Data Analysis: Quantify the band intensities. A shift in the melting curve to a higher temperature in the presence of the this compound analog indicates target engagement.
2. Kinase Selectivity Profiling
To assess off-target kinase inhibition, it is recommended to use a commercial kinase profiling service or an in-house assay such as the ADP-Glo™ Kinase Assay (Promega).
General Workflow:
-
Compound Preparation: Prepare a stock solution of the this compound analog in 100% DMSO. Create a serial dilution of the compound.
-
Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, ATP, and the this compound analog at various concentrations.
-
Detection: After incubation, add a reagent to stop the kinase reaction and detect the amount of ADP produced. The signal is inversely correlated with kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the log of the this compound analog concentration to determine the IC50 value for each kinase.
3. Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR). This protocol is a general guideline and should be optimized for your specific cell type and instrument.
Materials:
-
Seahorse XF Analyzer and consumables (e.g., cell culture plates, sensor cartridges)
-
Cell line of interest
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
This compound analog of interest
-
Mitochondrial stress test compounds: oligomycin, FCCP, and a mixture of rotenone and antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with the this compound analog or vehicle control for the desired duration.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for one hour.
-
Instrument Setup: Hydrate the sensor cartridge and load the mitochondrial stress test compounds into the appropriate ports.
-
Running the Assay: Place the cell culture plate in the Seahorse XF Analyzer and start the assay. The instrument will sequentially inject the mitochondrial inhibitors and measure the OCR.
-
Data Analysis: The Seahorse software will automatically calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. Compare these parameters between the treated and control groups to assess the impact of the this compound analog on mitochondrial function.
Visualizations
Signaling Pathway: this compound Analogs and Cellular Metabolism
The following diagram illustrates how this compound analogs can interfere with central carbon metabolism by inhibiting this compound pyrophosphate (TPP)-dependent enzymes.
Caption: Inhibition of TPP-dependent enzymes by this compound analogs disrupts key metabolic pathways.
Experimental Workflow: Assessing Off-Target Effects
This diagram outlines a logical workflow for investigating the potential off-target effects of a novel this compound analog.
Caption: A workflow for identifying and mitigating off-target effects of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound in Cell Culture [sigmaaldrich.com]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification and characterization of this compound analogs with antiplasmodial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 12. researchgate.net [researchgate.net]
- 13. Identification and characterization of this compound analogs with antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. confluencediscovery.com [confluencediscovery.com]
- 16. biorxiv.org [biorxiv.org]
- 17. biorxiv.org [biorxiv.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound and selected this compound antivitamins — biological activity and methods of synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hiding in Plain Sight: Modern this compound Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Neuroprotective Effects of Thiamine Supplementation: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the neuroprotective effects of thiamine and its more bioavailable derivative, benfotiamine. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound supplementation in neurological disorders. This document summarizes key quantitative data from preclinical and clinical studies, offers detailed experimental protocols for validation, and illustrates the underlying signaling pathways.
I. Comparative Efficacy of this compound and Benfotiamine
This compound and its derivatives have demonstrated neuroprotective properties across a range of preclinical and clinical studies. Benfotiamine, a lipid-soluble this compound derivative, generally exhibits superior bioavailability. The following tables summarize key quantitative findings from studies investigating their efficacy in models of Alzheimer's disease, Parkinson's disease, and general neurotoxicity.
Table 1: Preclinical Efficacy in Neurodegeneration Models
| Model System | Compound | Concentration/Dose | Key Finding | Percentage Improvement vs. Control/Toxin | Citation |
| Paraquat-induced toxicity in neuroblastoma cells | Benfotiamine | 25 µM | Increased cell viability | 25% | [1] |
| Paraquat-induced toxicity in neuroblastoma cells | Benfotiamine | 50 µM | Increased cell viability | 42% | [1] |
| Paraquat-induced toxicity in neuroblastoma cells | Dibenzoylthis compound (DBT) | 5 µM | Increased cell viability | 33% | [1] |
| Paraquat-induced toxicity in neuroblastoma cells | Dibenzoylthis compound (DBT) | 10 µM | Increased cell viability | 58% | [1] |
| Aluminum chloride-induced Alzheimer's rat model | Benfotiamine | 50 mg/kg/day | Reduced escape latency in Morris water maze | Data not specified | [2] |
| Aluminum chloride-induced Alzheimer's rat model | Benfotiamine | 300 mg/kg/day | Reduced escape latency in Morris water maze | Data not specified | [2] |
| Aluminum chloride-induced Alzheimer's rat model | Benfotiamine | 300 mg/kg/day | Decreased brain nitric oxide (NO) levels | Significant decrease (p=0.011) | [2] |
| Aluminum chloride-induced Alzheimer's rat model | Benfotiamine | Not specified | Decreased brain malondialdehyde (MDA) levels | Effective in reduction | [2] |
| Aluminum chloride-induced Alzheimer's rat model | Benfotiamine | Higher dose | Increased brain glutathione (GSH) levels | Elevated to a greater extent | [2] |
| P301S tauopathy mouse model | Benfotiamine | Not specified | Increased motor neuron count | Higher number observed |
Table 2: Clinical Efficacy in Neurodegenerative Diseases
| Disease | Compound | Dosage | Duration | Primary Outcome Measure | Key Result | Citation |
| Mild Cognitive Impairment/Mild Alzheimer's Disease | Benfotiamine | 300 mg, twice daily | 12 months | Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | 43% lower increase in ADAS-Cog score (less cognitive decline) vs. placebo (p=0.125) | [3][4] |
| Mild Cognitive Impairment/Mild Alzheimer's Disease | Benfotiamine | 300 mg, twice daily | 12 months | Clinical Dementia Rating (CDR) | 77% lower worsening in CDR score vs. placebo (p=0.034) | [3][4] |
| Mild Cognitive Impairment/Mild Alzheimer's Disease | Benfotiamine | 300 mg, twice daily | 12 months | Advanced Glycation Endproducts (AGEs) | Significant reduction in the increase of AGEs vs. placebo (p=0.044) | [3][4][5] |
| Parkinson's Disease | High-dose this compound (intramuscular) | 100 mg, twice a week | Not specified | Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor) | Mean score improved from 21.6 to 11.8 (p < 0.00001) | [6] |
| Parkinson's Disease | High-dose this compound (intramuscular) | 100 mg, twice a week | Not specified | Unified Parkinson's Disease Rating Scale (UPDRS) Part II (Activities of Daily Living) | Mean score improved from 12.5 to 7.7 (p < 0.001) | [6] |
| Parkinson's Disease | High-dose this compound (parenteral) | Not specified | 15 days | Unified Parkinson's Disease Rating Scale (UPDRS) Total | Score reduction ranging from 31% to 71.4% | [7] |
II. Key Signaling Pathways in this compound-Mediated Neuroprotection
The neuroprotective effects of this compound and its derivatives are attributed to their roles in several key signaling pathways. These include the activation of the antioxidant Nrf2/ARE pathway and the inhibition of the pro-inflammatory and pro-apoptotic GSK-3β signaling pathway.
References
- 1. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. The role of glycogen synthase kinase 3 beta in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The dual role of glycogen synthase kinase-3 beta (GSK3β) in neurodegenerative pathologies: interplay between autophagy and disease progression [frontiersin.org]
- 5. Nrf2 Signaling and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycogen Synthase Kinase 3β Involvement in Neuroinflammation and Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiamine and Its Synthetic Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of thiamine (vitamin B1) and its prominent synthetic derivatives. This document examines the pharmacokinetic profiles, mechanisms of action, and therapeutic potentials of these compounds, supported by experimental data and detailed methodologies.
This compound is a water-soluble vitamin essential for crucial metabolic processes, including carbohydrate metabolism and neuronal function. Its active form, this compound pyrophosphate (TPP), acts as a vital coenzyme for several enzymes. However, the clinical utility of standard this compound can be limited by its low bioavailability. To overcome this, lipid-soluble derivatives have been synthesized, demonstrating enhanced absorption and tissue distribution. This guide focuses on a comparative analysis of this compound and its key synthetic derivatives: benfotiamine, sulbutiamine, and fursultiamine.
Comparative Bioavailability and Pharmacokinetics
The primary advantage of synthetic this compound derivatives lies in their enhanced lipophilicity, which facilitates absorption across the intestinal wall, leading to superior bioavailability compared to water-soluble this compound salts like this compound hydrochloride.[1] This increased bioavailability results in higher plasma concentrations of this compound, making these derivatives more effective for therapeutic use.[1]
Benfotiamine, a synthetic S-acyl derivative, is particularly well-absorbed and has been shown to produce maximum plasma this compound levels approximately five times higher than this compound hydrochloride.[1] Its bioavailability is about 3.6 times greater than that of this compound hydrochloride and is also considered superior to other lipophilic derivatives like fursultiamine.[1][2] Fursultiamine and sulbutiamine are this compound disulfide derivatives that also exhibit improved bioavailability over standard this compound.[3]
Below is a summary of key pharmacokinetic parameters for this compound and its derivatives, compiled from various studies. It is important to note that direct comparisons should be made with caution, as study designs, dosages, and analytical methods may vary.
| Compound | Dose | Cmax (nmol/L) | Tmax (hours) | AUC (nmol/L·h) | Bioavailability Relative to this compound HCl | Key Pharmacokinetic Feature |
| This compound HCl | 100 mg | 40 ± 11 | 3.43 ± 1.69 | 214 ± 69 | 1 | Water-soluble, low bioavailability (3.7% to 5.3%).[4] |
| 500 mg | 95 ± 27 | 4.14 ± 1.57 | 623 ± 178 | Absorption involves both active and passive transport.[4] | ||
| 1500 mg | 385 ± 188 | 4.14 ± 0.90 | 2046 ± 1222 | High doses can achieve high blood levels.[4] | ||
| Benfotiamine | 100 mg | ~200 | ~1.0 | ~800 | ~3.6x | Rapid and significantly higher absorption than this compound and other derivatives.[1][2] |
| 150 mg | Not specified | 1.0 - 2.0 | Dose-proportional | Does not significantly increase this compound levels in the brain.[3][5] | ||
| Fursultiamine | 100 mg | ~100 | ~2.5 | ~600 | Higher than this compound | Slower absorption compared to benfotiamine.[2] |
| Varies | Varies | Varies | Varies | Higher than this compound | Can cross the blood-brain barrier.[6] | |
| Sulbutiamine | Varies | Varies | Varies | Varies | Higher than this compound | Readily crosses the blood-brain barrier due to its lipophilic nature.[7][8] |
Note: The values presented are approximations derived from various sources for comparative purposes. Please refer to the original studies for precise data.[2][4][5]
Mechanisms of Action and Therapeutic Applications
While all derivatives ultimately elevate intracellular this compound levels, their distinct structures and metabolic pathways lead to different therapeutic profiles.
Benfotiamine is an S-acyl thioester that, after absorption, is converted to S-benzoylthis compound and then to this compound.[9] Its primary mechanism of action involves the activation of the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[3][10] By enhancing transketolase activity, benfotiamine helps to divert excess glucose metabolites away from pathways that lead to the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications.[3][10] This makes benfotiamine a promising agent for the management of diabetic neuropathy, nephropathy, and retinopathy.[9] It also exhibits antioxidant and anti-inflammatory properties.[9]
Sulbutiamine is a synthetic disulfide derivative composed of two modified this compound molecules.[7] Its high lipophilicity allows it to effectively cross the blood-brain barrier, leading to increased levels of this compound and its phosphate esters in the brain.[8][11] Sulbutiamine's mechanism of action is linked to the modulation of neurotransmitter systems.[11] It has been shown to potentiate cholinergic activity in the hippocampus, which is crucial for memory formation.[11] Additionally, it modulates dopaminergic and glutamatergic transmission in the prefrontal cortex.[7][11] These properties contribute to its nootropic effects, including improved memory, reduced fatigue, and enhanced mood.[7][8] It is primarily investigated for its potential in treating asthenia (chronic fatigue) and certain cognitive deficits.[7]
Fursultiamine (this compound tetrahydrofurfuryl disulfide) is another lipophilic disulfide derivative that demonstrates enhanced bioavailability and the ability to cross the blood-brain barrier.[6] It is converted to this compound within the body and subsequently to TPP, supporting cellular energy metabolism.[6] Fursultiamine has been studied for its potential in treating conditions associated with this compound deficiency, including beriberi and Wernicke's encephalopathy, as well as for its supportive role in managing fatigue.[6]
Experimental Protocols
Quantification of this compound and its Derivatives in Human Plasma by HPLC-FLD
The analysis of this compound and its derivatives in biological matrices is commonly performed using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD). This method relies on the pre-column or post-column derivatization of this compound to a highly fluorescent compound, thiochrome.
I. Principle
This compound and its phosphate esters are oxidized by an oxidizing agent, such as potassium ferricyanide, in an alkaline solution to form their respective fluorescent thiochrome derivatives. These derivatives are then separated by reverse-phase HPLC and quantified using a fluorescence detector.
II. Reagents and Materials
-
This compound hydrochloride, benfotiamine, sulbutiamine, fursultiamine standards
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution
-
Sodium hydroxide (NaOH) solution
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate buffer
-
Deionized water
-
Human plasma (heparinized or EDTA)
III. Sample Preparation
-
Protein Precipitation: To 200 µL of plasma, add 200 µL of 10% TCA solution.[12]
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, let it stand on ice for 10 minutes, and then centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[12]
-
Supernatant Collection: Carefully collect the supernatant for the derivatization step.
IV. Pre-column Derivatization
-
To the collected supernatant, add an alkaline solution of potassium ferricyanide. The exact concentrations and volumes may need optimization but typically involve mixing the sample with a solution of potassium ferricyanide in NaOH.
-
Allow the reaction to proceed for a set time (e.g., 2 minutes) to ensure complete conversion to thiochrome.
-
Stop the reaction by adding an acid, such as phosphoric acid, to stabilize the thiochrome derivative.
V. HPLC-FLD Conditions
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., sodium phosphate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Fluorescence Detection: Excitation wavelength at ~375 nm and emission wavelength at ~435 nm.
VI. Data Analysis
-
Construct a calibration curve using the peak areas of the derivatized standards.
-
Quantify the concentration of this compound and its derivatives in the plasma samples by comparing their peak areas to the calibration curve.
Conclusion
Synthetic this compound derivatives offer significant pharmacokinetic advantages over standard this compound, primarily due to their enhanced bioavailability. Benfotiamine is a standout derivative for its high absorption rate and its specific mechanism of action in mitigating the formation of advanced glycation end products, making it a strong candidate for managing diabetic complications. Sulbutiamine and fursultiamine, with their ability to effectively cross the blood-brain barrier, hold considerable promise for neurological conditions where central this compound deficiency is a key concern. The choice of a specific this compound derivative should be guided by the therapeutic target and the desired pharmacokinetic profile. Further research, including direct comparative clinical trials, will be beneficial in further elucidating the relative advantages of these compounds in various clinical settings.
References
- 1. Pharmacokinetics of this compound derivatives especially of benfotiamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative bioavailability of various this compound derivatives after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Benfotiamine? [synapse.patsnap.com]
- 4. Pharmacokinetics of high-dose oral this compound hydrochloride in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, Tolerability and Pharmacokinetics of Single and Multiple Ascending Doses of Benfotiamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative bioavailability of various this compound derivatives after oral administration. | Semantic Scholar [semanticscholar.org]
- 7. proloterapia.it [proloterapia.it]
- 8. What is Sulbutiamine used for? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Sulbutiamine? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Thiamine Quantification: A Comparative Analysis of Key Methodologies
For researchers, scientists, and drug development professionals, the accurate quantification of thiamine (Vitamin B1) is paramount for nutritional assessment, disease diagnostics, and formulation development. This guide provides a comprehensive comparison of the most prevalent analytical methods: High-Performance Liquid Chromatography (HPLC), Microbiological Assay, and Fluorometric Assay. We delve into the experimental protocols and present a synthesis of performance data to facilitate an informed choice of methodology for your specific research needs.
This compound plays a critical role in cellular metabolism, and its deficiency can lead to severe health conditions. Consequently, robust and reliable quantification methods are essential. The choice of method often depends on factors such as the sample matrix, required sensitivity, desired throughput, and available instrumentation. This guide aims to provide a clear and objective comparison to aid in this selection process.
At a Glance: Performance Characteristics of this compound Quantification Methods
The following table summarizes the key quantitative performance characteristics of the three primary methods for this compound quantification. It is important to note that these values are compiled from various studies and may differ based on the specific protocol, sample matrix, and instrumentation used.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Microbiological Assay | Fluorometric Assay |
| Principle | Chromatographic separation followed by detection (UV or fluorescence). | Measurement of microbial growth (e.g., Lactobacillus viridescens or Kloeckera brevis) which is dependent on this compound concentration. | Oxidation of this compound to the fluorescent compound thiochrome. |
| Linearity Range | Wide, e.g., 0.1 - 25 µg/mL[1], 5 - 400 µg/L[2] | Narrower, dependent on microbial growth kinetics. | 0.2 - 6 ng/mL[3], 5x10⁻⁸ to 5x10⁻⁵ mol/L[4] |
| Limit of Detection (LOD) | ~0.043 µg/mL (UV)[2], ~3 nmol/L (Fluorescence) | As low as 0.001 µg/mL[5] | ~0.1 ng/mL[3], 4.8x10⁻⁸ mol/L[4] |
| Limit of Quantification (LOQ) | ~0.132 µg/mL (UV)[2], ~10.0 nmol/L (Fluorescence) | Varies with protocol. | - |
| Recovery (%) | 95 - 106%[6], 96.0% and 101.7%[6] | Generally good, but can be affected by matrix. | 98.90 - 101.39% |
| Precision (%RSD) | <5% (Intra-day)[2][7], <10% (Inter-day)[8] | 5 - 8%[5] | <2% |
| Analysis Time | Relatively fast (minutes per sample).[2][8] | Slow (requires incubation period of 18-24 hours or more).[5] | Fast (minutes per sample).[9] |
| Specificity | High, especially with fluorescence or MS/MS detection. | Can be affected by other compounds that promote or inhibit microbial growth. | Susceptible to interference from other fluorescent compounds in the matrix.[10] |
| Sample Throughput | High, amenable to automation. | Low to medium. | High, suitable for plate-based assays. |
| Typical Sample Types | Pharmaceuticals, food and beverages, biological fluids (blood, urine, tissues).[2][8][11] | Foods, biological materials.[5] | Pharmaceuticals, fortified foods.[3] |
Experimental Workflows and Logical Relationships
The general workflow for a cross-validation study of this compound quantification methods involves several key stages, from sample preparation to data analysis and comparison.
Caption: General workflow for cross-validation of this compound quantification methods.
Detailed Experimental Protocols
Herein, we provide foundational protocols for the three major this compound quantification methods. These should be adapted and optimized for specific sample matrices and laboratory conditions.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is highly specific and sensitive, involving the separation of this compound from other components in the sample, followed by its conversion to the fluorescent derivative thiochrome for detection.
a. Sample Preparation (General for Food Samples): [1]
-
Homogenize 5 g of the sample with 60 mL of 0.1 N HCl.
-
Heat the mixture at 100°C for 1 hour.
-
Cool to room temperature and adjust the pH to 4.0-4.5 using a 2.5 M Sodium Acetate solution.
-
Add 200 mg of Taka-diastase and incubate for 18 hours at 45°C to hydrolyze this compound esters.
-
Add 2 mL of 50% Trichloroacetic acid (TCA) solution and heat at 100°C for 15 minutes to precipitate proteins.
-
Adjust the pH to 2.6-2.8 with Sodium Acetate and bring the final volume to 100 mL with deionized water.
-
Filter the extract through a 0.45 µm filter before injection.
b. Chromatographic Conditions: [7][8]
-
Column: C18 reversed-phase column (e.g., 125 mm x 4 mm).
-
Mobile Phase: A mixture of an equimolar buffer solution of 0.14 M NaH₂PO₄·H₂O and Na₂HPO₄·7H₂O and methanol (70:30, v/v), pH 7.0.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Temperature: 30°C.
c. Post-Column Derivatization and Detection: [7][12]
-
After separation on the HPLC column, the eluent is mixed with an oxidizing reagent (e.g., potassium ferricyanide in 15% NaOH) to convert this compound to thiochrome.
-
The fluorescent thiochrome is detected using a fluorescence detector with an excitation wavelength of approximately 367 nm and an emission wavelength of around 435 nm.
Microbiological Assay
This method relies on the principle that the growth of certain microorganisms is directly proportional to the amount of this compound present in the growth medium.
a. Sample Preparation: [5]
-
Suspend a representative sample in 0.1 N sulfuric acid.
-
Steam the mixture for 30 minutes at 100°C.
-
Adjust the pH to 4.7 with 2.5 M sodium acetate.
-
Add an enzyme preparation (e.g., Mylase P) and incubate at 37°C for 18-24 hours to release bound this compound.
-
Steam the digest for 10 minutes at 100°C, dilute with water, and filter.
b. Assay Procedure: [5]
-
Prepare a basal medium that contains all the necessary nutrients for the chosen microorganism (e.g., Kloeckera brevis) except for this compound.
-
Add aliquots of the prepared sample extract and a series of this compound standards to separate tubes or microplate wells containing the basal medium.
-
Inoculate each tube or well with a standardized suspension of the microorganism.
-
Incubate under controlled conditions (e.g., 37°C for 18-24 hours).
-
Measure the microbial growth turbidimetrically at approximately 650 nm.
-
Construct a standard curve of turbidity versus this compound concentration and determine the this compound content of the sample.
Fluorometric Assay (Thiochrome Method)
This is a rapid and sensitive method based on the oxidation of this compound to the highly fluorescent compound, thiochrome.
a. Sample Preparation:
-
Extract this compound from the sample using acid hydrolysis as described in the HPLC and microbiological assay methods.
-
An enzymatic digestion step may be necessary for samples containing phosphorylated forms of this compound.
-
A cleanup step using an ion-exchange resin may be required to remove interfering substances.
b. Thiochrome Conversion and Measurement: [3][13]
-
To an aliquot of the sample extract, add an oxidizing agent such as potassium ferricyanide in an alkaline solution (e.g., NaOH).
-
The this compound is oxidized to thiochrome.
-
Extract the thiochrome into an organic solvent like isobutanol.
-
Measure the fluorescence of the isobutanol layer using a fluorometer with an excitation wavelength of around 365-370 nm and an emission wavelength of approximately 435-445 nm.
-
A blank is prepared by omitting the oxidizing agent to account for background fluorescence.
-
Quantify the this compound concentration by comparing the fluorescence of the sample to that of a known standard.
Signaling Pathways and Logical Relationships in this compound Analysis
The core of most chemical this compound quantification methods, including HPLC with fluorescence detection and the standalone fluorometric assay, is the conversion of non-fluorescent this compound to the highly fluorescent thiochrome.
Caption: Conversion of this compound to thiochrome for fluorescence-based quantification.
Conclusion: Selecting the Optimal Method
The choice of a this compound quantification method is a critical decision that impacts the accuracy and efficiency of research and development activities.
-
HPLC with fluorescence detection stands out as the gold standard for many applications due to its high specificity, sensitivity, and amenability to automation. It is particularly well-suited for complex matrices and when the quantification of different this compound phosphate esters is required.
-
The Microbiological Assay , while being highly sensitive, is time-consuming and can be susceptible to interferences from the sample matrix that may affect microbial growth. It remains a valuable tool, especially in nutritional studies where bioavailability is a key consideration.
-
The Fluorometric Assay offers a rapid and sensitive alternative for the analysis of total this compound. However, its specificity can be a limitation in complex samples containing other fluorescent compounds. It is often employed for screening purposes or for the analysis of relatively clean samples like pharmaceutical preparations.
Ultimately, the selection of the most appropriate method will depend on a careful evaluation of the specific analytical needs, sample characteristics, and available resources. For critical applications, a cross-validation of results with an alternative method is highly recommended to ensure data integrity.
References
- 1. pickeringlabs.com [pickeringlabs.com]
- 2. scispace.com [scispace.com]
- 3. um.es [um.es]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. eaglebio.com [eaglebio.com]
- 8. Validation of a HPLC Method for Quantification of this compound and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 9. static.horiba.com [static.horiba.com]
- 10. This compound analysis [this compound.dnr.cornell.edu]
- 11. Validation of quantative method for this compound detection in animal feed tissue and plasma | National Agricultural Library [nal.usda.gov]
- 12. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Liquid Chromatography Mass Spectrometric Method and a Fluorometric 96 Well Plate Assay for Determination of this compound in Salmonid Eggs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Thiamine and Benfotiamine Efficacy
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of therapeutic interventions for conditions linked to thiamine deficiency, particularly diabetic complications, the efficacies of standard this compound and its lipophilic derivative, benfotiamine, are of significant interest. This guide provides a comprehensive in vivo comparison of these two compounds, focusing on bioavailability, metabolic activation, and therapeutic outcomes, supported by experimental data and detailed protocols.
Superior Bioavailability of Benfotiamine: A Quantitative Overview
Benfotiamine consistently demonstrates significantly higher bioavailability compared to water-soluble this compound salts, such as this compound hydrochloride. This enhanced absorption is attributed to its lipid-soluble nature, which allows it to pass more easily through intestinal cell membranes via passive diffusion, bypassing the saturable, transporter-mediated absorption of this compound.[1][2] Once absorbed, benfotiamine is converted into S-benzoylthis compound and then hydrolyzed to this compound, which is subsequently phosphorylated to its active form, this compound pyrophosphate (TPP), also known as this compound diphosphate (TDP).[3][4]
A randomized, crossover study in healthy human volunteers revealed that oral administration of benfotiamine leads to plasma this compound concentrations approximately five times higher than an equivalent dose of this compound hydrochloride.[3] The pharmacokinetic data from in vivo studies underscores this difference.
Table 1: Comparative Pharmacokinetics of this compound after Oral Administration of Benfotiamine vs. This compound Hydrochloride in Humans [5][6]
| Parameter | Benfotiamine (300 mg) | This compound Hydrochloride (220 mg) | Key Finding |
| This compound in Plasma | |||
| Cmax (μg/L) | 568.3 ± 122.0 | 70.5 ± 46.2 | ~8-fold higher peak concentration |
| AUC₀₋₂₄ (μg·h·L⁻¹) | 1763.1 ± 432.7 | 182.0 ± 93.8 | ~9.7-fold greater exposure over 24h |
| Relative Bioavailability | 1147.3 ± 490.3% | 100% | Over 10 times more bioavailable |
| This compound Diphosphate (TDP) in Erythrocytes | |||
| Cmax (μg/L) | Not Reported | Not Reported | - |
| AUC₀₋₂₄ (μg·h·L⁻¹) | 3212.4 ± 740.7 | 881.8 ± 316.2 | ~3.6-fold greater active form exposure |
| Relative Bioavailability | 392.1 ± 114.8% | 100% | ~4-fold higher bioavailability of the active coenzyme |
Data presented as mean ± SD. AUC: Area Under the Curve; Cmax: Maximum Concentration.
Therapeutic Efficacy in Diabetic Complications
The enhanced bioavailability of benfotiamine translates to superior efficacy in preclinical models of diabetic complications. In vivo studies using streptozotocin (STZ)-induced diabetic rats have demonstrated benfotiamine's ability to prevent both functional and biochemical damage to a greater extent than standard this compound.
Table 2: Efficacy in Preventing Peripheral Nerve Damage in Diabetic Rats [7][8]
| Parameter | Diabetic Control | This compound Nitrate Treatment | Benfotiamine Treatment | Key Finding |
| Motor Nerve Conduction Velocity (NCV) | Dropped by 10.5% | Partial improvement, no further amelioration after 3 months | Nearly normalized after 6 months | Benfotiamine provides superior long-term functional nerve protection. |
| Carboxymethyl-lysine (CML) Formation | 3.5-fold increase | No significant effect | Completely prevented increase | Benfotiamine effectively inhibits the formation of this key Advanced Glycation End-product (AGE). |
| 3-deoxyglucosone (3DG)-type AGE Formation | 5.1-fold increase | No significant effect | Major inhibition | Benfotiamine significantly reduces the accumulation of another critical class of AGEs. |
These findings suggest that benfotiamine's ability to achieve higher intracellular concentrations of this compound and its active form, TPP, is crucial for its enhanced therapeutic effects.[3]
Mechanism of Action: Beyond this compound Replacement
Benfotiamine's therapeutic advantages stem from its ability to potently activate the enzyme transketolase, a key component of the pentose phosphate pathway (PPP).[4][9] By enhancing transketolase activity, benfotiamine helps to redirect excess glucose metabolites, such as fructose-6-phosphate and glyceraldehyde-3-phosphate, away from pathways that generate harmful advanced glycation end-products (AGEs).[3][4][10]
This mechanism is critical in hyperglycemic conditions, where the accumulation of glucose metabolites drives vascular damage. Benfotiamine has been shown to inhibit three major pathways implicated in hyperglycemic vascular damage: the hexosamine pathway, the AGE formation pathway, and the diacylglycerol (DAG)-protein kinase C (PKC) pathway.[3][11]
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key in vivo experiments are provided below.
Protocol 1: Comparative Bioavailability Study in Healthy Volunteers
This protocol is adapted from a randomized, crossover study designed to compare the pharmacokinetic profiles of benfotiamine and this compound hydrochloride.[5][6]
-
Subject Recruitment: Recruit healthy male volunteers (n=20). Ensure subjects are non-smokers and have not taken any medication for at least two weeks prior to the study.
-
Study Design: Employ a randomized, two-period crossover design with a washout period of at least one week between administrations.
-
Drug Administration:
-
Group A: Administer a single oral dose of 300 mg benfotiamine.
-
Group B: Administer a single oral dose of 220 mg this compound hydrochloride.
-
-
Sample Collection:
-
Collect venous blood samples into heparinized tubes before administration (0h) and at specified time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Separate plasma and erythrocytes by centrifugation.
-
-
Sample Analysis:
-
Determine the concentrations of this compound and this compound diphosphate (TDP) in plasma and erythrocytes, respectively, using High-Performance Liquid Chromatography with fluorescence detection (HPLC-Flu).
-
The analytical method involves pre-column derivatization to convert this compound and its phosphates into fluorescent thiochrome derivatives.
-
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis with software such as WinNonlin.
Protocol 2: Efficacy Study in a Diabetic Rat Model
This protocol is based on studies investigating the preventive effects of benfotiamine and this compound on diabetic neuropathy in rats.[7][8]
-
Animal Model: Induce diabetes in male Wistar rats by a single intraperitoneal injection of streptozotocin (STZ; e.g., 60 mg/kg) dissolved in citrate buffer. Control animals receive buffer only. Confirm diabetes by measuring blood glucose levels.
-
Experimental Groups:
-
Group 1: Non-diabetic Control
-
Group 2: Diabetic Control
-
Group 3: Diabetic + this compound Nitrate (e.g., 100 mg/kg/day via oral gavage)
-
Group 4: Diabetic + Benfotiamine (e.g., 100 mg/kg/day via oral gavage)
-
-
Treatment Period: Administer treatments daily for a period of 6 months, starting immediately after diabetes induction (prevention study).
-
Functional Assessment:
-
Measure motor nerve conduction velocity (NCV) in the sciatic nerve at baseline and at regular intervals (e.g., 3 and 6 months) using non-invasive electrophysiological methods.
-
-
Biochemical Analysis (at study termination):
-
Euthanize animals and collect peripheral nerve tissue.
-
Homogenize tissue samples for analysis.
-
Quantify the levels of Advanced Glycation End-products (AGEs), such as carboxymethyl-lysine (CML), using Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Data Analysis: Compare the outcomes between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
The in vivo evidence strongly supports the superior efficacy of benfotiamine over standard this compound, particularly in the context of preventing diabetic complications. Its significantly higher bioavailability allows for more effective delivery of this compound to target tissues, leading to enhanced activation of protective metabolic pathways.[3][7] For researchers and drug development professionals, benfotiamine represents a more potent and clinically effective form of this compound supplementation, warranting further investigation for a range of this compound-responsive conditions.
References
- 1. clinikally.com [clinikally.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and benfotiamine: Focus on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Benfotiamine? [synapse.patsnap.com]
- 5. Bioavailability assessment of the lipophilic benfotiamine as compared to a water-soluble this compound hydrochloride after oral administration [manu41.magtech.com.cn]
- 6. Pharmacokinetic study of benfotiamine and the bioavailability assessment compared to this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of benfotiamine versus this compound on function and glycation products of peripheral nerves in diabetic rats | Semantic Scholar [semanticscholar.org]
- 8. scribd.com [scribd.com]
- 9. Effects of this compound and benfotiamine on intracellular glucose metabolism and relevance in the prevention of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
Navigating the Labyrinth of Thiamine Deficiency Research: A Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The study of thiamine (vitamin B1) deficiency, a condition with profound neurological and cardiovascular consequences, is fraught with challenges that can impede the reproducibility of research findings. Inconsistencies in diagnostic methods, variability in experimental models, and the complex interplay of cellular signaling pathways contribute to a landscape where direct comparison of study outcomes can be difficult. This guide provides an objective comparison of key methodologies and models in this compound deficiency research, supported by experimental data, to enhance the reproducibility and translation of future studies.
Section 1: The Diagnostic Dilemma - Comparing Apples and Oranges?
A significant hurdle in this compound deficiency research is the lack of a universally accepted "gold standard" for diagnosis. The two most common methods, direct measurement of this compound diphosphate (TDP) by High-Performance Liquid Chromatography (HPLC) and the indirect functional assay of erythrocyte transketolase activity coefficient (ETKAC), each present distinct advantages and limitations. This variability in assessment can lead to disparate prevalence rates, which have been reported to range from 20% to over 90% in different patient populations, and complicates the comparison of findings across studies.[1]
Table 1.1: Quantitative Comparison of HPLC and ETKAC for this compound Status Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Erythrocyte Transketolase Activity Coefficient (ETKAC) | Key Considerations for Reproducibility |
| Analyte | Direct measurement of this compound diphosphate (TDP), the biologically active form of this compound. | Indirect functional measure of this compound status based on the activity of the this compound-dependent enzyme transketolase. | Direct measurement (HPLC) is less susceptible to confounding factors that can affect enzyme activity. |
| Reference Range (Healthy) | 70–180 nmol/L for TDP in whole blood.[1] | ETKAC value ≤1.15 (≤15% activation).[2] | Reference ranges can vary between laboratories and populations. Studies should clearly state their established normal ranges. |
| Deficiency Cut-off | No universally accepted cut-off. Values <70 nmol/L are generally considered deficient. | ETKAC values of 1.15–1.25 indicate moderate risk, and >1.25 indicate high risk of deficiency.[2] Symptoms of beriberi are often associated with values >1.4.[2] | The lack of a standardized deficiency cut-off for HPLC makes cross-study comparisons challenging. ETKAC provides a functional assessment of deficiency severity. |
| Correlation | Inversely correlated with ETKAC. One study in malaria patients found a Kendall's tau of -0.212.[3][4] | Positively correlated with basal ETK activity. The same study showed a Kendall's tau of 0.576 between basal ETK and TDP levels.[4] | The strength and significance of the correlation can vary depending on the study population and methodology. |
| Reproducibility Issues | Generally considered more precise and easier to standardize than ETKAC.[3] | Can be difficult to standardize, leading to inter-assay variability.[2] Apoenzyme levels can be affected by prolonged deficiency, potentially giving misleadingly normal results. | Adherence to standardized protocols and use of quality control materials are crucial for both methods to ensure reproducibility. |
Experimental Protocols
Protocol 1.1: High-Performance Liquid Chromatography (HPLC) for this compound Diphosphate (TDP) Measurement
-
Sample Preparation: Whole blood is collected in EDTA-containing tubes. Erythrocytes are isolated by centrifugation and washed with saline. The packed red blood cells are then lysed to release intracellular contents, including TDP.
-
Deproteinization: Proteins in the lysate are precipitated using an acid, such as trichloroacetic acid, and removed by centrifugation.
-
Chromatographic Separation: The deproteinized supernatant is injected into an HPLC system equipped with a reverse-phase C18 column.
-
Detection: TDP is detected using a fluorescence detector after post-column derivatization, which converts this compound and its phosphate esters into highly fluorescent thiochrome derivatives.
-
Quantification: The concentration of TDP is determined by comparing the peak area of the sample to that of a known standard.
Protocol 1.2: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
-
Sample Preparation: Erythrocyte hemolysate is prepared from a whole blood sample.
-
Basal Activity Measurement: The basal activity of the transketolase enzyme in the hemolysate is measured spectrophotometrically by monitoring the rate of disappearance of a substrate or the appearance of a product.
-
Stimulated Activity Measurement: The transketolase activity is measured again after the addition of exogenous TDP to the reaction mixture.
-
Calculation of ETKAC: The ETKAC is calculated as the ratio of the stimulated enzyme activity to the basal enzyme activity. An alternative expression is the percentage of activation (α).
Section 2: Modeling this compound Deficiency in Animals - A Tale of Two Approaches
Animal models are indispensable for investigating the pathophysiology of this compound deficiency and for preclinical testing of therapeutic interventions. The two most prevalent methods for inducing this compound deficiency in rodents are dietary restriction and the administration of a this compound antagonist, pyrithis compound. The choice of model can significantly impact the observed outcomes, affecting the reproducibility and interpretation of findings.
Table 2.1: Comparison of Dietary-Induced and Pyrithis compound-Induced this compound Deficiency Models
| Feature | Dietary-Induced this compound Deficiency | Pyrithis compound-Induced this compound Deficiency (PTD) | Implications for Reproducibility |
| Method of Induction | Feeding a this compound-deficient diet. | Administration of the this compound antagonist pyrithis compound, often in conjunction with a this compound-deficient diet.[5] | The PTD model generally produces a more rapid and severe deficiency.[6] |
| Onset of Symptoms | Gradual onset of symptoms over several weeks. | More abrupt onset of neurological signs, often within 10-14 days.[5][7] | The rapid onset in the PTD model may be advantageous for studying acute neurological damage. |
| Neuropathology | Neuronal loss in selective brain regions. | Can induce more extensive neuropathology, including hemorrhagic lesions in the thalamus, mammillary bodies, and pontine tegmentum.[7] | The severity and distribution of lesions can differ, impacting the study of specific neurological outcomes. |
| Cognitive Deficits | Impairment of avoidance learning and reduced locomotor activity have been reported in rats.[8] Long-lasting anxiety and reduced locomotion have been observed in mice. | Can produce a range of deficits from mild cognitive impairments to severe learning and memory deficits, correlating with the degree of brain damage.[6][9] | The nature and severity of cognitive deficits are model-dependent and should be carefully considered when interpreting results. |
| Reproducibility Challenges | Variability in the composition of this compound-deficient diets and the duration of feeding can lead to inconsistent results. | The dose and administration schedule of pyrithis compound, as well as the underlying diet, can influence the severity and progression of the deficiency. | Detailed reporting of the diet composition, pyrithis compound dosage, and treatment duration is essential for reproducibility. |
Experimental Protocols
Protocol 2.1: Dietary-Induced this compound Deficiency in Mice
-
Animal Model: Adult male C57BL/6 mice are commonly used.
-
Diet: Mice are fed a specially formulated this compound-deficient diet for a specified period, typically 30 days. Control animals receive the same diet supplemented with this compound.
-
Monitoring: Animals are monitored daily for signs of deficiency, such as weight loss, ataxia, and lethargy.
-
Behavioral Testing: A battery of neurobehavioral tests, including open field, elevated plus maze, rotarod, and water maze, can be performed to assess locomotion, anxiety, motor coordination, and learning and memory.
-
Tissue Analysis: At the end of the study, brain tissue is collected for histological and biochemical analyses to assess neuronal damage and changes in enzyme activity.
Protocol 2.2: Pyrithis compound-Induced this compound Deficiency (PTD) in Rats
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are often used.
-
Induction: Rats are fed a this compound-deficient chow and receive daily intraperitoneal injections of pyrithis compound (e.g., 0.25 mg/kg) for approximately 14 days.[5] Control animals receive a standard diet and saline injections.
-
Monitoring: Animals are closely monitored for the onset of neurological symptoms, including ataxia, loss of righting reflex, and seizures.
-
This compound Rescue: Once severe neurological signs appear, this compound injections are administered to prevent mortality and allow for the study of long-term consequences.
-
Cognitive Assessment: Following a recovery period, cognitive functions are assessed using tasks such as the Morris water maze and passive avoidance tests to evaluate spatial learning and memory.
-
Neuropathological Analysis: Brain tissue is examined for neuronal loss, gliosis, and other pathological changes in vulnerable regions like the thalamus and mammillary bodies.
Section 3: Unraveling the Cellular Chaos - Key Signaling Pathways in this compound Deficiency
The neurological and cardiovascular manifestations of this compound deficiency stem from profound disruptions in cellular metabolism and signaling. A clear understanding of these pathways is crucial for identifying therapeutic targets and for designing experiments that yield reproducible results.
Mitochondrial Dysfunction and the Krebs Cycle
This compound, in its active form this compound diphosphate (TDP), is an essential cofactor for several key enzymes in carbohydrate metabolism, including the pyruvate dehydrogenase complex (PDHC) and α-ketoglutarate dehydrogenase complex (α-KGDH) in the Krebs cycle.[10] this compound deficiency impairs the function of these enzymes, leading to a bottleneck in the Krebs cycle, reduced ATP production, and the accumulation of lactate.[10][11]
Caption: Impairment of the Krebs cycle in this compound deficiency.
Oxidative Stress and Neuronal Cell Death
The metabolic crisis induced by this compound deficiency leads to increased production of reactive oxygen species (ROS) and oxidative stress.[12] This, in turn, can trigger a cascade of events leading to neuronal cell death, including apoptosis.[13] Evidence suggests that microglial activation and the release of pro-inflammatory cytokines contribute to this neuroinflammatory environment.[12]
Caption: Oxidative stress and neuronal cell death cascade in this compound deficiency.
Experimental Workflow for Investigating this compound Deficiency
A reproducible experimental workflow is paramount for generating reliable data in this compound deficiency research. The following diagram outlines a logical progression from model induction to data analysis.
Caption: A standardized experimental workflow for this compound deficiency research.
By embracing standardized methodologies, clearly reporting experimental parameters, and understanding the nuances of different diagnostic and modeling approaches, the scientific community can enhance the reproducibility of this compound deficiency research, ultimately accelerating the development of effective therapeutic strategies.
References
- 1. Hiding in Plain Sight: Modern this compound Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Thiamin Diphosphate High-Performance Liquid Chromatography and Erythrocyte Transketolase Assays for Evaluating Thiamin Status in Malaria Patients without Beriberi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of the Pyrithis compound-Induced this compound Deficient Animal Model of Korsakoff’s Syndrome for Exploratory Research Activities in Undergraduate Physiological Psychology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin B1-deficient mice show impairment of hippocampus-dependent memory formation and loss of hippocampal neurons and dendritic spines: potential microendophenotypes of Wernicke–Korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early edematous lesion of pyrithis compound induced acute this compound deficient encephalopathy in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Deficiency Causes Long-Lasting Neurobehavioral Deficits in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound deficiency in rats produces cognitive and memory deficits on spatial tasks that correlate with tissue loss in diencephalon, cortex and white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound deficiency disorders: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of selective neuronal cell death due to this compound deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound deficiency caused by this compound antagonists triggers upregulation of apoptosis inducing factor gene expression and leads to caspase 3-mediated apoptosis in neuronally differentiated rat PC-12 cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for Thiamine Deficiency Validation
For Researchers, Scientists, and Drug Development Professionals
Thiamine (Vitamin B1) is a crucial cofactor in energy metabolism, and its deficiency can lead to severe neurological and cardiovascular disorders.[1][2] Accurate assessment of this compound status is paramount for diagnosis, monitoring therapeutic interventions, and in research settings. This guide provides a detailed comparison of the primary biomarkers used to validate this compound deficiency, focusing on their analytical performance and the experimental protocols for their measurement.
Comparison of Key Biomarkers
The two most established methods for assessing this compound status are the direct measurement of this compound diphosphate (ThDP) in whole blood or erythrocytes and the functional measurement of erythrocyte transketolase activity coefficient (ETKAC).[3][4]
| Biomarker | Principle | Sample Type | Typical Reference Range (Healthy Individuals) | Deficiency Cut-off | Key Advantages | Key Limitations |
| This compound Diphosphate (ThDP) | Direct measurement of the biologically active form of this compound.[4] | Whole Blood or Erythrocytes | 70 - 180 nmol/L[2][5][6] | < 70 nmol/L[5] | Reflects body stores; high analytical accuracy and precision with HPLC-based methods.[4][7] | Does not directly assess the metabolic function of this compound.[4][7] |
| Erythrocyte Transketolase Activity Coefficient (ETKAC) | Functional assay measuring the activity of the this compound-dependent enzyme transketolase before and after the addition of exogenous ThDP.[3][8] | Washed Red Blood Cells | < 1.15[8] | > 1.25 (indicates risk of deficiency)[8][9] | Provides a measure of the functional availability of this compound.[3][9] | Can be influenced by factors other than this compound status, such as enzyme inhibition or reduced apoenzyme levels in certain diseases; lacks assay harmonization.[3][7][10] |
| Urinary this compound | Measurement of this compound and its metabolites excreted in urine.[7] | Urine | > 100 µ g/day [7] | < 25 µ g/day [7] | Non-invasive sample collection. | Reflects recent dietary intake rather than body stores.[9] |
| Free this compound in Cerebrospinal Fluid (CSF) | Measurement of unbound this compound in the CSF. | Cerebrospinal Fluid | Not well-established | Significantly reduced in specific genetic disorders (e.g., this compound transporter-2 deficiency).[11] | Potential biomarker for specific neurological conditions related to this compound metabolism.[11] | Invasive sample collection; limited to specific clinical contexts. |
Experimental Protocols
This compound Diphosphate (ThDP) Measurement by High-Performance Liquid Chromatography (HPLC)
This method involves the direct quantification of ThDP in whole blood, which is the preferred sample type due to its simplicity and high correlation with erythrocyte ThDP levels.[7][12]
Principle: ThDP is extracted from whole blood, derivatized to a fluorescent thiochrome derivative, separated by reversed-phase HPLC, and quantified using a fluorescence detector.[13][14]
Methodology:
-
Sample Preparation:
-
Derivatization:
-
Chromatographic Separation:
-
Detection and Quantification:
Performance Characteristics:
-
Linearity: Up to 4000 nmol/L[13]
-
Limit of Quantification: 3 nmol/L[13]
-
Imprecision: Within-run CV <3.5%, Total CV <9.4%[13]
Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay
This functional assay assesses this compound status by measuring the activity of the this compound-dependent enzyme transketolase in erythrocytes.[1][3]
Principle: The activity of transketolase in a red blood cell lysate is measured both with and without the addition of exogenous ThDP. The ratio of the stimulated activity to the basal activity gives the ETKAC.[8]
Methodology:
-
Sample Preparation:
-
Enzyme Activity Measurement:
-
The lysate is divided into two aliquots.
-
Basal Activity: The first aliquot is assayed for transketolase activity.
-
Stimulated Activity: ThDP is added to the second aliquot to saturate the transketolase enzyme, and the activity is measured.
-
-
Calculation:
-
ETKAC = (Activity with added ThDP) / (Basal Activity)[8]
-
Interpretation:
This compound-Dependent Metabolic Pathways
This compound, in its active form ThDP, is a critical coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism.[17] Understanding these pathways is essential for interpreting biomarker data.
References
- 1. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]
- 2. This compound deficiency disorders: a clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nutritional Assessment: this compound [nutritionalassessment.org]
- 4. This compound deficiency disorders: diagnosis, prevalence, and a roadmap for global control programs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vitamin B1 (this compound): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 7. Human biomarkers for measuring thiamin intake and status | OpeN-Global | King’s College London [kcl.ac.uk]
- 8. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rfums-bigtree.s3.amazonaws.com [rfums-bigtree.s3.amazonaws.com]
- 10. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of this compound status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Rapid HPLC measurement of this compound and its phosphate esters in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of thiamin diphosphate in whole blood samples by high-performance liquid chromatography--a method suitable for pediatric diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Validation of a HPLC Method for Quantification of this compound and Its Phosphate Esters in Rat Brain Tissue [scirp.org]
- 16. j-jabs.umin.jp [j-jabs.umin.jp]
- 17. mdpi.com [mdpi.com]
A Comparative Transcriptomic Guide to Thiamine-Deficient Tissues
For Researchers, Scientists, and Drug Development Professionals
Thiamine (Vitamin B1) is an indispensable cofactor for key enzymes in central metabolism, and its deficiency can lead to severe cellular dysfunction, particularly in high-energy-demand tissues such as the brain, heart, and liver. Understanding the tissue-specific transcriptional responses to this compound deficiency is crucial for elucidating disease mechanisms and developing targeted therapeutic interventions. This guide provides a comparative overview of the transcriptomic alterations observed in this compound-deficient tissues, supported by experimental data and detailed methodologies.
Comparative Analysis of Gene Expression Changes
Brain
The brain is highly vulnerable to this compound deficiency due to its high metabolic rate. Transcriptomic studies, often employing animal models with pyrithis compound-induced this compound deficiency (PTD), reveal significant alterations in gene expression related to neuroinflammation, neuronal function, and cell death. The thalamus, hippocampus, and frontal cortex are particularly affected regions[1][2][3][4]. In an ex vivo model of this compound deprivation in hippocampal slices, 89 differentially expressed genes were identified, with upregulation of genes involved in tryptophan metabolism, lysine degradation, and extracellular matrix organization, and downregulation of genes in the TNF and FoxO signaling pathways related to inflammation[5].
Liver
The liver plays a central role in this compound storage and metabolism. While specific transcriptomic datasets for this compound-deficient liver are limited, studies on related metabolic stressors provide insights. For instance, prenatal exposure to DEHP in mice, which leads to hepatic this compound deficiency, resulted in significant transcriptional changes in the liver, with 932 genes upregulated and 794 genes downregulated. These differentially expressed genes were primarily enriched in metabolic pathways, including fatty acid metabolism, and a notable downregulation of the this compound transporter Slc19a2 was observed[6].
Heart
Cardiac tissue is also susceptible to energy deficits resulting from this compound deficiency, leading to conditions like wet beriberi. While direct transcriptomic comparisons are scarce, a study in Atlantic salmon facing this compound deficiency identified 3,616 differentially expressed genes in the whole fry, many of which are associated with cardiovascular irregularities, oxidative stress, and neurological abnormalities[7][8][9].
Summary of Differentially Expressed Genes
The following table summarizes key differentially expressed genes and gene families identified in various models of this compound deficiency. Due to the lack of a single comparative study, this table synthesizes data from different experimental systems.
| Gene/Gene Family | Tissue/Model System | Regulation | Putative Function | Reference |
| Neuroinflammation | ||||
| TNFα, IL-1β, IL-6, MCP-1 | Rat Brain (Thalamus) | Upregulated | Pro-inflammatory cytokines | [2] |
| FoxO Signaling Pathway Genes | Rat Hippocampal Slices | Downregulated | Inflammation, Apoptosis | [5] |
| Metabolism & Transport | ||||
| Slc19a2 (this compound Transporter) | Mouse Liver | Downregulated | This compound uptake | [6] |
| Tryptophan Metabolism Genes | Rat Hippocampal Slices | Upregulated | Amino acid metabolism | [5] |
| Lysine Degradation Genes | Rat Hippocampal Slices | Upregulated | Amino acid metabolism | [5] |
| Neuronal Function | ||||
| Genes related to Neurogenesis | Atlantic Salmon Fry | Dysregulated | Neuronal development | [7][8] |
| Genes related to Visual Perception | Atlantic Salmon Fry | Dysregulated | Sensory function | [7][8] |
| Cardiovascular Function | ||||
| Genes related to Cardiovascular Irregularities | Atlantic Salmon Fry | Dysregulated | Heart function | [7][8] |
| Oxidative Stress | ||||
| Oxidative Stress-related Genes | Atlantic Salmon Fry | Dysregulated | Cellular stress response | [7][8] |
Key Signaling Pathways Affected by this compound Deficiency
Transcriptomic data reveals the dysregulation of critical signaling pathways in response to this compound deficiency. Below are diagrams of two major pathways implicated in the pathophysiology of this compound-deficient tissues.
Caption: HIF-1α signaling pathway activation in this compound deficiency.
Caption: Neuroinflammatory cascade in this compound-deficient brain tissue.
Experimental Protocols
The following section outlines a generalized methodology for comparative transcriptomic analysis of this compound-deficient tissues, based on common practices in the field.
Animal Model and Tissue Collection
-
Induction of this compound Deficiency: this compound deficiency is typically induced in rodent models (e.g., rats, mice) by providing a this compound-deficient diet for a specified period (e.g., 2-4 weeks). In some models, a this compound antagonist such as pyrithis compound is co-administered to accelerate and exacerbate the deficiency[1][3][4]. Control animals receive a diet with normal this compound content.
-
Tissue Harvesting: At the end of the experimental period, animals are euthanized, and target tissues (e.g., brain, liver, heart) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and Quality Control
-
Homogenization: Frozen tissue samples (approximately 50-100 mg) are homogenized in a suitable lysis buffer (e.g., TRIzol reagent) using a mechanical homogenizer.
-
RNA Isolation: Total RNA is isolated using a phenol-chloroform extraction method followed by isopropanol precipitation. Commercially available kits (e.g., RNeasy Mini Kit, Qiagen) can also be used according to the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, an on-column or in-solution DNase I treatment is performed.
-
Quality Control: The quantity and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop), with expected A260/280 and A260/230 ratios of ~2.0. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with an RNA Integrity Number (RIN) of > 7 being desirable for RNA-seq.
RNA-seq Library Preparation and Sequencing
-
mRNA Enrichment: For eukaryotic samples, messenger RNA (mRNA) is typically enriched from total RNA using oligo(dT)-conjugated magnetic beads to capture polyadenylated transcripts.
-
Fragmentation and cDNA Synthesis: The enriched mRNA is fragmented into smaller pieces. First-strand cDNA is synthesized using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the double-stranded cDNA fragments. The adapter-ligated library is then amplified by PCR to generate a sufficient quantity for sequencing.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq, HiSeq) to generate single-end or paired-end reads.
Experimental Workflow Diagram
Caption: A typical experimental workflow for comparative transcriptomics.
Bioinformatics Analysis
-
Read Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed using software such as Trimmomatic.
-
Alignment: The cleaned reads are aligned to a reference genome (e.g., mouse mm10 or rat rn6) using a splice-aware aligner like STAR or HISAT2.
-
Quantification: The number of reads mapping to each gene is counted using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Differential expression analysis between this compound-deficient and control groups for each tissue is performed using packages such as DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) adjusted p-value < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed genes are performed to identify over-represented biological functions and pathways.
This guide provides a foundational understanding of the transcriptomic landscapes in this compound-deficient tissues. Further research employing direct comparative multi-tissue RNA-seq analysis will be invaluable for a more comprehensive understanding of the systemic effects of this compound deficiency.
References
- 1. The effect of this compound deficiency on the structure and physiology of the rat forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Deficiency Induced Neurochemical, Neuroanatomical, and Neuropsychological Alterations: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin B1-deficient mice show impairment of hippocampus-dependent memory formation and loss of hippocampal neurons and dendritic spines: potential microendophenotypes of Wernicke–Korsakoff syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound deficiency in rats produces cognitive and memory deficits on spatial tasks that correlate with tissue loss in diencephalon, cortex and white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroinflammation regulates the balance between hippocampal neuron death and neurogenesis in an ex vivo model of this compound deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prenatal low-dose DEHP exposure induces metabolic adaptation and obesity: Role of hepatic this compound metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Among-family variation in survival and gene expression uncovers adaptive genetic variation in a threatened fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of Thiamine-Binding Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Thiamine (Vitamin B1) and its phosphorylated derivatives, particularly this compound pyrophosphate (TPP), are essential molecules for cellular metabolism. The specific recognition and binding of these molecules by various proteins are crucial for their transport, regulation, and enzymatic function. Understanding the binding specificity of these this compound-binding proteins is paramount for elucidating their biological roles and for the development of novel therapeutic agents targeting these interactions. This guide provides a comparative analysis of the binding specificities of selected this compound-binding proteins, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound-Binding Protein Specificity
The binding affinity of a protein for its ligand is a key determinant of its specificity. The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction. The following table summarizes the reported Kd values for the interaction of various this compound-binding proteins and a riboswitch with this compound and its phosphorylated analogs.
| Protein/RNA | Ligand | Dissociation Constant (Kd) | Method | Organism |
| TbpA (ThiB) | This compound | 3.8 nM[1] | Fluorescence Titration | Escherichia coli |
| This compound Monophosphate (ThMP) | 2.3 nM[1] | Fluorescence Titration | Escherichia coli | |
| This compound Pyrophosphate (TPP) | 7.4 nM[1] | Fluorescence Titration | Escherichia coli | |
| thiM Riboswitch | This compound | ~1-2 µM[2] | Not Specified | Escherichia coli |
| This compound Monophosphate (ThMP) | ~800 nM[2] | Not Specified | Escherichia coli | |
| This compound Pyrophosphate (TPP) | ~9 nM (at 2.5 mM Mg2+)[3] | Isothermal Titration Calorimetry | Escherichia coli | |
| This compound Pyrophosphate (TPP) | 8 nM[2] | Not Specified | Escherichia coli | |
| Prion Protein (HuPrP90-231) | This compound | ~60 µM[4] | SPR, NMR, Fluorescence | Human |
| This compound Monophosphate (ThMP) | Similar affinity to this compound | Not Specified | Human | |
| This compound Pyrophosphate (TPP) | Similar affinity to this compound | Not Specified | Human | |
| Bovine Serum Albumin (BSA) | This compound Hydrochloride | 1.21 x 10^4 M-1 (Ka) | Fluorescence Spectroscopy | Bovine |
Note: The binding affinities can be influenced by experimental conditions such as buffer composition, pH, and temperature. Direct comparison between studies should be made with caution.
Experimental Methodologies for Assessing Binding Specificity
The determination of binding specificity relies on robust and quantitative experimental techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used methods for characterizing protein-ligand interactions.
SPR is a label-free optical biosensing technique that allows for the real-time monitoring of molecular interactions.[5] It provides kinetic information (association and dissociation rates) in addition to binding affinity.
Detailed Experimental Protocol for SPR:
-
Immobilization of the this compound-Binding Protein:
-
A sensor chip (e.g., CM5) is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The purified this compound-binding protein is diluted in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface. The protein is covalently coupled to the sensor chip via amine groups.
-
Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
A reference flow cell is prepared in the same way but without the protein to be used for subtracting non-specific binding and bulk refractive index changes.
-
-
Analyte Preparation and Injection:
-
This compound and its analogs (the analytes) are dissolved in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
A series of analyte concentrations, typically spanning at least one order of magnitude above and below the expected Kd, are prepared.
-
Each analyte concentration is injected over the sensor surface (both the protein-coupled and reference flow cells) at a constant flow rate for a defined association time, followed by an injection of running buffer for a defined dissociation time.
-
-
Data Analysis:
-
The sensorgram (a plot of response units vs. time) for the reference flow cell is subtracted from the sensorgram for the protein-coupled flow cell.
-
The resulting sensorgrams are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[6]
Detailed Experimental Protocol for ITC:
-
Sample Preparation:
-
The purified this compound-binding protein and the this compound analogs must be in identical, extensively dialyzed buffer to minimize heats of dilution. A common buffer is 20 mM HEPES or phosphate buffer with 150 mM NaCl at a specific pH.
-
The samples should be degassed immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
The concentrations of the protein and ligand should be accurately determined. Typically, the protein concentration in the sample cell is 10-50 µM, and the ligand concentration in the syringe is 10-20 times higher.
-
-
Titration Experiment:
-
The sample cell is filled with the this compound-binding protein solution, and the injection syringe is filled with the this compound analog solution.
-
A series of small, precise injections (e.g., 2-5 µL) of the ligand are made into the sample cell while the temperature is kept constant.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat of dilution, determined from control experiments (injecting ligand into buffer), is subtracted from the experimental data.
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
This binding isotherm is fitted to a suitable binding model (e.g., a single set of identical sites model) to determine the binding constant (Ka, from which Kd = 1/Ka is calculated), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
-
Visualizing Experimental Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological relationships.
Caption: Workflow for assessing protein-thiamine binding specificity.
Caption: Simplified pathway of this compound uptake and utilization.
References
- 1. Structural Similarities between Thiamin-Binding Protein and Thiaminase-I Suggest a Common Ancestor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Thermodynamic analysis of ligand binding and ligand binding-induced tertiary structure formation by the this compound pyrophosphate riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPP [riboswitch.ribocentre.org]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Animal Models of Wernicke-Korsakoff Syndrome
This guide provides a detailed comparison of the two primary animal models used in Wernicke-Korsakoff Syndrome (WKS) research: the Pyrithiamine-Induced this compound Deficiency (PTD) model and the this compound-Deficient (TD) Diet model. This document is intended for researchers, scientists, and drug development professionals seeking to select and validate the most appropriate model for their preclinical studies.
Introduction to Wernicke-Korsakoff Syndrome Animal Models
Wernicke-Korsakoff Syndrome is a debilitating neurological disorder resulting from this compound (Vitamin B1) deficiency, most commonly associated with chronic alcoholism. Animal models are indispensable for investigating the pathophysiology of WKS and for the preclinical evaluation of novel therapeutic agents. The PTD and TD Diet models are the most established and widely used paradigms, each with distinct characteristics in terms of the onset and severity of pathology.
The Pyrithis compound-Induced this compound Deficiency (PTD) model involves the administration of pyrithis compound, a central this compound antagonist, in conjunction with a this compound-deficient diet. This method accelerates the onset of this compound deficiency, leading to more rapid and severe neurological damage that closely mimics the acute neuropathological features of Wernicke's Encephalopathy.[1]
The This compound-Deficient (TD) Diet model relies solely on dietary restriction of this compound. This approach induces a more gradual this compound deficiency, which may better reflect the chronic progression of cognitive decline seen in Korsakoff's Syndrome.
Comparative Validation Data
The validation of these models is crucial and is typically assessed through behavioral, histological, and neurochemical analyses. The following tables summarize key quantitative data from studies utilizing these models.
Behavioral Outcomes: Spatial Learning and Memory
Deficits in spatial learning and memory are hallmark features of W.K.S. The Morris Water Maze (MWM) is a standard behavioral assay used to evaluate these cognitive functions in rodent models.
| Animal Model | Behavioral Task | Key Performance Metric | Representative Results |
| PTD Rat Model | Morris Water Maze | Escape Latency (seconds) | PTD rats show a significantly longer escape latency to find the hidden platform compared to control animals, often failing to show improvement over training days.[2] |
| TD Diet Mouse Model | Morris Water Maze | Time in Target Quadrant (%) | During a probe trial (platform removed), TD mice spend significantly less time in the target quadrant where the platform was previously located, indicating impaired spatial memory. |
Histological Outcomes: Neuronal Loss
The diencephalon, particularly the thalamus and mammillary bodies, is severely affected in W.K.S. Histological analysis using techniques like Nissl staining allows for the quantification of neuronal loss in these vulnerable brain regions.
| Animal Model | Brain Region | Staining Method | Key Finding: Neuronal Loss |
| PTD Rat Model | Medial Thalamus | Nissl Staining | Severe neuronal loss is consistently observed, with some studies reporting over 50% reduction in neuron numbers in the anteroventral and mediodorsal thalamic nuclei.[3] |
| PTD Rat Model | Medial Mammillary Nucleus | Nissl Staining | Significant neuronal loss, with reports of over 50% reduction in neuronal density compared to control animals.[3] |
| TD Diet Mouse Model | Thalamus | Nissl Staining | While neuronal loss is present, it is often less severe and takes longer to develop compared to the PTD model. |
Neurochemical Outcomes: Neurotransmitter Alterations
This compound deficiency profoundly impacts brain neurochemistry, particularly cholinergic and glutamatergic systems. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying these changes.
| Animal Model | Brain Region | Neurochemical Analyte | Key Finding: Alteration |
| PTD Rat Model | Hippocampus | Acetylcholine (ACh) | Significant reduction in acetylcholine release, which correlates with memory impairments.[4] |
| PTD Rat Model | Thalamus | Glutamate | Moderate reductions in glutamate levels have been reported.[5] |
| PTD Rat Model | Thalamus & Pons | Aspartate | Severe reductions in aspartate levels (up to 89% in the pons and 83% in the thalamus) have been observed.[5] |
| TD Diet Rat Model | Cortex & Hippocampus | Choline Acetyltransferase (ChAT) | Decreased fluorescence intensity of ChAT, a marker for cholinergic neurons, is observed.[6] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of WKS animal models.
Pyrithis compound-Induced this compound Deficiency (PTD) Protocol
-
Animals : Male Wistar rats (250-300g) are commonly used.
-
Housing : Animals are individually housed with ad libitum access to water.
-
Diet : Animals are provided with a this compound-deficient diet.
-
Pyrithis compound Administration : Daily intraperitoneal (i.p.) injections of pyrithis compound hydrobromide (0.25 mg/kg) are administered.
-
Monitoring : Animals are monitored daily for weight loss and the onset of neurological symptoms (e.g., ataxia, loss of righting reflex). The appearance of these signs typically occurs within 11-14 days.
-
This compound Repletion : Once severe neurological symptoms manifest, this compound hydrochloride (100 mg/kg, i.p.) is administered to reverse the acute encephalopathy, allowing for the study of chronic cognitive deficits.
Morris Water Maze Protocol for Spatial Memory Assessment
-
Apparatus : A circular pool (1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
Acquisition Phase :
-
Rats are given 4 trials per day for 5 consecutive days.
-
For each trial, the rat is placed in the water at one of four randomly chosen starting positions.
-
The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.
-
If the rat fails to find the platform within the time limit, it is gently guided to it.
-
The rat is allowed to remain on the platform for 15-30 seconds.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial :
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
The rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) is measured as an index of spatial memory.
-
Histological Analysis: Nissl Staining for Neuronal Loss Quantification
-
Tissue Preparation :
-
Rats are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains are removed and post-fixed in 4% paraformaldehyde overnight, followed by cryoprotection in a 30% sucrose solution.
-
Coronal sections (40 µm) are cut on a cryostat, particularly through the thalamus and mammillary bodies.
-
-
Staining Procedure :
-
Sections are mounted on gelatin-coated slides.
-
Slides are air-dried and then rehydrated through a series of graded alcohols.
-
Slides are stained in a 0.1% cresyl violet solution for 5-10 minutes.
-
Slides are differentiated in 95% ethanol with a few drops of acetic acid, followed by dehydration in 100% ethanol.
-
Slides are cleared in xylene and coverslipped with a mounting medium.
-
-
Quantification :
-
Neuronal counts are performed using stereological methods (e.g., the optical fractionator) on a microscope equipped with a motorized stage and stereology software.
-
The number of healthy, well-defined neurons in specific nuclei of the thalamus and mammillary bodies is estimated and compared between experimental and control groups.
-
Neurochemical Analysis: HPLC for Acetylcholine Measurement
-
Tissue Preparation :
-
Animals are euthanized, and brain regions of interest (e.g., hippocampus, cortex) are rapidly dissected on ice.
-
Tissue samples are homogenized in a solution containing perchloric acid to precipitate proteins.
-
The homogenate is centrifuged, and the supernatant is collected for analysis.
-
-
HPLC Procedure :
-
An aliquot of the supernatant is injected into an HPLC system equipped with a reverse-phase C18 column.
-
The mobile phase typically consists of a phosphate buffer with an ion-pairing reagent.
-
Acetylcholine and choline are separated based on their retention times.
-
-
Electrochemical Detection :
-
Post-column, the eluent is mixed with a solution containing acetylcholinesterase and choline oxidase.
-
These enzymes convert acetylcholine to choline and then to hydrogen peroxide.
-
The hydrogen peroxide is detected by an electrochemical detector, and the resulting signal is proportional to the concentration of acetylcholine in the sample.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Deficiency-Induced Neurodegeneration
This compound deficiency initiates a cascade of detrimental cellular events, primarily stemming from mitochondrial dysfunction. This leads to oxidative stress and neuroinflammation, culminating in neuronal cell death.
Caption: this compound deficiency-induced neurodegeneration pathway.
Experimental Workflow for WKS Animal Model Validation
This workflow outlines the key steps involved in the induction and validation of a WKS animal model.
Caption: Workflow for WKS animal model validation.
Conclusion
Both the Pyrithis compound-Induced this compound Deficiency and the this compound-Deficient Diet models offer valuable platforms for studying Wernicke-Korsakoff Syndrome. The choice of model should be guided by the specific research question. The PTD model is well-suited for investigating the acute neurobiological changes and for rapid screening of neuroprotective compounds. The TD Diet model, with its slower progression, may be more appropriate for studying the chronic cognitive decline and the efficacy of long-term therapeutic interventions. Careful consideration of the comparative data and adherence to detailed experimental protocols are essential for generating robust and reproducible findings in the pursuit of effective treatments for this devastating disorder.
References
- 1. This compound Deficiency Induced Neurochemical, Neuroanatomical, and Neuropsychological Alterations: A Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound deficiency in rats produces cognitive and memory deficits on spatial tasks that correlate with tissue loss in diencephalon, cortex and white matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translational Rodent Models of Korsakoff Syndrome Reveal the Critical Neuroanatomical Substrates of Memory Dysfunction and Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain and Behavioral Pathology in an Animal Model of Wernicke’s Encephalopathy and Wernicke-Korsakoff Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pyrithis compound treatment and subsequent this compound rehabilitation on regional cerebral amino acids and this compound-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Behavioral and neurochemical alterations following this compound deficiency in rodents: relationship to functions of cholinergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thiamine in a Laboratory Setting
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a fundamental aspect of laboratory safety and environmental responsibility. Thiamine, also known as Vitamin B1, is a water-soluble compound frequently utilized in various research applications. While generally considered non-hazardous in typical laboratory quantities, its disposal requires careful consideration of its form, concentration, and the presence of other chemical constituents.[1] This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of this compound waste.
Chemical and Physical Properties of this compound Hydrochloride
A foundational understanding of a substance's properties is critical for its safe handling and disposal. The following table summarizes key characteristics of this compound hydrochloride, a common form of Vitamin B1 used in laboratories.[1]
| Property | Value |
| Molecular Formula | C₁₂H₁₈Cl₂N₄OS |
| Molecular Weight | 337.27 g/mol |
| Appearance | White crystalline powder |
| Solubility in Water | 1 g/mL |
| Stability | Stable in acidic solutions; degrades in neutral or alkaline solutions, and with exposure to heat and UV light.[1] |
| Decomposition | Thermal decomposition may produce oxides of carbon, nitrogen, and sulfur, as well as hydrogen chloride gas. |
Procedural Guidance for this compound Disposal
The appropriate disposal route for this compound waste is primarily determined by the composition of the waste stream. This compound itself is recognized by the Environmental Protection Agency (EPA) as "Generally Recognized as Safe (GRAS)" and poses a low hazard to the aquatic environment.[2] However, the presence of hazardous solvents or other chemicals dictates the disposal protocol.
Step 1: Waste Identification and Segregation
The initial and most critical step is to accurately identify and segregate this compound waste based on its composition.[1]
-
Non-Hazardous Aqueous Solutions: Solutions of this compound in water, without any other hazardous components, are considered non-hazardous.[1]
-
Solutions with Hazardous Solvents: If this compound is dissolved in a solvent that is flammable, corrosive, reactive, or toxic, the entire solution must be treated as hazardous waste.[1]
-
Solid this compound Waste: This includes expired or unused solid this compound, as well as laboratory materials contaminated with this compound, such as weighing boats, gloves, and paper towels.[1]
-
Contaminated Solid Waste: If the this compound solution used for contamination contained hazardous components, the resulting solid waste must also be categorized as hazardous.[1]
Step 2: Waste Collection and Storage
Proper collection and storage are essential to ensure safety and compliance.
-
Non-Hazardous Aqueous Waste: Collect in a clearly labeled, sealed container designated for non-hazardous aqueous waste.[1]
-
Hazardous Waste (Liquid and Solid): Collect in separate, designated hazardous waste containers that are compatible with the waste components. The containers must be properly labeled with all constituents and their approximate concentrations and stored in a designated satellite accumulation area.[1]
-
Non-Hazardous Solid Waste: Can typically be disposed of in the regular laboratory trash, unless institutional policies state otherwise.[1]
Step 3: Final Disposal
The final disposal method depends on the waste classification.
-
Non-Hazardous Aqueous Waste: Depending on local and institutional regulations, small quantities of non-hazardous this compound solutions may be permissible for drain disposal with a copious amount of water.[1] Always confirm your institution's specific policies before disposing of any chemical down the drain.
-
Hazardous Waste: Arrange for pickup and disposal by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[1] Never dispose of hazardous waste down the drain or in the regular trash.[1]
There are no specific experimental protocols for the neutralization or chemical degradation of this compound for disposal purposes. The focus of safe disposal is on proper waste identification and segregation.
Visualizing the this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the disposal of this compound waste in a laboratory.
By adhering to these systematic procedures, laboratories can ensure the safe, compliant, and environmentally responsible disposal of this compound waste, thereby fostering a secure research environment and upholding the highest standards of laboratory practice. Always consult your institution's specific safety and disposal guidelines as the primary source of information.
References
Personal protective equipment for handling Thiamine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling thiamine in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its solid form, appropriate personal protective equipment must be worn to minimize exposure and prevent irritation.
Eye and Face Protection:
-
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
If there is a potential for direct contact with dusts, mists, or aerosols, a face shield or other full-face protection should be worn.[2][3]
Hand Protection:
-
Wear suitable chemical-resistant gloves to prevent skin exposure.[1][4][5] It is recommended to check the resistance of the gloves to chemicals with the supplier for specific applications.[4]
-
For some operations, double gloving may be considered for enhanced protection.[2][3]
Body Protection:
-
A lab coat or work uniform is required to protect street clothing and skin.[3][5]
-
Additional protective garments such as sleevelets, aprons, or disposable suits should be used based on the specific task to avoid exposed skin surfaces.[3]
Respiratory Protection:
-
General and local exhaust ventilation is typically sufficient to maintain airborne concentrations below recommended limits.[2]
-
If dust formation is likely or exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be worn.[2][5][6] For high airborne contaminant concentrations, a positive-pressure supplied-air respirator may be necessary.[6]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound Hydrochloride, a common form of Vitamin B1.
| Property | Value |
| Molecular Formula | C12H18Cl2N4OS |
| Molecular Weight | 337.3 g/mol |
| Appearance | White or almost white, crystalline powder or colorless crystals |
| Melting Point | ~250 °C / 482 °F[1] |
| pH | 2.7 - 3.4 (1% solution)[1] |
| Solubility in Water | Very soluble (1g in 1mL at 20°C)[7] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory, from initial preparation to final disposal.
Operational and Disposal Plans
Handling Precautions:
-
Avoid contact with skin and eyes, as well as inhalation of dust, vapors, and mists.[8]
-
Ensure adequate ventilation in the work area.[1] If dust formation is unavoidable, use a fume hood.[5]
-
Wash hands and any exposed skin thoroughly after handling.[1] Do not eat or drink in the laboratory.[8]
-
Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1]
Spill Procedures:
-
In case of a spill, wear appropriate personal protective equipment.[8]
-
For solid spills, cover the powder with a plastic sheet to minimize spreading.[6] Mechanically take up the spill, placing it in appropriate containers for disposal, and avoid creating dust.[6]
-
Clean the contaminated surface thoroughly.[6] After cleaning, flush the area with water.[6]
Disposal Plan: The disposal method for this compound waste depends on its form and any other chemicals present.[7]
-
Aqueous Solutions:
-
If the solution only contains this compound and water, it can generally be considered non-hazardous.[7] Depending on institutional and local regulations, small quantities may be permissible for drain disposal with large amounts of water.[7]
-
If this compound is dissolved in a hazardous solvent (e.g., flammable, corrosive, toxic), the entire solution must be treated as hazardous waste.[7] It should be collected in a clearly labeled, sealed container for pickup by the institution's Environmental Health & Safety (EHS) department or a licensed contractor.[7]
-
-
Solid Waste:
-
Unused or expired solid this compound, as well as lab debris contaminated with non-hazardous this compound solutions (e.g., weigh boats, gloves, paper towels), can typically be disposed of in the regular laboratory trash, unless institutional policy states otherwise.[7]
-
If lab debris is contaminated with a hazardous this compound solution, it must be treated as hazardous waste and collected for EHS pickup.[7]
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, seek medical attention.[9]
-
Skin Contact: Wash the affected area immediately with soap and plenty of water.[9] Remove contaminated clothing.[9]
-
Inhalation: Move the person to fresh air and keep them warm and at rest.[8]
-
Ingestion: Rinse the mouth with water.[9] Do not induce vomiting.[8] Seek medical attention.[8]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
